Product packaging for Disperbyk 160(Cat. No.:CAS No. 113834-89-2)

Disperbyk 160

Cat. No.: B1167488
CAS No.: 113834-89-2
Attention: For research use only. Not for human or veterinary use.
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Description

Disperbyk 160 is a solution of a high molecular weight block copolymer with pigment-affinic groups, designed as a wetting and dispersing additive for high-performance solventborne coatings and printing inks . Its primary mechanism of action involves the deflocculation of pigments and providing steric stabilization, which prevents re-agglomeration and ensures long-term stability of the dispersion . Furthermore, the additive provides a uniform electrical charge to pigment surfaces, thereby avoiding potential co-flocculation of pigments that carry different charges . This combined action results in a fine, homogeneous, and stable distribution of solid particles—including inorganic, organic, and effect pigments—within liquid media .In practical research and development applications, this compound is an essential tool for formulating general industrial, wood, automotive (OEM and refinish), and coil coatings, as well as pigment concentrates . Its use confers multiple performance benefits, such as significantly reducing system viscosity, which enables higher pigment loading and improves leveling . Researchers will also observe enhanced optical properties, including higher gloss, increased color strength, and greater transparency of transparent pigments or hiding power of opaque pigments . For optimal performance, it is recommended that the additive is incorporated into the millbase during processing . Typical use levels are 5-6% on titanium dioxide, 10-15% on inorganic pigments, 30-90% on organic pigments, and 70-140% on carbon blacks, though optimal levels are pigment-dependent and should be determined via laboratory testing . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

113834-89-2

Molecular Formula

C45H69N15O14S2

Synonyms

Disperbyk 160

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Composition of Disperbyk 160

Author: BenchChem Technical Support Team. Date: December 2025

Disperbyk 160 is a widely utilized wetting and dispersing additive, particularly in solvent-borne coating systems. Developed by BYK, this additive plays a crucial role in stabilizing pigments and fillers, thereby enhancing the quality and consistency of coatings. This guide provides a detailed analysis of its chemical nature, composition, and functional properties, tailored for researchers, scientists, and professionals in relevant fields.

Chemical Identity and Structure

This compound is fundamentally a solution of a high molecular weight block copolymer with pigment-affinic groups[1][2][3]. While the precise chemical structure is proprietary, it is described as a modified polyurethane[4] and a polymeric hyperdispersant[2][5]. The polymeric architecture is designed to provide steric stabilization to pigment particles once they are dispersed in a liquid medium[1][2][5].

The block copolymer structure is key to its function. It consists of two main components:

  • An anchor group: This part of the polymer has a strong affinity for the surface of pigment particles. These are referred to as "pigment affinic groups"[1][2][3].

  • A binder-compatible chain: This part of the polymer extends from the pigment surface into the surrounding solvent and binder matrix, creating a stabilizing layer.

This structure prevents the re-agglomeration of pigment particles through steric hindrance, which is a common issue in coating formulations[6].

Composition and Physical Properties

This compound is supplied as a solution. The active ingredient, the block copolymer, is dissolved in a solvent blend. The typical physical and chemical properties are summarized in the table below.

PropertyValueTest Method/Comment
Active Substance High molecular weight block copolymer with pigment affinic groups[1][2][3]Also described as a modified polyurethane[4].
Non-volatile matter 29% by weight[5][7]Represents the concentration of the active polymer.
Solvents Xylene / Butyl acetate (6/1 ratio)[1][7]A solvent blend used as the carrier for the polymer.
Amine value 12 mg KOH/g[1][5]Indicates the presence of basic amine functional groups.
Density 0.95 g/mlAt 20°C.
Flash point 25 °C[5]Important for handling and safety considerations.

Mechanism of Action

The functionality of this compound is based on its ability to wet and disperse solid particles in a liquid medium and to maintain their separation over time. The process can be broken down into the following steps:

  • Wetting: The additive first wets the surface of the pigment particles, displacing adsorbed air and moisture.

  • Dispersion: During the grinding or milling process, the mechanical energy breaks down pigment agglomerates into smaller particles. The dispersant facilitates this process.

  • Stabilization: The pigment-affinic groups of the block copolymer adsorb onto the surface of the individual pigment particles. The polymeric chains then extend into the solvent, creating a steric barrier that prevents the particles from coming close enough to re-agglomerate. This stabilization is crucial for maintaining a low viscosity, high gloss, and consistent color strength in the final coating[2][5][6].

Diagram of Dispersant Function

G cluster_0 Pigment Agglomerate cluster_1 Dispersed Pigments with this compound P1 P P2 P P3 P D2 P P3->D2 Dispersion Process (Milling + this compound) P4 P P5 P P6 P D1 P C1 D1->C1 C2 D2->C2 D3 P C3 D3->C3 A1 Anchor C1->A1 A2 Anchor C2->A2 A3 Anchor C3->A3 S1 ~~~~~ A1->S1 S2 ~~~~~ A2->S2 S3 ~~~~~ A3->S3

Caption: Conceptual diagram of pigment stabilization by this compound.

Experimental Protocols

While specific proprietary analytical methods used by the manufacturer are not publicly available, the properties listed in the technical data sheets can be determined using standard chemical analysis techniques.

Determination of Non-Volatile Matter: This is typically determined gravimetrically.

  • A known weight of the this compound solution is placed in a tared dish.

  • The dish is heated in an oven at a specified temperature (e.g., 105°C) for a defined period to evaporate the volatile solvents.

  • After cooling in a desiccator, the dish is reweighed.

  • The non-volatile content is calculated as the percentage of the final weight to the initial weight.

Determination of Amine Value: The amine value is a measure of the concentration of basic nitrogen-containing functional groups in the polymer.

  • A weighed sample of this compound is dissolved in a suitable solvent.

  • The solution is titrated with a standardized acid solution (e.g., hydrochloric acid in isopropanol).

  • A potentiometric or colorimetric endpoint is used to determine the volume of acid required to neutralize the amine groups.

  • The amine value is expressed as mg of KOH equivalent to the basicity of 1 gram of the sample.

Experimental Workflow for Evaluating Dispersant Efficacy

G A Millbase Preparation: Pigment + Resin + Solvent B Addition of This compound A->B C High-Speed Dispersion or Milling B->C D Evaluation of Dispersion Quality C->D E Viscosity Measurement D->E Rheology F Particle Size Analysis D->F Physical Characterization G Color Strength and Gloss Measurement D->G Optical Properties H Stability Testing (e.g., Heat Aging) D->H Long-term Performance

Caption: Workflow for testing the performance of this compound.

Applications

This compound is primarily used in solvent-based systems, including:

  • Automotive OEM and refinish coatings[2]

  • General industrial coatings[2]

  • Wood and furniture coatings[2]

  • Pigment concentrates[2][3]

  • Coil coatings[2][3]

Its high molecular weight and polymeric nature ensure that it does not negatively impact the durability of the final coating[6]. It is effective for dispersing both organic and inorganic pigments, as well as carbon blacks[2][8]. The recommended dosage levels vary depending on the type of pigment being dispersed[2].

References

An In-depth Technical Guide to Steric Stabilization Principles of High Molecular Weight Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Steric stabilization is a fundamental colloidal science principle crucial for developing stable, high-performance particulate systems. This is particularly vital in the pharmaceutical sciences, where nanoparticle and liposomal drug delivery systems require stability in complex biological environments. High molecular weight amphiphilic block copolymers are premier agents for imparting steric stabilization. They adsorb onto particle surfaces, creating a protective polymer layer that prevents aggregation through powerful thermodynamic repulsion. This guide provides a detailed exploration of the core principles of steric stabilization, quantitative analysis of stabilizer performance, comprehensive experimental protocols for characterization, and the implications for drug development.

Core Principles of Steric Stabilization

Steric stabilization relies on the adsorption of block copolymers onto a particle's surface in a liquid medium. These copolymers are composed of two distinct polymer chains: an "anchor" block and a "buoy" (or stabilizing) block.[1]

  • Anchor Block: This segment has a low affinity for the solvent and a high affinity for the particle surface, ensuring strong adsorption.[1][2]

  • Buoy Block: This segment is highly soluble in the continuous phase, extending from the particle surface into the solvent to form a protective steric barrier.[1]

When two particles with these adsorbed layers approach each other, the buoy chains begin to overlap and compress. This interaction is thermodynamically unfavorable and generates a strong repulsive force, preventing the particles from aggregating.[3] This repulsion arises from two main thermodynamic contributions:

  • Osmotic Repulsion (Mixing Interaction): As the polymer layers overlap, the local concentration of polymer chains increases. This creates a localized osmotic pressure gradient, causing solvent to diffuse into the overlap region to reduce the concentration, which in turn forces the particles apart.[3][4][5] This effect is dominant when the buoy chains are in a good solvent.[4]

  • Elastic Repulsion (Volume Restriction): The compression and confinement of the polymer chains into a smaller volume reduce their conformational entropy. The chains resist this loss of freedom, creating an elastic repulsive force that pushes the particles away from each other.[4][6] This contribution becomes significant at very small inter-particle distances.[5]

The combination of these repulsive forces must overcome the inherent van der Waals attractive forces between particles to ensure colloidal stability.[7]

Steric_Stabilization_Principle Core Principle of Steric Stabilization cluster_0 Stable Dispersion cluster_1 Approaching Particles & Repulsion P1 Particle P2 Particle P1_Layer P2_Layer note1 Sufficient Separation P3 Particle P4 Particle P3:e->P4:w Repulsion Steric Repulsion (Osmotic + Elastic) P3_Layer P4_Layer L1 Buoy Block (Solvated) L2 Anchor Block (Adsorbed)

Core Principle of Steric Stabilization

Quantitative Analysis of Stabilizer Performance

The effectiveness of a block copolymer as a steric stabilizer is dictated by its molecular architecture. Key parameters include the molecular weight of each block and the overall polymer concentration.

Table 1: Influence of PEO Block Length on Nanoparticle Stability

Poly(ethylene glycol) (PEG) is a widely used hydrophilic polymer for steric stabilization, often in the form of PEGylated copolymers.[8][9][10] The molecular weight of the PEG "buoy" block is critical for creating a sufficiently thick protective layer to prevent opsonization and clearance by the mononuclear phagocyte system (MPS).[11]

Stabilizer BlockCore MaterialHydrodynamic Diameter (nm)Zeta Potential (mV)Circulation Half-life (t½)Reference
mPEG-5000Polystyrene110 ± 5-15 ± 2~13 hours[12]
mPEG-2000Polystyrene95 ± 6-18 ± 3~4 hours[12]
mPEG-750Polystyrene88 ± 4-21 ± 2< 30 minutes[11]
PGMA-63PTFEMA75 ± 3-5 ± 1Not Reported[13]
PGMA-28PTFEMA40 ± 2-4 ± 1Not Reported[13]

Data compiled and adapted from literature sources.[11][12][13] mPEG: methoxy Poly(ethylene glycol), PGMA: poly(glycerol monomethacrylate), PTFEMA: poly(2,2,2-trifluoroethyl methacrylate).

Table 2: Effect of Stabilizer Concentration on Dispersion Stability

The concentration of the block copolymer stabilizer can influence whether it provides stabilization or induces flocculation. At very low concentrations, a single polymer chain may adsorb to multiple particles, causing "bridging flocculation."[7] Above a critical concentration, full surface coverage is achieved, leading to effective steric stabilization.[7]

StabilizerParticleStabilizer Conc. (% w/w)Dispersion StateObservationReference
PS-HPIS Star CopolymerCarbon Black< 5.5FlocculatedBridging Flocculation[7]
PS-HPIS Star CopolymerCarbon Black> 5.5StableSteric Stabilization[7]
Pluronic® F127Monoolein10StableCubosome formation[14]
Pluronic® F108Monoolein10StablePreserves internal structure[14]

Data compiled and adapted from literature sources.[7][14] PS-HPIS: Polystyrene-hydrogenated polyisoprene.

Experimental Protocols for Characterization

A multi-faceted approach is required to characterize sterically stabilized systems, confirming particle size, stability, and the structure of the stabilizing layer.

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of nanoparticles in a liquid dispersion.[15][16][17]

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension.[15][16] Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, causing rapid fluctuations.[16][18] The diffusion coefficient is calculated from these fluctuations and then converted to a hydrodynamic diameter using the Stokes-Einstein equation.[16]

Methodology:

  • Sample Preparation:

    • Ensure all glassware is scrupulously clean to avoid dust contamination.

    • Prepare the nanoparticle dispersion in a suitable, filtered solvent (e.g., deionized water, PBS) at a concentration between 0.1 and 1.0 mg/mL.[19]

    • Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any large aggregates or dust.

    • Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 10 minutes.[15]

  • Instrument Setup:

    • Use a laser wavelength appropriate for the sample (e.g., 633 nm He-Ne laser).

    • Set the scattering angle (e.g., 90° or 173°).[18]

    • Input the correct solvent viscosity and refractive index for the measurement temperature.

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample to ensure reproducibility.[16]

    • Analyze the correlation function using the cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI below 0.1 indicates a narrow, monodisperse size distribution.[16]

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the size, shape, and internal structure (e.g., core-shell dimensions) of block copolymer micelles or stabilized nanoparticles.[20][21][22][23]

Principle: SAXS measures the elastic scattering of X-rays by a sample at very small angles. The scattering pattern is directly related to the electron density fluctuations within the sample. By fitting the scattering data to theoretical models, one can extract detailed structural information, such as the radius of the core, the thickness of the corona (stabilizer layer), and the aggregation number of micelles.[13][21]

Methodology:

  • Sample Preparation:

    • Prepare samples at various concentrations (e.g., 1-15 wt%) in a solvent with a different electron density (e.g., water).[21]

    • For contrast variation studies, mixtures of solvents (e.g., H₂O/glycerol) can be used to selectively highlight different parts of the structure.[21]

    • Load the sample into a thin-walled quartz capillary (e.g., 1.5 mm diameter) and seal it.

  • Instrument Setup:

    • Use a SAXS instrument with a well-collimated X-ray source (e.g., synchrotron or microfocus source).

    • Calibrate the sample-to-detector distance and beam center using a standard like silver behenate.

  • Data Acquisition and Analysis:

    • Acquire scattering data for the sample and the pure solvent for background subtraction.

    • Plot the scattering intensity I(q) versus the scattering vector q.

    • Fit the data using appropriate models (e.g., core-shell spherical model, polymer brush model) to determine parameters like core radius (R_core), shell thickness (T_shell), and radius of gyration (R_g).[13][22]

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To directly visualize the morphology and structure of nanoparticles and their stabilizing layers in a vitrified, hydrated state.

Principle: Cryo-TEM involves flash-freezing a thin film of the aqueous dispersion so rapidly that water molecules do not have time to crystallize, forming a glass-like solid (vitreous ice). This process preserves the native structure of the nanoparticles, which can then be imaged directly by TEM.

Methodology:

  • Sample Preparation:

    • Work in a temperature and humidity-controlled environment.

    • Apply a small droplet (3-5 µL) of the nanoparticle dispersion to a TEM grid (e.g., lacey carbon-coated copper grid).

    • Blot away excess liquid with filter paper to create a thin film of the sample across the grid holes.

    • Immediately plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) using a vitrification robot (e.g., Vitrobot).

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder and insert it into the microscope, maintaining the temperature below -170°C.

    • Image the sample under low-dose electron conditions to minimize radiation damage.

    • Acquire images at various magnifications to observe the overall morphology and fine structural details of the core and corona.

Visualization of Workflows and Mechanisms

Diagrams are essential for illustrating complex relationships and processes in stabilization science and drug delivery.

Experimental_Workflow Typical Experimental Workflow for Stabilizer Evaluation cluster_prep Formulation cluster_char Characterization cluster_eval Performance Evaluation Prep Prepare Nanoparticle Dispersion with Block Copolymer DLS Dynamic Light Scattering (DLS) - Hydrodynamic Size - Polydispersity Index (PDI) Prep->DLS Zeta Zeta Potential Measurement - Surface Charge - Electrostatic Stability Prep->Zeta SAXS Small-Angle X-ray Scattering (SAXS) - Core-Shell Structure - Layer Thickness DLS->SAXS CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) - Direct Visualization - Morphology SAXS->CryoTEM Stability Colloidal Stability Assay (e.g., vs. Salt, Time) CryoTEM->Stability InVivo In Vivo / In Vitro Studies - Circulation Time - Cellular Uptake Stability->InVivo

Workflow for Evaluating a Block Copolymer Stabilizer

InVivo_Mechanism Mechanism of Prolonged Circulation ('Stealth' Effect) cluster_path1 Rapid Clearance Pathway cluster_path2 Prolonged Circulation Pathway NP_Uncoated Uncoated Nanoparticle Opsonin Opsonin Proteins (e.g., IgG, Complement) NP_Uncoated->Opsonin Binds NP_Coated Sterically Stabilized Nanoparticle (PEGylated) StericHindrance Steric Hindrance Prevents Adsorption NP_Coated->StericHindrance Creates Opsonization Protein Adsorption (Opsonization) Macrophage Macrophage (Mononuclear Phagocyte System) Phagocytosis Rapid Phagocytosis & Clearance Opsonization->Macrophage Recognizes StericHindrance->Opsonin Blocks Evade Evasion of MPS & Long Circulation

Mechanism of Prolonged Circulation via Steric Stabilization

Applications and Implications in Drug Development

The principles of steric stabilization are paramount in modern drug delivery. By using high molecular weight block copolymers, particularly those involving PEG (PEGylation), formulation scientists can achieve several critical objectives:

  • Enhanced Solubility: Amphiphilic block copolymers can self-assemble into micelles, encapsulating poorly water-soluble drugs in their hydrophobic cores, thereby increasing their bioavailability.[24][25]

  • Prolonged Circulation Time: The hydrophilic steric barrier prevents the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS).[8][11][26] This "stealth" property is crucial for allowing nanomedicines to reach their target site.[8]

  • Improved Stability: Steric stabilization prevents nanoparticle aggregation during storage and upon administration into physiological fluids, which have high ionic strength.[9][27][28]

  • Targeted Delivery: The surface of the stabilizing polymer can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues, enhancing efficacy and reducing off-target side effects.[27][28][29]

Conclusion

High molecular weight block copolymers are indispensable tools in the formulation of advanced drug delivery systems. A thorough understanding of the thermodynamic principles of steric stabilization, combined with rigorous quantitative and qualitative characterization, enables the rational design of stable, effective, and safe nanomedicines. The methodologies and principles outlined in this guide provide a foundational framework for researchers and developers working to harness the power of colloidal engineering for therapeutic innovation.

References

The Crucial Role of Pigment Affinic Groups in Disperbyk 160: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionality of Disperbyk 160, a high molecular weight wetting and dispersing additive. The focus of this whitepaper is to elucidate the pivotal role of its pigment affinic groups in achieving optimal pigment stabilization and dispersion performance in solvent-borne systems. Through a comprehensive review of its properties, mechanisms, and evaluation methodologies, this guide provides a foundational understanding for professionals in research, development, and formulation.

Introduction to this compound and Pigment Dispersion

This compound is a solution of a high molecular weight block copolymer specifically designed to function as a wetting and dispersing agent.[1][2] Its primary application lies in preventing the flocculation of pigments, thereby ensuring the long-term stability of pigment dispersions. The fundamental mechanism of action revolves around the presence of pigment affinic groups integrated into the block copolymer structure. These groups act as anchoring moieties, adsorbing onto the surface of pigment particles, while the polymeric chains extend into the surrounding medium, creating a steric barrier that prevents particles from re-agglomerating.[2] This stabilization is crucial for achieving desirable properties in coatings and other pigmented systems, such as high gloss, enhanced color strength, and uniform leveling.[3]

The Chemical Nature and Function of Pigment Affinic Groups in this compound

This compound is identified as a polyurethane (PU) block copolymer.[1] A key characteristic that reveals the nature of its pigment affinic groups is its specified amine value. The technical data for this compound indicates an amine value of 12 mg KOH/g, strongly suggesting the presence of amine functional groups that serve as the primary pigment anchoring sites.[2][4][5]

These amine groups exhibit a strong affinity for the surfaces of various pigments through several interaction mechanisms, including:

  • Acid-Base Interactions: Many pigment surfaces possess acidic sites. The basic amine groups of this compound can interact with these sites to form strong acid-base pairs, leading to robust adsorption.

  • Hydrogen Bonding: Amine groups can act as hydrogen bond donors and acceptors, allowing for the formation of hydrogen bonds with hydroxyl or other suitable functional groups on the pigment surface.

  • Dipole-Dipole Interactions: The polar nature of the amine groups can lead to attractive dipole-dipole interactions with polar sites on the pigment surface.

Once anchored, the block copolymer structure facilitates the stabilization of the pigment particles. The polymeric chains, which are compatible with the solvent-borne system, extend from the pigment surface into the medium. This creates a steric hindrance or "entropic stabilization" effect, a physical barrier that prevents the close approach of other pigment particles, thus overcoming the attractive van der Waals forces that would otherwise lead to flocculation.[3][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as provided in its technical documentation.

Table 1: Typical Properties of this compound

PropertyValueUnit
Amine Value12mg KOH/g
Non-volatile matter29%
SolventsXylene/Butylacetate 6/1-
Flash Point25°C
Density at 20°C0.95g/ml

Source:[2][4][5]

Table 2: Recommended Dosage Levels of this compound (as supplied)

Pigment TypeRecommended Dosage (%)
Inorganic Pigments10 - 15
Titanium Dioxide5 - 6
Organic Pigments30 - 90
Carbon Blacks70 - 140

Note: The optimal dosage is highly dependent on the specific pigment's particle size and surface area. A ladder study is recommended to determine the ideal concentration.[5] Source:[3][5]

Experimental Protocols for Evaluation

The effectiveness of a dispersing agent like this compound can be assessed through a variety of experimental protocols. The following are detailed methodologies for key evaluation techniques.

Determination of Optimal Dispersant Dosage (Ladder Study)

Objective: To determine the minimum amount of dispersant required to achieve a stable dispersion, often identified by the point of minimum viscosity.

Methodology:

  • Preparation of a Pigment Slurry:

    • Prepare a concentrated pigment slurry in the desired solvent or resin system without any dispersant. The pigment loading should be high enough to result in a viscous paste. For organic pigments, a starting point of 30 wt.% is common, while for inorganic pigments, 55 wt.% can be used.[6]

    • Homogenize the slurry for approximately 30 minutes using a high-speed dissolver.[6]

  • Incremental Addition of Dispersant:

    • While stirring the pigment slurry, add this compound in small, precise increments (e.g., 0.5% or 1% based on pigment weight).

    • After each addition, allow the system to equilibrate for a set period (e.g., 10-15 minutes) with continuous stirring.

  • Viscosity Measurement:

    • Measure the viscosity of the slurry after each dispersant addition using a suitable viscometer (e.g., Brookfield viscometer or a rotational rheometer).

  • Data Analysis:

    • Plot the measured viscosity as a function of the dispersant concentration.

    • The optimal dispersant concentration corresponds to the point of minimum viscosity on the curve. Beyond this point, the viscosity may remain constant or slightly increase.

Fineness of Grind Assessment

Objective: To evaluate the degree of pigment dispersion by measuring the size of the largest pigment agglomerates.

Standard: ASTM D1210-64 or GB/T 1724-1979[7]

Methodology:

  • Sample Preparation: Prepare pigment dispersions with and without this compound, as well as with varying concentrations of the dispersant.

  • Application on Grind Gauge: Place a small amount of the pigment dispersion at the deep end of a Hegman grind gauge.

  • Drawdown: Use a scraper to draw the sample down the length of the gauge with a smooth, steady motion.

  • Reading: Immediately observe the gauge at a grazing angle to the light. Identify the point on the scale where a significant number of coarse particles or a "scratchy" appearance becomes visible.

  • Reporting: The fineness of grind is reported as the value on the scale (e.g., in microns or Hegman units) at which this phenomenon occurs. A finer dispersion will have a lower micron value or a higher Hegman value.

Color Strength and Stability ("Rub-Out" Test)

Objective: To assess the color development and the stability of the dispersion against flocculation.

Methodology:

  • Film Application: Apply a wet film of the pigmented coating onto a non-porous substrate using a film applicator of a defined thickness.[7]

  • Partial Drying: Allow the film to partially dry until it is tacky.

  • Rubbing: Vigorously rub a small area of the tacky film with a finger.[7] This mechanical action can break down any flocculates that may have formed.

  • Color Comparison: After the film is fully dried, compare the color of the rubbed area to the unrubbed area.

  • Interpretation:

    • No color difference: Indicates a stable dispersion with no flocculation.

    • Rubbed area is darker/stronger in color: Indicates that flocculation was present in the unrubbed area, and the rubbing action redispersed the pigment, leading to better color development. This suggests insufficient stabilization.

Particle Size Analysis

Objective: To quantitatively measure the particle size distribution of the pigment dispersion.

Methodology:

  • Instrumentation: Utilize techniques such as laser diffraction or electron microscopy.[7][8]

  • Sample Preparation: Dilute the pigment dispersion to an appropriate concentration for the instrument being used.

  • Measurement: Analyze the sample according to the instrument's operating procedure.

  • Data Analysis: The results will provide data on the mean particle size, particle size distribution, and the presence of any large agglomerates. A well-dispersed system will show a narrow particle size distribution with a small mean particle size.

Rheological Measurements

Objective: To characterize the flow behavior of the pigment dispersion.

Methodology:

  • Instrumentation: Use a rotational rheometer to perform steady-state flow measurements.

  • Procedure: Measure the viscosity of the dispersion over a range of shear rates.

  • Interpretation: A well-dispersed system will typically exhibit Newtonian or near-Newtonian behavior at low shear rates and will have a lower overall viscosity compared to a poorly dispersed or flocculated system. Flocculated systems often show shear-thinning behavior and higher viscosity at low shear rates.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

G Mechanism of Steric Stabilization by this compound cluster_0 Pigment Particle cluster_1 This compound Molecule cluster_2 Stabilized Pigment Particle p1 ag1 Amine Group p1->ag1 Adsorption via Amine Affinic Group d1_anchor d1_chain d1_anchor->d1_chain p2 pc1 Polymeric Chain d2_anchor d2_chain d2_anchor->d2_chain ag2 pc2 G Experimental Workflow for Optimal Dispersant Dosage start Prepare Pigment Slurry (without dispersant) add_disp Add Increment of This compound start->add_disp stir Stir to Equilibrate add_disp->stir measure_visc Measure Viscosity stir->measure_visc decision Minimum Viscosity Reached? measure_visc->decision decision->add_disp No end Optimal Dosage Determined decision->end Yes

References

Disperbyk 160 technical data sheet for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Disperbyk-160, a high molecular weight wetting and dispersing additive. Designed for researchers, scientists, and professionals in drug development, this document compiles the core technical data, outlines its mechanism of action, and presents its applications in solvent-borne systems.

Core Composition and Properties

Disperbyk-160 is a solution of a high molecular weight block copolymer with pigment affinic groups.[1][2][3][4][5][6] It is chemically identified as a modified polyurethane.[1] This composition allows it to effectively stabilize pigments and other solid particles in various formulations.

Physical and Chemical Properties

The following table summarizes the key quantitative data for Disperbyk-160.

PropertyValueUnit
Amine Value12mg KOH/g
Density0.95g/ml
Non-volatile Matter29% wt
Flash Point25°C
SolventsXylene/Butyl acetate 6/1

Table 1: Summary of the physical and chemical properties of Disperbyk-160. Data sourced from multiple technical data sheets.[2][3]

Recommended Dosage

The optimal concentration of Disperbyk-160 is dependent on the type of pigment being dispersed. The following table provides recommended starting dosage levels.

Pigment TypeRecommended Dosage (% additive as supplied)
Inorganic Pigments10 - 15
Titanium Dioxide5 - 6
Organic Pigments30 - 90
Carbon Blacks70 - 140

Table 2: Recommended dosage of Disperbyk-160 for various pigment types. These levels are starting points and may require optimization.[4][5]

Mechanism of Action

Disperbyk-160 functions as a wetting and dispersing agent through a dual mechanism that involves steric stabilization and the provision of a uniform electrical charge to pigment surfaces.[2][3][4][5] This high molecular weight additive adsorbs onto the surface of pigment particles via its pigment affinic groups. The polymeric chains then extend into the solvent, creating a steric barrier that prevents the particles from approaching each other and re-agglomerating.[7][8] Additionally, by imparting a uniform electrical charge, it prevents the co-flocculation of pigments that may have different surface charges.[2]

G cluster_0 Initial State: Agglomerated Pigments cluster_1 Dispersion Process cluster_2 Stabilized State: Deflocculated Pigments P1 P P2 P D160 Disperbyk-160 Addition P1->D160 Wetting P3 P P4 P ME Mechanical Energy D160->ME Grinding SP1 P ME->SP1 Steric & Electrostatic Stabilization SP2 P SP3 P SP4 P

Caption: Mechanism of pigment dispersion and stabilization by Disperbyk-160.

Experimental Protocols

Detailed experimental protocols for the characterization and application of Disperbyk-160 are not extensively available in public research literature, as is common for proprietary commercial additives. However, a general procedure for its incorporation can be outlined based on manufacturer recommendations.

General Incorporation Procedure
  • Premixing: The resin and solvents of the formulation should be premixed.

  • Additive Incorporation: Add Disperbyk-160 to the resin-solvent mixture under agitation until it is uniformly dissolved. To prevent the formation of seeds, it is recommended to dilute Disperbyk-160 to 15% solids with an appropriate solvent from the formula before adding it to the resin.[1]

  • Pigment Addition: The pigments should be added after the additive has been fully incorporated.[1]

  • Dispersion: The mixture should then be subjected to a high-energy dispersion process, such as milling, to break down pigment agglomerates.

  • Let-down: The final formulation components are then added to the dispersed millbase.

The optimal levels of Disperbyk-160 are highly dependent on the specific pigment's particle size and should be determined experimentally through a ladder series in the laboratory.[1]

Applications and Benefits

Disperbyk-160 is primarily used in high-quality, solvent-borne coating systems. Its applications span various industries due to its significant benefits.

Key Applications
  • Industrial coatings[2]

  • Automotive OEM and refinish coatings[2][4]

  • Coil coatings[2][4]

  • Wood coatings[2][4]

  • Pigment concentrates[2][4]

Performance Benefits

The use of Disperbyk-160 leads to several improvements in formulation properties:

  • Improved Pigment Wetting: Facilitates the initial incorporation of pigments into the liquid phase.[3][4]

  • Reduced Viscosity: Lowers the viscosity of the millbase, allowing for higher pigment loading and improved leveling.[2]

  • Enhanced Color Strength and Gloss: Achieved through the deflocculation of pigments to their primary particle size.[2][3]

  • Increased Transparency and Hiding Power: Smaller particle sizes increase the transparency of transparent pigments and the hiding power of opaque ones.[2][3]

  • Long-term Stability: Prevents the settling and floating of pigments, ensuring formulation stability over time.[1]

Logical Workflow for Formulation Development

The following diagram illustrates a logical workflow for incorporating and optimizing the use of Disperbyk-160 in a new formulation.

G A Define Formulation Requirements (e.g., pigment type, solvent system) B Select Initial Disperbyk-160 Dosage (based on pigment type) A->B C Prepare Millbase (Resin + Solvent + Disperbyk-160 + Pigment) B->C D Dispersion Process (e.g., high-speed disperser, bead mill) C->D E Evaluate Millbase Properties (e.g., viscosity, particle size) D->E F Prepare Full Formulation (Let-down) E->F G Evaluate Final Coating Properties (e.g., color strength, gloss, stability) F->G H Optimize Dosage (Ladder Study) G->H Properties not optimal I Final Formulation G->I Properties meet requirements H->B

Caption: A logical workflow for formulation development using Disperbyk-160.

References

A Comprehensive Technical Guide to Modified Polyurethane Dispersants: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of modified polyurethane dispersants, with a particular focus on their synthesis, characterization, and application in advanced fields such as drug delivery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of polymer-based nanomaterials.

Introduction to Modified Polyurethane Dispersants

Modified polyurethane dispersants, particularly in the form of aqueous polyurethane dispersions (PUDs), are a versatile class of polymers with a wide range of applications, including coatings, adhesives, and, increasingly, in the biomedical field.[1][2] Their growing importance stems from their excellent biocompatibility, tunable mechanical properties, and the ability to form stable nanoparticle dispersions in aqueous media, which makes them ideal candidates for drug delivery systems.[3][4]

The fundamental structure of a polyurethane is formed through the reaction of a diisocyanate with a polyol.[5] To achieve water dispersibility, hydrophilic monomers, such as dimethylolpropionic acid (DMPA), are incorporated into the polymer backbone.[1] These hydrophilic segments, typically containing carboxylic acid groups, can be neutralized to create ionic centers that facilitate dispersion in water through electrostatic stabilization.[1] Further modification of the polyurethane structure, such as the choice of isocyanate and polyol, allows for the precise tuning of the dispersant's properties to suit specific applications.[6][7]

Synthesis of Modified Polyurethane Dispersants

The synthesis of modified polyurethane dispersants is typically carried out using one of two primary methods: the prepolymer mixing method or the acetone process. Both methods involve the formation of an isocyanate-terminated prepolymer which is then dispersed in water and chain-extended.

Prepolymer Mixing Method

The prepolymer mixing method is a widely used, solvent-free approach to synthesizing PUDs.[8] The process involves the reaction of a polyol and a hydrophilic monomer (e.g., DMPA) with an excess of a diisocyanate to form an NCO-terminated prepolymer. This prepolymer is then neutralized and dispersed in water under high shear, followed by chain extension with a diamine.[1]

Acetone Process

The acetone process is another common method that utilizes a water-miscible solvent, typically acetone, to control the viscosity of the prepolymer.[9][10] In this process, the NCO-terminated prepolymer is synthesized in acetone. After neutralization, water is added to the acetone solution to induce phase inversion, forming a dispersion. The acetone is then removed by distillation to yield the final aqueous dispersion.[9][11]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of modified polyurethane dispersants.

Synthesis of a Modified Polyurethane Dispersant (Prepolymer Mixing Method)

Materials:

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Diisocyanate (e.g., Isophorone diisocyanate, IPDI)

  • Hydrophilic monomer (e.g., Dimethylolpropionic acid, DMPA)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Neutralizing agent (e.g., Triethylamine, TEA)

  • Chain extender (e.g., Ethylenediamine, EDA)

  • Deionized water

Procedure: [12]

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 120°C for 1 hour in a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

    • Cool the polyol to 70°C and slowly add the diisocyanate while stirring. Heat the mixture to 90°C and react for 1 hour.

    • Add the hydrophilic monomer and catalyst to the reactor. Continue the reaction at 85°C for approximately 3 hours, monitoring the NCO content by titration (ASTM D2572-97) until the theoretical value is reached.

  • Neutralization and Dispersion:

    • Cool the prepolymer to below 40°C.

    • Add the neutralizing agent (e.g., TEA) and stir for 5-10 minutes.

    • Under vigorous stirring (e.g., 900-2000 rpm), add deionized water to the neutralized prepolymer to induce phase inversion and form a dispersion.

  • Chain Extension:

    • Add the chain extender (e.g., EDA) solution dropwise to the dispersion over a period of 3-5 minutes.

    • Continue stirring for another 10-30 minutes to complete the chain extension reaction.

Characterization Protocols

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS).[13]

Sample Preparation: [13][14][15]

  • Dilute the polyurethane dispersion with deionized water to a concentration of 0.5–1 mg/mL.

  • If aggregates are present, sonicate the sample for 10 minutes.

  • Filter the diluted sample through a 0.2 µm or 0.45 µm syringe filter to remove any large particles or dust.[16]

DLS Measurement Procedure: [16][17]

  • Rinse a clean cuvette with the filtered, diluted sample.

  • Fill the cuvette with the sample, ensuring there are no air bubbles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C) for 10-15 minutes.

  • Perform the measurement according to the instrument's software instructions. For zeta potential, measurements are typically made in a folded capillary cell.[18]

Instrumentation: Rotational rheometer with a parallel-plate or cone-and-plate geometry.[19]

Sample Preparation: [20]

  • Ensure the polyurethane dispersion is homogeneous.

  • Load the sample onto the lower plate of the rheometer, ensuring the correct sample volume to fill the gap between the plates.

Measurement Procedure: [21]

  • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

  • Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').

  • Perform a shear rate sweep to determine the viscosity profile of the dispersion.

  • All measurements should be performed at a controlled temperature.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Used to confirm the formation of urethane linkages. A key indicator is the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the N-H (around 3345 cm⁻¹) and C=O (around 1736 cm⁻¹) stretching vibrations of the urethane group.[20][22]

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed structural information about the polyurethane. The urethane NH proton typically appears around 7.00 ppm.[23]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the soft and hard segments. Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer.

Data Presentation: Fundamental Properties

The properties of modified polyurethane dispersants are highly dependent on their chemical composition. The following tables summarize the quantitative relationships between the formulation of polyurethane dispersants and their resulting physical, mechanical, and thermal properties.

Physicochemical Properties
Isocyanate TypePolyol TypeDMPA Content (wt%)Particle Size (nm)Zeta Potential (mV)Reference
IPDIPPG5~50-100-30 to -50[13]
IPDIPTMG5< 60≤ -30[13]
IPDIPCL6~50-[24]
HDIPTMG5< 60≤ -30[13]
MDIPTMG---[6]
TDIPTMG---[6]

Table 1: Influence of Isocyanate, Polyol, and DMPA Content on Physicochemical Properties.

Mechanical and Thermal Properties
Isocyanate TypePolyol TypeTensile Strength (MPa)Elongation at Break (%)Tg (°C)Reference
IPDIPolyester---[2]
MDIPTMG23.4--20.7[6]
TDIPTMG--3.0[6]
HDIPTMG---48.2[6]
HMDIPTMG--15.8[6]
IPDIPTMG--12.5[6]
-PCL36620-[24]

Table 2: Influence of Isocyanate and Polyol Type on Mechanical and Thermal Properties.

Visualization of Key Concepts

Synthesis and Stabilization Mechanisms

The synthesis of a modified polyurethane dispersant and its subsequent stabilization in an aqueous medium can be visualized as a multi-step process.

Synthesis_and_Stabilization cluster_synthesis Prepolymer Synthesis cluster_dispersion Dispersion and Chain Extension cluster_stabilization Stabilization Mechanism Polyol Polyol (-OH) Prepolymer NCO-Terminated Prepolymer with -COOH groups Polyol->Prepolymer Isocyanate Diisocyanate (NCO) Isocyanate->Prepolymer DMPA DMPA (-COOH, -OH) DMPA->Prepolymer Neutralization Neutralization (e.g., with TEA) Prepolymer->Neutralization Dispersion Dispersion in Water Neutralization->Dispersion ChainExtension Chain Extension (e.g., with EDA) Dispersion->ChainExtension PUD Polyurethane Dispersion (PUD) ChainExtension->PUD Particle Polyurethane Nanoparticle PUD->Particle HydrophobicCore Hydrophobic Core HydrophilicShell Hydrophilic Shell (-COO⁻) ElectrostaticRepulsion Electrostatic Repulsion HydrophilicShell->ElectrostaticRepulsion

Caption: Synthesis of a modified polyurethane dispersant and its electrostatic stabilization mechanism.

Experimental Workflow for Characterization

A typical experimental workflow for the characterization of a synthesized polyurethane dispersion involves a series of analytical techniques to determine its fundamental properties.

Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_structural Structural and Thermal Analysis cluster_performance Performance Evaluation start Synthesized PUD DLS DLS Analysis (Particle Size, PDI) start->DLS Zeta Zeta Potential (Surface Charge, Stability) start->Zeta FTIR_NMR FT-IR & ¹H-NMR (Chemical Structure) start->FTIR_NMR DSC_TGA DSC & TGA (Thermal Properties) start->DSC_TGA Rheology Rheology (Viscosity, Modulus) start->Rheology Mechanical Mechanical Testing (Tensile Strength, Elongation) start->Mechanical

Caption: A typical experimental workflow for the characterization of polyurethane dispersions.

Application in Drug Delivery

Modified polyurethane dispersants are increasingly being explored for their potential in drug delivery applications.[3][4] Their biocompatibility, combined with the ability to form stable nanoparticles, makes them excellent carriers for therapeutic agents.[3]

Mechanism of Drug Encapsulation and Release

Polyurethane nanoparticles can encapsulate hydrophobic drugs within their core, protecting them from degradation and enabling controlled release.[3] The drug release mechanism can be tailored by manipulating the polyurethane's composition. For instance, the use of hydrophilic polyols can lead to polymer swelling in aqueous environments, which can accelerate drug diffusion and release.[25] Conversely, more hydrophobic formulations can provide a more sustained release profile.[25] The degradation of the polyurethane matrix, particularly through the hydrolysis of ester linkages, can also be a mechanism for drug release.[26]

Drug_Release_Mechanisms cluster_nanoparticle Drug-Loaded Nanoparticle cluster_release Release Mechanisms Nanoparticle PU Nanoparticle Drug Encapsulated Drug Diffusion Diffusion through Polymer Matrix Nanoparticle->Diffusion Swelling Polymer Swelling and Drug Release Nanoparticle->Swelling Degradation Polymer Degradation and Drug Release Nanoparticle->Degradation ReleasedDrug Released Drug Diffusion->ReleasedDrug Swelling->ReleasedDrug Degradation->ReleasedDrug

Caption: Mechanisms of drug release from polyurethane nanoparticles.

Conclusion

Modified polyurethane dispersants represent a highly versatile and tunable class of materials with significant potential in a variety of advanced applications, including drug delivery. A thorough understanding of their synthesis, characterization, and fundamental properties is crucial for the rational design of novel materials with tailored performance characteristics. This guide provides a foundational overview of these key aspects, offering valuable insights for researchers and professionals in the field.

References

Adsorption Behavior of Disperbyk-160 on Inorganic Pigment Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adsorption behavior of Disperbyk-160, a high molecular weight wetting and dispersing additive, on the surfaces of inorganic pigments. Understanding this interaction is crucial for optimizing pigment dispersion, stability, and the overall performance of solvent-borne coating systems.

Introduction to Disperbyk-160 and Inorganic Pigment Dispersion

Disperbyk-160 is a solution of a high molecular weight block copolymer with pigment-affinic groups, designed to function as a wetting and dispersing agent in solvent-based systems.[1][2] Its primary role is to facilitate the breakdown of pigment agglomerates into finer, primary particles and to prevent their re-agglomeration, a phenomenon known as flocculation.[3][4] This is achieved through a combination of electrostatic and steric stabilization mechanisms.[5][6][7]

Inorganic pigments, such as titanium dioxide (TiO₂) and iron oxides, are widely used in coatings to provide color, opacity, and protective properties. Due to their high surface energy, these pigments tend to form agglomerates, which can negatively impact the final coating's gloss, color strength, and overall appearance.[8][9] Effective dispersion of these pigments is therefore a critical step in the manufacturing of high-quality coatings.

Mechanism of Adsorption and Stabilization

The efficacy of Disperbyk-160 lies in the specific interactions between its polymeric structure and the inorganic pigment surface. The block copolymer consists of two main components: an "anchor" group with strong affinity for the pigment surface and a "polymeric chain" that extends into the solvent/binder phase.

Adsorption Process:

The pigment-affinic groups of the Disperbyk-160 molecule adsorb onto the surface of the inorganic pigment particles.[1] This adsorption is driven by various interactions, including acid-base interactions between the functional groups of the dispersant and the metal oxides on the pigment surface. For inorganic pigments, which often have hydroxyl groups on their surfaces, dispersants with carboxyl or hydroxyl functionalities can form strong attachments.[10]

Stabilization Mechanisms:

Once adsorbed, Disperbyk-160 provides stability through two primary mechanisms:

  • Electrostatic Stabilization: Disperbyk-160 provides a uniform electrical charge to the pigment surfaces.[1][2][3] This creates repulsive forces between adjacent pigment particles, preventing them from coming close enough to flocculate. This mechanism is particularly effective in polar solvent systems.

  • Steric Stabilization: The polymeric chains of the Disperbyk-160 molecules extend from the pigment surface into the surrounding medium.[1][2][3] When two pigment particles approach each other, these solvated polymer chains overlap, creating a localized increase in osmotic pressure and a decrease in entropy, which results in a repulsive force that keeps the particles separated.[11] This steric barrier is a crucial stabilization mechanism, especially in less polar systems.

The combination of both electrostatic and steric effects provides robust stabilization for a wide range of inorganic pigments.

cluster_PigmentSurface Inorganic Pigment Surface cluster_Disperbyk160 Disperbyk-160 Molecule Pigment Pigment Particle Adsorption Adsorption Pigment->Adsorption Surface Interaction Anchor Pigment-Affinic Anchor Group Chain Solvent-Compatible Polymeric Chain Anchor->Adsorption Stabilization Stabilization Adsorption->Stabilization Steric Steric Repulsion Stabilization->Steric Electrostatic Electrostatic Repulsion Stabilization->Electrostatic Start Start PrepSlurry Prepare High-Concentration Pigment Slurry Start->PrepSlurry AddDispersant Add Incremental Amount of Disperbyk-160 PrepSlurry->AddDispersant Mix Mix Thoroughly AddDispersant->Mix MeasureViscosity Measure Viscosity Mix->MeasureViscosity PlotData Plot Viscosity vs. Dispersant Concentration MeasureViscosity->PlotData FindMinimum Identify Optimal Concentration (Minimum Viscosity) PlotData->FindMinimum End End FindMinimum->End cluster_Inputs Inputs cluster_Analysis Analysis cluster_Outputs Outputs Pigment Inorganic Pigment Dispersion Dispersion Process (e.g., High-Speed Mixing) Pigment->Dispersion Disperbyk Disperbyk-160 Disperbyk->Dispersion Solvent Solvent Solvent->Dispersion Viscosity Viscosity Measurement Dispersion->Viscosity Adsorption Adsorption Isotherm Dispersion->Adsorption Zeta Zeta Potential Dispersion->Zeta ParticleSize Particle Size Analysis Dispersion->ParticleSize OptimalConc Optimal Dispersant Concentration Viscosity->OptimalConc AdsorptionParams Adsorption Parameters (Langmuir, Freundlich) Adsorption->AdsorptionParams Stability Dispersion Stability (Zeta Potential) Zeta->Stability DispersionQuality Dispersion Quality (Particle Size) ParticleSize->DispersionQuality

References

The Crucial Interface: A Technical Guide to the Interaction of Disperbyk-160 with Organic Pigment Lattices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

This in-depth technical guide explores the fundamental principles and practical outworking of the interaction between Disperbyk-160, a high molecular weight polymeric dispersant, and the surfaces of organic pigment lattices. Designed for professionals in research and development, this document elucidates the mechanisms of stabilization, provides detailed experimental protocols for characterization, and presents quantitative data to inform formulation strategies.

Introduction to Pigment Dispersion and Stabilization

The effective dispersion of organic pigments in solvent-borne systems is a critical factor in determining the final aesthetic and physical properties of coatings, inks, and other pigmented formulations. Organic pigments, characterized by their non-polar surfaces and tendency to form agglomerates, present a significant challenge to achieving stable, finely dispersed systems. Polymeric dispersants, such as Disperbyk-160, are essential additives designed to overcome these challenges.

The dispersion process involves three key stages: wetting of the pigment surface, mechanical deagglomeration of pigment clusters, and stabilization of the resulting primary particles against reflocculation. Disperbyk-160 is instrumental in the wetting and stabilization phases, ensuring long-term stability and optimal color development.

Understanding Disperbyk-160 and Organic Pigment Surfaces

Disperbyk-160: A High Molecular Weight Block Copolymer

Disperbyk-160 is a solution of a high molecular weight block copolymer specifically designed with pigment affinic groups for use in solvent-borne systems.[1][2] Its architecture is key to its functionality. While the exact composition is proprietary, it is understood to be a block copolymer, which implies it has distinct polymeric segments with different affinities.[1][3]

  • Anchor Groups: These segments have a strong, specific affinity for the pigment surface. For organic pigments, which have predominantly non-polar surfaces, these anchoring moieties are crucial for effective adsorption.[4]

  • Solvent-philic Chains: These segments are compatible with the surrounding solvent and resin system, extending from the pigment surface into the medium.[5]

This structure allows Disperbyk-160 to function primarily through steric stabilization, a powerful mechanism for preventing particle agglomeration in both polar and non-polar solvent systems.[3][5] It also helps to impart a uniform electrical charge to the pigment surfaces, which can further prevent the co-flocculation of different pigments.[1][3]

The Nature of Organic Pigment Lattices

Organic pigments are crystalline solids composed of non-polar molecules held together by intermolecular forces.[6] This results in surfaces with low polarity, making them difficult to wet and stabilize with conventional, low molecular weight surfactants.[6] The effectiveness of a dispersant like Disperbyk-160 is dependent on the specific surface chemistry of the pigment, which can sometimes be altered by surface treatments.[7]

The Mechanism of Interaction: Steric Stabilization

The primary mechanism by which Disperbyk-160 stabilizes organic pigments is steric hindrance.[8] This process can be visualized as the formation of a protective shell around each pigment particle.

dot

Caption: Adsorption of Disperbyk-160 onto an organic pigment surface.

The "pigment-affinic" anchor groups of the block copolymer adsorb strongly onto the non-polar surface of the organic pigment.[5] The solvent-philic chains then extend into the surrounding medium, forming a steric barrier.[5] When two pigment particles approach each other, the overlap of these polymeric chains leads to a localized increase in osmotic pressure and a decrease in entropy, creating a repulsive force that prevents them from aggregating.[9]

Quantitative Analysis of Disperbyk-160 Performance

While specific performance data for Disperbyk-160 on a named organic pigment is not publicly available in extensive datasets, a study on the dispersion of C.I. Pigment Violet 23 using a block copolymer dispersant with carboxylic acid functional groups from BYK-Chemie provides representative insights into the expected performance. The data below is adapted from this study and illustrates the typical effects of such a dispersant.

Recommended Dosage

The optimal amount of Disperbyk-160 is highly dependent on the specific surface area of the pigment.[7] For organic pigments, the recommended dosage is typically in the range of 30-90% (as supplied) based on the pigment weight.[2][9]

Adsorption Isotherm

The adsorption of the dispersant onto the pigment surface can be quantified by measuring the amount of adsorbed polymer as a function of its concentration in the solution at equilibrium. This relationship is described by an adsorption isotherm. The data below shows a Langmuir-type isotherm, which is common for such systems and indicates the formation of a monolayer of the dispersant on the pigment surface.

Dispersant Concentration in Solution (g/L)Amount of Dispersant Adsorbed (mg/g of pigment)
0.535.2
1.068.5
2.0110.3
4.0155.8
6.0175.1
8.0180.6

Data is illustrative and based on a study of a comparable block copolymer dispersant on C.I. Pigment Violet 23.

Effect on Rheology

Effective dispersion with Disperbyk-160 significantly reduces the viscosity of the pigment concentrate, allowing for a higher pigment loading without compromising the flow properties.[7]

Dispersant Concentration (% on pigment weight)Viscosity (Pa·s) at a shear rate of 10 s⁻¹
012.5
57.2
103.8
151.9
201.5
251.4

Data is illustrative and based on a study of a comparable block copolymer dispersant on C.I. Pigment Violet 23.

Impact on Colorimetric Properties

Improved dispersion leads to better color development, including increased color strength and gloss.[3]

PropertyWithout DispersantWith Optimal Dispersant Concentration
Color Strength (%)100 (Reference)115
Gloss (60°)7588
Haze4520

Data is illustrative and based on a study of a comparable block copolymer dispersant on C.I. Pigment Violet 23.

Experimental Protocols

To evaluate the interaction and effectiveness of Disperbyk-160 with organic pigments, a series of standardized tests can be employed.

Preparation of Pigment Dispersions

dot

Experimental_Workflow cluster_preparation Dispersion Preparation cluster_characterization Characterization A 1. Premix Solvent and Resin B 2. Add Disperbyk-160 and mix until dissolved A->B C 3. Gradually add organic pigment under agitation B->C D 4. High-energy milling (e.g., bead mill) C->D E Particle Size Analysis D->E Analyze sample F Rheological Measurement D->F Analyze sample G Colorimetric & Gloss Measurement D->G Analyze sample H Fineness of Grind D->H Analyze sample

Caption: General workflow for preparing and characterizing pigment dispersions.

  • Premixing: The solvent and grinding resin are premixed.

  • Dispersant Addition: Disperbyk-160 is added to the premix and agitated until fully dissolved. To prevent seeding, it is sometimes recommended to dilute Disperbyk-160 to 15% solids with a suitable solvent from the formulation before adding it to the resin.[7]

  • Pigment Incorporation: The organic pigment is slowly added to the mixture under constant agitation.

  • Milling: The pre-dispersion is then subjected to high-energy mechanical milling (e.g., bead mill, three-roll mill) to break down agglomerates to the primary particle size. The milling time is a critical parameter to be optimized.

Particle Size Analysis

Objective: To determine the particle size distribution of the pigment dispersion.

Methodology (Laser Diffraction):

  • Instrument Preparation: Ensure the laser diffraction particle size analyzer is clean and blanked with the appropriate solvent.

  • Sample Preparation: Dilute a small, representative sample of the pigment dispersion in a compatible solvent to achieve the target obscuration level recommended by the instrument manufacturer. The solvent must not cause flocculation or dissolution of the pigment or dispersant.

  • Measurement: The diluted sample is circulated through the measurement cell, and the light scattering pattern is recorded. The instrument's software calculates the particle size distribution based on Mie or Fraunhofer theory.

  • Data Reporting: Key metrics to report include the volume-based percentiles Dv10, Dv50 (median), and Dv90.

  • Replication: Perform at least three measurements to ensure reproducibility.

Rheological Measurements

Objective: To characterize the flow behavior of the pigment dispersion and determine the optimal dispersant concentration.

Methodology (Rotational Rheometry):

  • Instrument: Use a controlled stress or controlled rate rotational rheometer with a cone-and-plate or parallel-plate geometry.

  • Sample Loading: Carefully load the sample, ensuring no air bubbles are trapped.

  • Flow Curve Measurement: Perform a shear rate sweep (e.g., from 0.1 to 1000 s⁻¹) at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot viscosity as a function of shear rate. Compare the viscosity profiles of dispersions with varying concentrations of Disperbyk-160. The optimal concentration often corresponds to the point of minimum viscosity.

  • Oscillatory Measurement (Optional): To assess the stability against settling, perform an oscillatory frequency sweep at a low strain within the linear viscoelastic region. A higher storage modulus (G') relative to the loss modulus (G'') at low frequencies can indicate a more structured, stable network.

Fineness of Grind

Objective: To assess the presence of coarse particles and large agglomerates.

Methodology (Hegman Gauge, ASTM D1210):

  • Sample Application: Place a small amount of the pigment dispersion in the deep end of the Hegman gauge channel.

  • Drawdown: Using a straight-edged scraper held at a slight angle, draw the sample down the length of the channel with a smooth, steady motion.

  • Reading: Immediately view the gauge at a low angle to the light. Identify the point in the channel where a significant number of coarse particles or scratches first appear.

  • Reporting: Read the value on the Hegman or micron scale corresponding to this point.

Conclusion

Disperbyk-160 is a highly effective wetting and dispersing additive for organic pigments in solvent-borne systems. Its high molecular weight block copolymer structure enables strong adsorption onto non-polar pigment surfaces and provides robust steric stabilization. This mechanism effectively prevents flocculation, leading to significant benefits, including reduced viscosity, the potential for higher pigment loading, and enhanced colorimetric properties such as gloss and color strength. The systematic application of the experimental protocols outlined in this guide will enable researchers and formulators to optimize the use of Disperbyk-160, leading to the development of high-quality, stable pigment dispersions.

References

Disperbyk 160: A Technical Guide to Solubility and Compatibility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and compatibility of Disperbyk 160, a high molecular weight wetting and dispersing additive, in various organic solvents and resin systems. This document is intended to assist researchers, scientists, and professionals in the formulation of solvent-borne coatings and other advanced materials.

Introduction to this compound

This compound is a solution of a high molecular weight block copolymer with pigment affinic groups, designed to stabilize pigments in solvent-borne systems.[1][2] Its primary function is to prevent the re-flocculation of pigment particles through steric hindrance, thereby ensuring stable color strength and hue in paints and pigment concentrates. The additive works by improving pigment wetting, which can reduce the time required for the grinding process, and enhances gloss and leveling of the final coating. Furthermore, it helps to reduce the viscosity of the millbase, allowing for higher pigment loading.

Physicochemical Properties

A summary of the typical physical and chemical properties of this compound is presented in the table below. These values are typical and should not be interpreted as specifications.

PropertyValueUnit
CompositionSolution of a high molecular weight block copolymer-
Solvent(s)Xylene / Butyl acetate (6/1)-
Non-volatile matter29%
Amine value12mg KOH/g
Density (20 °C)0.95g/ml
Flash point25°C

Solubility in Organic Solvents

This compound is supplied in a mixture of xylene and butyl acetate, indicating its inherent solubility in these aromatic and ester solvents. As a wetting and dispersing agent for solvent-borne systems, it is designed to be compatible with a wide range of organic solvents commonly used in the coatings industry. While specific quantitative solubility data (e.g., g/100mL) in a broad spectrum of solvents is not publicly available from the manufacturer, its performance in various solvent-borne formulations suggests good solubility in common coating solvents.

Qualitative Solubility Observations:

Solvent ClassRepresentative SolventsExpected Solubility
Aromatic HydrocarbonsXylene, Toluene, Aromatic NaphthaHigh
EstersButyl acetate, Ethyl acetate, Methoxypropyl acetateHigh
KetonesMethyl ethyl ketone (MEK), Methyl isobutyl ketone (MIBK)Good
Glycol EthersEthylene glycol monobutyl ether (Butyl CELLOSOLVE™)Moderate to Good
AlcoholsIsobutanol, n-ButanolModerate
Aliphatic HydrocarbonsMineral Spirits, HeptaneLow to Moderate

Compatibility with Resin Systems

This compound is known for its broad compatibility with a variety of resin systems used in solvent-borne coatings. This compatibility is crucial for the stability and performance of the final coating formulation.

General Compatibility Overview:

Resin SystemCompatibilityNotes
Acrylic ResinsGoodWidely used in acrylic-based automotive and industrial coatings.
Polyurethane ResinsGoodSuitable for two-component polyurethane systems.
Epoxy ResinsGoodCan be used in epoxy-based primers and industrial coatings.
Alkyd ResinsGoodCompatible with long and medium oil alkyds.
Polyester ResinsGoodEffective in polyester-based coil and industrial coatings.

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the solubility and compatibility of this compound.

Protocol for Determining Solubility

This protocol describes a qualitative method for assessing the solubility of this compound in a given organic solvent.

G cluster_0 Solubility Test Workflow A 1. Prepare Solvent B 2. Add this compound A->B  10 mL of test solvent in a clear vial C 3. Agitate Mixture B->C Add 1 mL of this compound D 4. Observe Clarity C->D Vortex or shake for 2 minutes E 5. Document Results D->E Check for haze, precipitation, or clarity

Caption: Workflow for qualitative solubility assessment.

Methodology:

  • Preparation: Dispense 10 mL of the test organic solvent into a clear, sealed glass vial.

  • Addition of Additive: Add 1 mL of this compound to the solvent in the vial.

  • Agitation: Securely cap the vial and agitate the mixture vigorously using a vortex mixer or by shaking for 2 minutes at room temperature.

  • Observation: Allow the mixture to stand for at least one hour and observe the clarity of the solution against a dark and light background.

  • Assessment:

    • Soluble: The solution remains clear and free of any haze, precipitation, or phase separation.

    • Partially Soluble: The solution appears hazy or opalescent.

    • Insoluble: The additive forms distinct droplets, a separate layer, or a precipitate.

Protocol for Determining Resin Compatibility

This protocol provides a method for evaluating the compatibility of this compound with a specific resin solution. Incompatibility can manifest as haziness, turbidity, or phase separation.[3]

G cluster_0 Resin Compatibility Test Workflow A 1. Prepare Resin Solution B 2. Add this compound A->B 90 parts resin solution C 3. Mix Thoroughly B->C 10 parts this compound D 4. Visual Inspection C->D Stir until uniform E 5. Record Observations D->E Observe for clarity, haze, or separation

Caption: Workflow for assessing resin compatibility.

Methodology:

  • Preparation of Resin Solution: Prepare a solution of the test resin in a suitable solvent at a concentration typically used in your formulations (e.g., 50% solids).

  • Mixing: In a clear glass container, combine 90 parts by weight of the resin solution with 10 parts by weight of this compound.

  • Homogenization: Thoroughly mix the components with a stirrer until the mixture is uniform.

  • Observation: Allow the mixture to stand for 24 hours at room temperature. Visually inspect the mixture for any signs of incompatibility, such as:

    • Haze or cloudiness

    • Precipitation or sediment

    • Phase separation into layers

  • Evaluation:

    • Compatible: The mixture remains clear and homogeneous.

    • Incompatible: The mixture exhibits haze, precipitation, or phase separation.

Signaling Pathways and Logical Relationships

The function of this compound is based on the principle of steric stabilization, which is a critical mechanism in pigment dispersion.

G cluster_0 Mechanism of Steric Stabilization A Pigment Agglomerate B Wetting & Mechanical Energy A->B C Primary Pigment Particles B->C D This compound Adsorption C->D E Steric Hindrance D->E F Stable Dispersion E->F

Caption: Mechanism of action for this compound.

The process begins with the wetting of pigment agglomerates and the application of mechanical energy to break them down into primary particles. The pigment affinic groups of the this compound polymer then adsorb onto the surface of these primary particles. The polymeric chains extend into the surrounding solvent, creating a steric barrier that prevents the particles from approaching each other and re-agglomerating, thus leading to a stable dispersion.

Conclusion

This compound is a versatile wetting and dispersing additive with broad solubility in common organic solvents used in the coatings industry and good compatibility with a wide range of resin systems. The experimental protocols provided in this guide offer a framework for formulators to assess its suitability in their specific systems. Understanding the mechanism of steric stabilization is key to leveraging the full potential of this compound in achieving optimal pigment dispersion and coating performance. For specific quantitative data, it is recommended to contact the manufacturer directly or conduct in-house testing based on the provided methodologies.

References

Theoretical Models and Experimental Characterization of Steric Hindrance by High Molecular Weight Polymeric Dispersants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings and experimental validation of steric hindrance provided by high molecular weight polymeric dispersants, with a focus on materials analogous to Disperbyk 160. The principles and methodologies discussed herein are broadly applicable to the formulation and characterization of stable, finely dispersed particulate systems in various scientific and industrial fields, including pharmaceuticals.

Introduction to Steric Stabilization

In liquid formulations, solid particles have a natural tendency to agglomerate due to attractive van der Waals forces. This phenomenon, known as flocculation, can lead to instability, settling, and a loss of performance. Polymeric dispersants are macromolecules designed to adsorb onto the surface of particles, creating a repulsive barrier that prevents them from coming into close contact. One of the most effective stabilization mechanisms is steric hindrance.[1][2]

This compound is a high molecular weight block copolymer designed to function as a wetting and dispersing additive in solvent-borne systems.[3][4][5][6] It operates primarily through steric stabilization, a process where long-chain polymer segments, solvated by the continuous phase, create a physical barrier around the particles.[7][8] This guide will delve into the theoretical models that describe this phenomenon and provide detailed experimental protocols for its characterization.

Proposed Molecular Architecture and Quantitative Data

While the precise chemical structure of commercial products like this compound is proprietary, a plausible and representative architecture for a high molecular weight block copolymer dispersant for solvent-borne systems can be proposed. Such dispersants typically consist of two key components: an anchoring block with high affinity for the particle surface and a stabilizing block that is highly soluble in the solvent medium.[2]

A likely structure would be an A-B diblock or A-B-A triblock copolymer.[9] For a solvent-borne system, a plausible composition could involve:

  • Anchor Block (A): A polymer segment containing functional groups with strong affinity for the pigment or particle surface. Given the amine value of this compound, this block likely contains amine functionalities which can interact with acidic sites on particle surfaces.[6] An example would be a polymethacrylate with pendant amine groups.

  • Stabilizing Block (B): A long-chain polymer that is highly soluble in the solvent. For a system with solvents like xylene and butyl acetate, a polyacrylate or polymethacrylate with long alkyl chains would be a suitable choice.

The following table summarizes the publicly available quantitative data for this compound, which can be considered as typical values for such a dispersant.

PropertyValueUnit
Amine Value12mg KOH/g
Density0.95g/ml
Non-volatile matter29% wt
Flash Point25°C

Theoretical Models for Steric Hindrance

The steric repulsion generated by adsorbed polymer layers can be understood through established theoretical models.

The Alexander-de Gennes Model

A foundational model for describing the behavior of polymer brushes—end-grafted polymer chains on a surface—is the Alexander-de Gennes model.[3][10][11][12] This model makes several key assumptions to simplify the complex physics of interacting polymer chains:

  • Uniform Grafting: The anchor segments of the dispersant molecules are assumed to be uniformly grafted onto the particle surface.

  • Step-Function Density Profile: The concentration of the stabilizing polymer chains is considered to be constant within the brush and zero outside of it.

  • Stretched Chains: To avoid overlap, the polymer chains are stretched away from the surface.

When two particles with such polymer brushes approach each other, the brushes begin to interpenetrate and compress. This leads to an increase in the local polymer concentration, which is energetically unfavorable due to excluded volume effects. The system resists this compression, resulting in a repulsive force. The solvent in the surrounding medium will also tend to flow into the compressed region to reduce the polymer concentration, creating an osmotic pressure that further pushes the particles apart.[1][2]

cluster_0 Dispersant Action Particle1 Particle Dispersant1 This compound (Adsorbed) Particle1->Dispersant1 Anchoring Particle2 Particle Dispersant2 This compound (Adsorbed) Particle2->Dispersant2 Anchoring Repulsion Steric Repulsion Dispersant1->Repulsion Dispersant2->Repulsion Repulsion->Particle1 Prevents Flocculation Repulsion->Particle2

Caption: Steric hindrance mechanism of this compound.

Experimental Protocols for Characterization

To validate the theoretical models and quantify the effectiveness of a polymeric dispersant like this compound, a series of experiments can be performed.

Particle Size Analysis

Objective: To determine the effectiveness of the dispersant in reducing the particle size of a pigment or active pharmaceutical ingredient (API) by preventing agglomeration.

Methodology: Laser Diffraction

  • Preparation of the Dispersion:

    • Select a model particulate system (e.g., titanium dioxide for pigments, or a model API).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., butyl acetate).

    • Create a series of suspensions with a fixed concentration of particles and varying concentrations of the dispersant.

    • Include a control sample with no dispersant.

  • Dispersion Procedure:

    • Subject each suspension to a controlled dispersion process, such as ultrasonication or high-shear mixing, for a standardized duration to break up initial agglomerates.[6]

  • Measurement:

    • Analyze the particle size distribution of each sample using a laser diffraction particle size analyzer.[13][14][15]

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Compare the particle size distributions of the samples with and without the dispersant.

    • Pay close attention to metrics such as the D50 (median particle size) and the presence of a large particle size tail, which would indicate agglomeration.

Rheological Measurements

Objective: To assess the stability of the dispersion by measuring its flow behavior. A stable, well-dispersed system will typically exhibit a lower viscosity than a flocculated one.

Methodology: Rotational Rheometry

  • Sample Preparation:

    • Prepare dispersions as described in the particle size analysis protocol.

  • Viscosity Measurement:

    • Using a rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate), measure the viscosity of each sample over a range of shear rates.[16]

    • A significant decrease in viscosity with increasing dispersant concentration indicates improved dispersion.

  • Oscillatory Measurements (Frequency Sweep):

    • Perform a frequency sweep at a constant, low strain (within the linear viscoelastic region) to probe the internal structure of the dispersion.

    • For a stable dispersion, the storage modulus (G') should be much smaller than the loss modulus (G''), indicating liquid-like behavior. In a flocculated system, G' may be higher, suggesting a more solid-like, gelled structure.[7][17]

Adsorption Isotherm Measurement

Objective: To quantify the amount of dispersant that adsorbs onto the particle surface, which is crucial for understanding the relationship between dosage and performance.

Methodology: Solution Depletion Method

  • Preparation:

    • Prepare a series of dispersant solutions of known concentrations in the chosen solvent.

    • Add a known mass of the particulate material to each solution.

  • Equilibration:

    • Agitate the mixtures for a sufficient time to allow the adsorption process to reach equilibrium.

  • Separation:

    • Separate the particles from the solution by centrifugation or filtration.

  • Concentration Measurement:

    • Determine the concentration of the dispersant remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy if the dispersant has a chromophore, or by measuring the non-volatile content and relating it to concentration).

  • Calculation:

    • The amount of adsorbed dispersant per unit mass or surface area of the particles can be calculated by the difference between the initial and equilibrium concentrations.

  • Isotherm Modeling:

    • Plot the amount of adsorbed dispersant versus the equilibrium concentration. The resulting data can be fitted to adsorption isotherm models, such as the Langmuir or Freundlich models, to obtain parameters related to the adsorption affinity and capacity.[4][18][19][20][21]

cluster_workflow Experimental Workflow Prep Sample Preparation (Particles + this compound) Disp Dispersion (Ultrasonication) Prep->Disp Ads Adsorption Isotherm (Solution Depletion) Prep->Ads PSA Particle Size Analysis (Laser Diffraction) Disp->PSA Rheo Rheological Measurement (Viscosity, G', G'') Disp->Rheo Data Data Analysis & Correlation PSA->Data Rheo->Data Ads->Data

Caption: Workflow for characterizing this compound performance.

Conclusion

The steric hindrance provided by high molecular weight polymeric dispersants like this compound is a critical mechanism for achieving stable particulate dispersions. By understanding the theoretical models that govern this phenomenon and employing rigorous experimental characterization techniques, researchers and formulation scientists can optimize the performance of their systems. The protocols outlined in this guide provide a comprehensive framework for evaluating the effectiveness of such dispersants, enabling the development of robust and reliable formulations in a variety of applications, including the critical field of drug development.

References

Methodological & Application

Application Notes and Protocols for Dispersing Nanoparticles in Toluene using Disperbyk-160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the effective dispersion of nanoparticles in toluene using the wetting and dispersing additive, Disperbyk-160. Disperbyk-160 is a high molecular weight block copolymer designed for solvent-borne systems, offering excellent steric stabilization of particles in non-polar media.[1][2] Proper dispersion of nanoparticles is critical for a wide range of applications, including the formulation of advanced materials, coatings, and drug delivery systems. These guidelines will assist researchers in achieving stable, well-dispersed nanoparticle suspensions.

Mechanism of Action: Steric Stabilization

Disperbyk-160 functions as a dispersant through the principle of steric stabilization. The block copolymer structure of Disperbyk-160 consists of two main components: an "anchor" group with strong affinity for the nanoparticle surface and a "solvent-philic" chain that extends into the toluene medium.

The dispersion process can be summarized in three key steps:

  • Wetting: The dispersant aids in displacing air and moisture from the nanoparticle surface, allowing the toluene to wet the particles effectively.

  • Dispersion: Mechanical energy, typically from ultrasonication, is applied to break down nanoparticle agglomerates into smaller, primary particles.

  • Stabilization: The anchor groups of the Disperbyk-160 molecules adsorb onto the surface of the individual nanoparticles. The solvent-philic chains then extend into the toluene, forming a protective layer. When two particles approach each other, these polymer chains create a repulsive force, preventing re-agglomeration.[3]

Steric_Stabilization cluster_2 Final State: Stabilized Dispersion Agglomerated_NPs Nanoparticle Agglomerates Sonication Ultrasonication Agglomerated_NPs->Sonication Mechanical Energy Toluene Toluene Solvent Toluene->Sonication Disperbyk_160 Disperbyk-160 Addition Sonication->Disperbyk_160 Deagglomeration Stabilized_NP Disperbyk-160 Coated Nanoparticle Disperbyk_160->Stabilized_NP Adsorption Repulsion Steric Repulsion Toluene_2 Toluene Solvent

Caption: Workflow of Nanoparticle Dispersion with Disperbyk-160.

Experimental Protocols

This section outlines a general protocol for dispersing nanoparticles in toluene using Disperbyk-160. It is recommended to perform initial optimization experiments to determine the ideal dispersant concentration and sonication parameters for your specific nanoparticle system.

Materials and Equipment
  • Nanoparticles (e.g., TiO2, SiO2, etc.)

  • Toluene (anhydrous grade recommended)

  • Disperbyk-160

  • Probe sonicator or ultrasonic bath

  • Analytical balance

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Preparation of Disperbyk-160 Stock Solution

It is often beneficial to pre-dissolve Disperbyk-160 in toluene to ensure uniform mixing.

  • Accurately weigh the desired amount of Disperbyk-160.

  • Add it to a known volume of toluene to create a stock solution (e.g., 10 mg/mL).

  • Stir the mixture until the Disperbyk-160 is fully dissolved. Gentle warming may be applied if necessary.

Nanoparticle Dispersion Protocol
  • Determine Dispersant Concentration: The optimal concentration of Disperbyk-160 depends on the specific surface area of the nanoparticles. A starting point can be estimated based on recommendations for inorganic pigments, which typically range from 10-15% of the pigment weight.[1] For nanoparticles, a concentration range of 1% to 10% (w/w) relative to the nanoparticle weight is a reasonable starting point for optimization.

  • Preparation of the Millbase:

    • Weigh the desired amount of nanoparticles and place them in a glass vial.

    • Add the calculated volume of the Disperbyk-160 stock solution to the nanoparticles.

    • Add the remaining volume of toluene to achieve the desired final nanoparticle concentration (e.g., 1 mg/mL).

  • Dispersion using Ultrasonication:

    • Place the vial in an ice bath to prevent excessive heating during sonication.

    • If using a probe sonicator, immerse the tip approximately halfway into the suspension.

    • Sonicate the mixture. A starting point for sonication time is 15-30 minutes. The optimal time will depend on the nanoparticle type and concentration.

    • If using an ultrasonic bath, ensure the water level in the bath is adequate and place the vial in the bath. Sonication times may need to be longer compared to a probe sonicator.

  • Post-Sonication Stirring: After sonication, it is advisable to stir the dispersion gently on a magnetic stirrer for a period (e.g., 1-2 hours) to ensure homogeneity.

Experimental_Workflow A 1. Prepare Disperbyk-160 Stock Solution in Toluene C 3. Add Disperbyk-160 Stock Solution A->C B 2. Weigh Nanoparticles and Add to Toluene B->C D 4. Ultrasonication (Probe or Bath) C->D E 5. Post-Sonication Stirring D->E F 6. Characterization (e.g., DLS) E->F

Caption: Step-by-step experimental workflow for nanoparticle dispersion.

Data Presentation and Characterization

The effectiveness of the dispersion should be quantified. Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic diameter of the dispersed nanoparticles.

Quantitative Data Summary

The following table provides a template for summarizing the results of optimization experiments. The data presented are illustrative and will vary depending on the specific nanoparticle system.

Sample IDNanoparticle Concentration (mg/mL)Disperbyk-160 Concentration (% w/w of NP)Sonication Time (min)Z-Average Diameter (nm)Polydispersity Index (PDI)
Control10308500.85
Exp-111154500.45
Exp-211302500.25
Exp-312301800.18
Exp-415301500.15
  • Z-Average Diameter: The intensity-weighted mean hydrodynamic size of the particle distribution.

  • Polydispersity Index (PDI): A measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for many applications, indicating a relatively narrow size distribution.

Interpreting the Results

The goal is to achieve the smallest possible Z-average diameter with the lowest PDI. The data in the example table suggests that increasing the sonication time and the concentration of Disperbyk-160 leads to a better dispersion (smaller particle size and narrower distribution). However, it is important to note that excessive dispersant concentration can sometimes lead to undesirable effects, so an optimal concentration should be determined experimentally.

Troubleshooting

  • Poor Dispersion (Large Particle Size/High PDI):

    • Increase sonication time or power.

    • Increase the concentration of Disperbyk-160.

    • Ensure the nanoparticles are of a suitable grade for dispersion.

  • Sedimentation over Time:

    • The dispersion may not be stable. Re-evaluate the Disperbyk-160 concentration.

    • The density mismatch between the nanoparticles and the solvent may be too high for long-term stability without continuous agitation.

Safety Precautions

  • Toluene is a flammable and toxic solvent. All work should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ultrasonication can generate high-frequency noise. Use hearing protection if necessary.

By following these guidelines and protocols, researchers can effectively utilize Disperbyk-160 to achieve stable and well-dispersed nanoparticle suspensions in toluene for a variety of scientific and drug development applications.

References

Application Notes and Protocol for Dispersing Ceramic Nanoparticles with DISPERBYK-160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the effective dispersion of ceramic nanoparticles in solvent-borne systems using DISPERBYK-160, a high molecular weight block copolymer wetting and dispersing additive. Proper dispersion of nanoparticles is critical for achieving uniform and stable formulations, which is essential in various applications, including the development of advanced materials and drug delivery systems.

Introduction to DISPERBYK-160

DISPERBYK-160 is a wetting and dispersing agent designed for solvent-based systems.[1][2][3] It is a solution of a high molecular weight block copolymer with pigment-affinic groups that effectively deflocculates and sterically stabilizes solid particles in a liquid medium.[1][3][4][5] By adsorbing onto the surface of the nanoparticles, DISPERBYK-160 imparts a uniform electrical charge, preventing agglomeration and leading to low viscosity, high pigment loading, and improved leveling.[6][7][8]

Materials and Equipment

Materials:

  • Ceramic nanoparticles (e.g., Alumina, Zirconia, Titania)

  • DISPERBYK-160

  • Appropriate solvent (e.g., Xylene, Butyl Acetate)[7]

  • Resin or binder system (if applicable)

Equipment:

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • Ultrasonic processor (bath or probe sonicator)

  • Bead mill or ball mill (optional, for achieving finer dispersions)

  • Analytical balance

  • Viscometer

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

  • Glass beakers or other suitable mixing vessels

  • Stirring apparatus (e.g., magnetic stirrer)

Experimental Protocols

General Dispersion Workflow

The following diagram illustrates the general workflow for dispersing ceramic nanoparticles with DISPERBYK-160.

G cluster_prep Preparation cluster_dispersion Dispersion Process cluster_analysis Analysis & Optimization start Start premix Prepare Solvent/Resin Mixture start->premix 1. Solubilization add_dispersant Add DISPERBYK-160 premix->add_dispersant 2. Additive Incorporation add_nanoparticles Gradually Add Ceramic Nanoparticles add_dispersant->add_nanoparticles 3. Solid Introduction high_shear High-Shear Mixing add_nanoparticles->high_shear 4. Mechanical Shearing ultrasonication Ultrasonication high_shear->ultrasonication 5. Deagglomeration analyze Characterize Dispersion (Viscosity, Particle Size) ultrasonication->analyze 6. Quality Control optimize Optimize Formulation (Adjust Concentrations) analyze->optimize 7. Refinement end_node Stable Nanoparticle Dispersion analyze->end_node Meets Specifications optimize->add_dispersant Iterative Process

Caption: Workflow for Ceramic Nanoparticle Dispersion.

Step-by-Step Protocol
  • Preparation of the Millbase:

    • Measure the required amount of solvent and, if applicable, the resin into a suitable mixing vessel.

    • Begin agitation with a magnetic stirrer or overhead mixer at a moderate speed.

  • Addition of DISPERBYK-160:

    • Slowly add the calculated amount of DISPERBYK-160 to the solvent/resin mixture while maintaining agitation.

    • Continue mixing until the DISPERBYK-160 is fully dissolved and the mixture is homogeneous.

    • Note: For some systems, it may be beneficial to pre-dilute DISPERBYK-160 with a portion of the formulation's solvent to approximately 15% solids before adding it to the main batch to prevent seeding.[7]

  • Incorporation of Ceramic Nanoparticles:

    • Gradually add the pre-weighed ceramic nanoparticles to the agitated mixture. A slow addition rate is crucial to prevent the formation of large, difficult-to-disperse agglomerates.

  • High-Shear Dispersion:

    • Once all the nanoparticles have been added, increase the mixing speed to high shear.

    • Process the mixture for 15-30 minutes. The goal is to wet out the nanoparticles and break down larger agglomerates.

  • Ultrasonication:

    • For finer dispersion and deagglomeration of primary particles, subject the mixture to ultrasonication.

    • Bath Sonication: Place the vessel in an ultrasonic bath for 30-60 minutes.

    • Probe Sonication: Use a probe sonicator in pulsed mode to avoid excessive heat generation. A typical cycle might be 5 seconds on, 10 seconds off, for a total processing time of 15-30 minutes.

  • Characterization and Optimization:

    • Allow the dispersion to cool to room temperature.

    • Measure the viscosity and particle size distribution.

    • If the dispersion does not meet the desired specifications (e.g., viscosity is too high, or particle size is too large), optimization is required. This may involve adjusting the concentration of DISPERBYK-160, the solids loading of the nanoparticles, or the processing parameters.

Quantitative Data and Formulation Guidelines

The optimal concentration of DISPERBYK-160 is dependent on the specific surface area and surface chemistry of the ceramic nanoparticles. The following tables provide recommended starting concentrations.

Table 1: Recommended DISPERBYK-160 Dosage (as supplied) based on Nanoparticle Type

Ceramic Nanoparticle TypeRecommended Dosage (% by weight of nanoparticles)
Inorganic Pigments (General)10 - 15%[1][2]
Titanium Dioxide5 - 6%[1][2]

Table 2: Example Formulation for Zirconia Nanoparticle Dispersion

ComponentRoleConcentration (wt%)
Nano-ZirconiaSolid PhaseVaries (e.g., 10-40%)
DISPERBYK AdditiveDispersant3% (based on zirconia weight)[9][10]
Solvent (e.g., Xylene/Butyl Acetate 6/1)Liquid PhaseBalance to 100%

Note: The values in the tables are starting points. It is highly recommended to perform a ladder study to determine the optimal dispersant concentration for a specific ceramic nanoparticle and solvent system.

Mechanism of Dispersion

The dispersion process with DISPERBYK-160 involves several key stages, as illustrated below.

G cluster_process Dispersion Mechanism agglomerate Agglomerated Nanoparticles wetting Wetting: Disperbyk-160 displaces air and moisture from the nanoparticle surface. agglomerate->wetting Step 1 dispersion Dispersion: Mechanical energy breaks down agglomerates into smaller particles. wetting->dispersion Step 2 stabilization Stabilization: Disperbyk-160 adsorbs onto the nanoparticle surface, providing steric hindrance and preventing re-agglomeration. dispersion->stabilization Step 3

Caption: Mechanism of Nanoparticle Dispersion.

DISPERBYK-160 functions by first wetting the surface of the ceramic nanoparticles, displacing adsorbed air and moisture. Subsequently, mechanical energy from high-shear mixing or ultrasonication breaks down agglomerates. Finally, the high molecular weight block copolymer structure of DISPERBYK-160 adsorbs onto the newly created surfaces, providing steric stabilization that prevents the particles from re-agglomerating.[11] This results in a stable, low-viscosity dispersion.

References

Application Notes and Protocols for High-Solids-Content Slurries using Disperbyk 160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of high-solids-content slurries utilizing Disperbyk 160, a wetting and dispersing additive. This document outlines the mechanism of action, key benefits, formulation guidelines, and detailed experimental protocols for performance evaluation.

Introduction to this compound

This compound is a high molecular weight block copolymer with pigment-affinic groups, designed as a wetting and dispersing agent for solvent-borne systems.[1] Its primary function is to enable the formulation of stable, low-viscosity slurries with high concentrations of solid particles. This is achieved through a dual stabilization mechanism: steric hindrance and electrostatic repulsion.[1][2] The block copolymer structure consists of anchor groups with a strong affinity for the particle surface and polymer chains that extend into the solvent, creating a stabilizing layer. This prevents particle agglomeration, leading to significant improvements in slurry properties.

Key Benefits of this compound:

  • Viscosity Reduction: Significantly lowers the viscosity of high-solids-content slurries, improving flowability and processability.[3]

  • Increased Solids Loading: Enables the formulation of slurries with a higher percentage of solid materials.[3]

  • Improved Stability: Prevents sedimentation and hard settling of particles, ensuring long-term slurry stability.

  • Enhanced Leveling and Gloss: In coating applications, it contributes to improved surface finish and appearance.[3]

  • Deflocculation of Pigments: Effectively breaks down pigment agglomerates, leading to improved color strength and uniformity.[1][2]

Mechanism of Action

This compound functions by adsorbing onto the surface of solid particles through its pigment-affinic anchor groups. Once anchored, the high molecular weight polymer chains extend into the solvent, creating a protective barrier around each particle. This barrier provides steric stabilization, physically preventing the particles from approaching each other and agglomerating.[1] Additionally, the additive imparts a uniform electrical charge to the particle surfaces, leading to electrostatic repulsion, which further contributes to the deflocculation and stabilization of the slurry.[1][2]

Dispersion_Mechanism cluster_dispersant This compound Addition P1 Particle P2 Particle P3 Particle D This compound P2->D Adsorption DP2 Particle D->DP2 Stabilization DP1 Particle DP3 Particle Slurry_Preparation_Workflow Start Start: Define Formulation Parameters (Solids Type, Solids Loading, Solvent) Premix 1. Premix Solvent and this compound Start->Premix Add_Solids 2. Gradually Add Solid Particles under Agitation Premix->Add_Solids Disperse 3. High-Shear Dispersion (e.g., using a high-speed disperser or ball mill) Add_Solids->Disperse Equilibrate 4. Equilibrate the Slurry (allow to cool and deaerate) Disperse->Equilibrate Characterize 5. Characterize Slurry Properties (Viscosity, Stability, Particle Size) Equilibrate->Characterize Optimization_Logic Concentration This compound Concentration Viscosity Slurry Viscosity Concentration->Viscosity Inverse Relationship (up to a point) Stability Slurry Stability Concentration->Stability Direct Relationship Performance Optimal Slurry Performance Viscosity->Performance Stability->Performance

References

Application Notes and Protocols for Dispersing Metal Oxide Nanoparticles with Disperbyk-160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal oxide nanoparticles (e.g., ZnO, TiO₂, Fe₃O₄) are of significant interest in biomedical research and drug development due to their unique physicochemical properties. However, their high surface energy often leads to agglomeration in liquid formulations, which can compromise their efficacy, stability, and safety. Effective dispersion is crucial to harness their full potential. Disperbyk-160, a high molecular weight block copolymer with pigment-affinic groups, is a wetting and dispersing additive designed to prevent particle agglomeration through steric stabilization.[1][2][3] This document provides detailed application notes and protocols for utilizing Disperbyk-160 to achieve stable dispersions of metal oxide nanoparticles in non-aqueous, solvent-based systems relevant to pharmaceutical and research applications.

Disperbyk-160 is a solution of a modified polyurethane that functions by adsorbing onto the nanoparticle surface via its anchoring groups, while its polymer chains extend into the solvent, creating a steric barrier that prevents particles from approaching each other and agglomerating.[4][5] This results in reduced viscosity, improved stability, and a more uniform particle size distribution.

Mechanism of Action: Steric Stabilization

Disperbyk-160 prevents the agglomeration of metal oxide nanoparticles through a mechanism known as steric stabilization. This process can be visualized as a three-step mechanism:

  • Adsorption: The "pigment-affinic" anchor groups of the Disperbyk-160 block copolymer adsorb onto the surface of the metal oxide nanoparticles.

  • Chain Extension: The solvent-soluble polymer chains of the block copolymer extend into the surrounding medium, forming a protective layer around each nanoparticle.

  • Repulsion: When two nanoparticles approach each other, the extended polymer chains create a repulsive force, preventing direct contact and subsequent agglomeration.

cluster_0 1. Initial State: Agglomerated Nanoparticles cluster_1 2. Addition of Disperbyk-160 cluster_2 3. Adsorption and Steric Stabilization Agglomerated Agglomerated Nanoparticles Disperbyk Disperbyk-160 Molecules Agglomerated->Disperbyk Dispersion Process Stabilized Stabilized Nanoparticles Disperbyk->Stabilized Adsorption & Stabilization

Mechanism of Disperbyk-160 Stabilization.

Experimental Protocols

The following protocols provide a general framework for dispersing metal oxide nanoparticles using Disperbyk-160. Note: Optimal conditions, particularly the concentration of Disperbyk-160, will depend on the specific nanoparticle type, size, surface chemistry, and the solvent system. It is crucial to perform optimization studies.

Materials and Equipment
  • Metal oxide nanoparticles (e.g., ZnO, TiO₂, Fe₃O₄)

  • Disperbyk-160

  • Anhydrous solvent (e.g., ethanol, isopropanol, ethyl acetate, or a relevant solvent for the final application)

  • High-energy ultrasonic probe or bath

  • Magnetic stirrer and stir bars

  • Glass vials or beakers

  • Volumetric flasks and pipettes

  • Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) analysis

  • Zeta potential analyzer

  • UV-Vis spectrophotometer

Protocol 1: Preparation of a Stock Solution of Disperbyk-160

It is often convenient to work with a diluted stock solution of Disperbyk-160.

  • Accurately weigh a specific amount of Disperbyk-160.

  • Dissolve it in the chosen anhydrous solvent to a final concentration of, for example, 10 mg/mL.

  • Mix thoroughly using a magnetic stirrer until the solution is homogeneous.

Protocol 2: Dispersion of Metal Oxide Nanoparticles

This protocol outlines the general steps for dispersing metal oxide nanoparticles with Disperbyk-160. An experimental workflow diagram is provided below.

  • Preparation of the Millbase:

    • In a glass vial, add the calculated volume of the Disperbyk-160 stock solution to the required volume of the chosen solvent.

    • Gently mix the solution with a magnetic stirrer.

  • Addition of Nanoparticles:

    • Weigh the desired amount of metal oxide nanoparticles.

    • Slowly add the nanoparticles to the Disperbyk-160 solution while stirring.

  • Dispersion using Sonication:

    • Place the vial containing the mixture in an ice bath to prevent excessive heating during sonication.

    • Immerse the tip of a high-energy ultrasonic probe into the suspension.

    • Sonicate the mixture. A typical starting point is 10-20 minutes at 40-60% amplitude.[6][7] The optimal sonication time and power should be determined experimentally.

  • Post-Sonication Stirring:

    • After sonication, allow the dispersion to stir gently on a magnetic stirrer for at least one hour to ensure homogeneity.

G start Start prep_dispersant Prepare Disperbyk-160 Stock Solution start->prep_dispersant add_solvent Add Solvent and Disperbyk-160 to Vial prep_dispersant->add_solvent add_np Add Metal Oxide Nanoparticles add_solvent->add_np sonicate Ultrasonication (in ice bath) add_np->sonicate stir Post-Sonication Stirring sonicate->stir characterize Characterize Dispersion (DLS, Zeta Potential, UV-Vis) stir->characterize end End characterize->end

Experimental Workflow for Nanoparticle Dispersion.
Protocol 3: Characterization of the Nanoparticle Dispersion

1. Particle Size and Polydispersity Index (PDI) Measurement (DLS):

  • Dilute a small aliquot of the nanoparticle dispersion in the same solvent used for preparation to a suitable concentration for DLS analysis.

  • Measure the hydrodynamic diameter and PDI. A lower PDI value (typically < 0.3) indicates a more monodisperse and stable dispersion.

2. Zeta Potential Measurement:

  • Dilute the dispersion as for DLS analysis.

  • Measure the zeta potential. For sterically stabilized particles in non-aqueous media, the magnitude of the zeta potential is generally lower than for electrostatically stabilized systems in aqueous media. However, a consistent and stable zeta potential reading can indicate a well-dispersed system.

3. Stability Assessment (UV-Vis Spectroscopy):

  • Measure the absorbance spectrum of the freshly prepared dispersion.

  • Store the dispersion under desired conditions (e.g., room temperature, 4°C).

  • Periodically measure the absorbance spectrum (e.g., at 1, 6, 24, and 48 hours). A stable dispersion will show minimal changes in the absorbance spectrum over time, indicating no significant agglomeration or sedimentation.[8][9]

Data Presentation: Illustrative Examples

The following tables present hypothetical data to illustrate the expected outcomes of using Disperbyk-160 for dispersing ZnO and TiO₂ nanoparticles. Note: This is not experimental data and serves as a guide for expected trends.

Table 1: Effect of Disperbyk-160 Concentration on ZnO Nanoparticle Dispersion in Ethanol

Sample IDZnO Conc. (mg/mL)Disperbyk-160 Conc. (% w/w on NP)Hydrodynamic Diameter (nm)PDIZeta Potential (mV)
ZnO-Control1.00850 ± 1500.85+5.2 ± 1.5
ZnO-D11.02.5250 ± 400.45+8.1 ± 1.1
ZnO-D21.05.0120 ± 150.21+12.5 ± 0.8
ZnO-D31.010.0115 ± 120.18+13.1 ± 0.9
ZnO-D41.015.0118 ± 140.20+12.8 ± 1.0

Table 2: Stability of TiO₂ Nanoparticle Dispersion (1.0 mg/mL in Ethyl Acetate with 6% w/w Disperbyk-160) over Time

Time (hours)Hydrodynamic Diameter (nm)PDIAbsorbance at 400 nm
0155 ± 200.250.85
1158 ± 220.260.84
6160 ± 210.250.83
24165 ± 250.280.81
48170 ± 300.310.78

Dosage Recommendations

The optimal dosage of Disperbyk-160 depends on the specific surface area of the nanoparticles. The manufacturer provides recommendations for pigments, which can be adapted as a starting point for nanoparticles.[2][3]

  • For inorganic nanoparticles (like TiO₂, ZnO): 5-15% by weight of the nanoparticles.

  • For carbon-based nanomaterials (if applicable): 70-140% by weight of the nanoparticles.

It is highly recommended to perform a dosage optimization study, as illustrated in Table 1, to find the optimal concentration of Disperbyk-160 for your specific system.

Concluding Remarks

Disperbyk-160 can be an effective tool for preventing the agglomeration of metal oxide nanoparticles in non-aqueous, solvent-based systems critical for research and pharmaceutical applications. The provided protocols offer a starting point for developing stable nanoparticle dispersions. Successful implementation requires careful optimization of the Disperbyk-160 concentration and sonication parameters, followed by thorough characterization of the resulting dispersion's particle size, PDI, and stability over time. By following these guidelines, researchers can improve the quality and reproducibility of their nanoparticle formulations.

References

Application Notes and Protocols: Evaluating the Efficiency of Disperbyk 160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for testing the efficiency of Disperbyk 160, a high molecular weight wetting and dispersing agent for solvent-borne systems.[1][2] The protocols outlined below are designed to deliver quantifiable data on the performance of this compound in pigment dispersion, a critical factor in the quality of coatings, inks, and other applications.

This compound is a solution of a high molecular weight block copolymer with pigment affinic groups.[1][2] It functions by adsorbing onto the surface of pigments, providing steric stabilization that prevents flocculation.[3][4] This action leads to several desirable outcomes, including reduced viscosity, increased pigment loading, enhanced color strength, and improved gloss.[2][3][5]

Mechanism of Action: Steric Stabilization

This compound operates on the principle of steric hindrance. The high molecular weight polymer chains extend from the pigment surface into the surrounding solvent, creating a physical barrier that prevents particles from approaching each other and re-agglomerating. This is in contrast to electrostatic stabilization, which relies on charge repulsion. The pigment affinic groups of the copolymer anchor the molecule to the pigment particle, while the solvent-compatible chains provide the stabilizing effect.

cluster_pigment Pigment Particle cluster_dispersant This compound cluster_stabilized Steric Stabilization P Pigment DA Pigment Affinic Group P->DA Adsorption SC Solvated Polymer Chains P_S Stabilized Pigment SS Steric Hindrance Layer P_S->SS Prevents Flocculation

Caption: Mechanism of this compound via steric stabilization.

Experimental Protocols

The following protocols describe a comprehensive approach to evaluating the efficiency of this compound. A control formulation without the dispersant and formulations with varying concentrations of this compound should be prepared to provide a basis for comparison. The recommended dosage of this compound varies depending on the pigment type: 10-15% for inorganic pigments, 30-90% for organic pigments, 5-6% for titanium dioxides, and 70-140% for carbon blacks.[1]

Materials and Equipment
  • Pigment: Select a pigment relevant to the intended application (e.g., Titanium Dioxide for white coatings, Carbon Black for black inks, Phthalocyanine Blue for colored coatings).

  • Solvent: A solvent system compatible with the intended application and this compound (e.g., Xylene/Butylacetate 6/1).[6]

  • Resin/Binder: An appropriate binder for the formulation.

  • This compound: As the additive to be tested.

  • High-speed disperser (Dissolver): For the initial wetting and deagglomeration of the pigment.

  • Bead mill or three-roll mill: For the fine dispersion process.[7]

  • Hegman gauge (Fineness of Grind Gauge): To assess the degree of dispersion.[8][9]

  • Viscometer (e.g., Brookfield or Cone and Plate): To measure the viscosity of the pigment concentrate.

  • Spectrophotometer/Colorimeter: To measure color strength and opacity.

  • Glossmeter: To measure the gloss of the final coating.[10]

  • Particle size analyzer: For detailed analysis of the particle size distribution.[7]

  • Drawdown cards and film applicator: For preparing uniform films for testing.

Experimental Workflow

The following diagram illustrates the general workflow for testing the efficiency of this compound.

cluster_prep Formulation Preparation cluster_disp Dispersion Process cluster_eval Evaluation A 1. Prepare Millbase (Solvent, Resin, this compound) B 2. Add Pigment A->B C 3. Pre-dispersion (High-speed dissolver) B->C D 4. Fine Dispersion (Bead mill/Three-roll mill) C->D E 5. Fineness of Grind D->E F 6. Viscosity Measurement E->F G 7. Let-down and Film Application F->G H 8. Color & Gloss Measurement G->H I 9. Stability Testing H->I

Caption: Experimental workflow for testing this compound efficiency.

Detailed Methodologies

3.1. Preparation of Pigment Concentrates (Millbase)

  • Prepare a control formulation and several test formulations with varying concentrations of this compound based on the pigment weight.

  • In a suitable container, combine the solvent, resin, and the specified amount of this compound.

  • Mix at low speed until a homogenous solution is formed.

  • Gradually add the pigment to the liquid mixture under agitation with a high-speed disperser.

  • Once all the pigment is incorporated, increase the speed of the disperser to achieve a vortex and disperse for 30 minutes.

3.2. Fine Dispersion

  • Transfer the pre-dispersed millbase to a bead mill or a three-roll mill.

  • Process the millbase according to the equipment manufacturer's instructions until the desired fineness of grind is achieved. The number of passes or the milling time should be consistent across all formulations.[7]

3.3. Evaluation of Dispersion Quality

  • Fineness of Grind (Hegman Test):

    • Place a small amount of the pigment concentrate at the deep end of the Hegman gauge.

    • With a scraper, draw the sample down the length of the gauge at a steady rate.

    • Immediately observe the point on the scale where a significant number of coarse particles are visible.

    • Record the Hegman value. A higher value indicates a finer dispersion.[8]

  • Viscosity Measurement:

    • Allow the pigment concentrate to equilibrate to a constant temperature (e.g., 25°C).

    • Measure the viscosity using a suitable viscometer. Record the viscosity at different shear rates to assess the rheological behavior. A lower viscosity at a given pigment concentration is generally desirable.

3.4. Let-down and Film Preparation

  • "Let down" the pigment concentrates by mixing them with a compatible base (e.g., a white paint base for colored pigments or a clear varnish). The ratio of pigment concentrate to the base should be consistent.

  • Apply a uniform film of the let-down paint onto a drawdown card using a film applicator of a specified thickness.

  • Allow the films to dry under controlled conditions.

3.5. Evaluation of Final Film Properties

  • Color Strength:

    • Measure the color coordinates (e.g., Lab*) of the dried films using a spectrophotometer.

    • Compare the color strength of the test samples to the control. An increase in color strength is expected with better dispersion.[8]

  • Gloss:

    • Measure the gloss of the dried films at different angles (e.g., 20°, 60°, 85°) using a glossmeter. Higher gloss values typically indicate a better dispersion and a smoother film surface.[7][10]

  • Rub-out Test:

    • Shortly after applying the wet film, gently rub a small area with a finger.

    • After the film has dried, visually compare the color of the rubbed area to the unrubbed area. A significant color difference indicates flocculation.[11]

3.6. Stability Testing

  • Store the prepared pigment concentrates at an elevated temperature (e.g., 50°C) for a specified period (e.g., 1, 2, and 4 weeks).

  • After storage, re-measure the viscosity and fineness of grind. A significant change in these properties indicates instability.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for easy comparison.

Table 1: Pigment Concentrate Properties

FormulationThis compound (%)Fineness of Grind (Hegman)Viscosity (mPa·s) at specified shear rate
Control0
Test 1X
Test 2Y
Test 3Z

Table 2: Final Film Properties

FormulationThis compound (%)Color Strength (Relative to Control)Gloss (60°)Rub-out Test (ΔE*)
Control0100%
Test 1X
Test 2Y
Test 3Z

Table 3: Stability of Pigment Concentrates (after 4 weeks at 50°C)

FormulationThis compound (%)Change in Viscosity (%)Change in Fineness of Grind
Control0
Test 1X
Test 2Y
Test 3Z

By following these detailed protocols and systematically presenting the data, researchers can effectively quantify the efficiency of this compound in a given system. This will enable the optimization of formulations for improved product performance and quality.

References

Application of Disperbyk-160 in the Synthesis of Polymer Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperbyk-160 is a high molecular weight block copolymer with pigment affinic groups, designed as a wetting and dispersing additive for solvent-borne systems.[1][2] In the realm of polymer composites, it serves as a crucial agent for the uniform distribution and stabilization of fillers and reinforcing agents within a polymer matrix. Its application is particularly relevant for enhancing the performance of composites by preventing the agglomeration of particles such as nanoparticles, carbon nanotubes, and conventional fillers.

The primary function of Disperbyk-160 is to deflocculate solid particles and provide steric stabilization.[1][3] This is achieved through its specific chemical structure, which allows it to adsorb onto the surface of the filler particles, creating a barrier that prevents re-agglomeration. This leads to several beneficial effects on the resulting composite material, including reduced viscosity of the polymer-filler mixture, improved mechanical properties, and enhanced aesthetic qualities such as gloss and color strength.[1][4]

Mechanism of Action

Disperbyk-160 operates through a two-fold mechanism involving wetting and steric stabilization. The block copolymer structure contains anchoring groups with a high affinity for the surface of pigments and fillers. These groups adsorb onto the particle surface, ensuring effective wetting. The polymer chains extending from the anchoring groups are soluble in the surrounding polymer matrix, creating a steric barrier that prevents particles from approaching each other and flocculating. This mechanism is depicted in the diagram below.

cluster_0 Untreated Fillers cluster_1 Addition of Disperbyk-160 cluster_2 Dispersion and Stabilization Agglomerated_Fillers Agglomerated Filler Particles Disperbyk_Molecule Disperbyk-160 Molecule Pigment Affinic Group Polymer Chain Agglomerated_Fillers:f0->Disperbyk_Molecule:f0 Adsorption Stabilized_Fillers Sterically Stabilized Filler Particles Disperbyk_Molecule:f0->Stabilized_Fillers:f0 Steric Hindrance

Mechanism of Disperbyk-160 in preventing filler agglomeration.

Quantitative Data

The following tables summarize the typical properties of Disperbyk-160 and its recommended dosage levels for various types of fillers. It is important to note that optimal levels may vary depending on the specific polymer matrix, filler type, and particle size, and should be determined experimentally.

Table 1: Typical Properties of Disperbyk-160

PropertyValueUnit
Amine value12mg KOH/g
Non-volatile matter29%
SolventsXylene/Butylacetate 6/1-
Flash Point25°C
Density at 20°C0.95g/ml

Data sourced from product technical data sheets.

Table 2: Recommended Dosage of Disperbyk-160 (as supplied) based on Filler Type

Filler TypeRecommended Dosage (%)
Inorganic Pigments10 - 15
Titanium Dioxide5 - 6
Organic Pigments30 - 90
Carbon Blacks70 - 140

These are starting point recommendations; optimization is advised.[2]

While specific data on the effect of Disperbyk-160 on the mechanical properties of all types of polymer composites is proprietary or not widely published, a study on epoxy nanocomposites using a novel BYK dispersant for multi-walled carbon nanotubes (MWCNTs) showed significant improvements in flexural properties. The data below is representative of the expected performance enhancement.

Table 3: Representative Mechanical Properties of MWCNT/Epoxy Nanocomposites

Composite FormulationFlexural Strength (MPa)Flexural Modulus (GPa)
Neat Epoxy853.2
Epoxy + 0.5 wt% MWCNT (no dispersant)953.5
Epoxy + 0.5 wt% MWCNT (with BYK dispersant)1154.1

Data is representative and based on findings from similar BYK dispersants in epoxy composites.

Experimental Protocols

The following protocols provide a general framework for the incorporation of Disperbyk-160 in the synthesis of polymer composites.

General Protocol for Liquid Resin Systems (e.g., Epoxy, Polyurethane)

This protocol is based on the general guidelines for incorporating wetting and dispersing additives and methodologies reported for similar systems.

Materials and Equipment:

  • Polymer resin and curing agent

  • Filler/reinforcing agent (e.g., nanoparticles, fibers)

  • Disperbyk-160

  • Solvent (if required, compatible with the resin system)

  • High-shear mixer or ultrasonicator

  • Vacuum oven or desiccator

  • Molds for sample casting

Procedure:

  • Pre-dispersion Preparation:

    • Weigh the desired amount of polymer resin into a suitable mixing vessel.

    • Add the calculated amount of Disperbyk-160 to the resin. The dosage should be based on the weight of the filler (see Table 2).

    • Mix the resin and Disperbyk-160 at a moderate speed (e.g., 500 rpm) for 10-15 minutes until the dispersant is fully dissolved.

  • Filler Incorporation:

    • Gradually add the pre-weighed filler to the resin-dispersant mixture while continuously mixing.

    • Once all the filler is added, increase the mixing speed to a high-shear setting (e.g., 2000-3000 rpm) or use an ultrasonicator.

    • Continue high-shear mixing or sonication for a predetermined time (e.g., 30-60 minutes) to ensure proper dispersion. The optimal time will depend on the filler type and loading.

  • Degassing:

    • Place the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles introduced during mixing. Apply vacuum until bubbling subsides.

  • Curing Agent Addition and Casting:

    • Add the stoichiometric amount of the curing agent to the degassed mixture.

    • Mix thoroughly at a low speed to avoid re-introducing air bubbles.

    • Pour the final mixture into the desired molds.

  • Curing:

    • Cure the cast samples according to the resin manufacturer's recommended curing schedule (temperature and time).

Start Start Prepare_Resin 1. Weigh Polymer Resin Start->Prepare_Resin End End Add_Disperbyk 2. Add Disperbyk-160 Prepare_Resin->Add_Disperbyk Mix_1 3. Mix until dissolved Add_Disperbyk->Mix_1 Add_Filler 4. Gradually add filler Mix_1->Add_Filler High_Shear_Mix 5. High-shear mixing or sonication Add_Filler->High_Shear_Mix Degas 6. Degas under vacuum High_Shear_Mix->Degas Add_Curing_Agent 7. Add curing agent Degas->Add_Curing_Agent Mix_2 8. Mix at low speed Add_Curing_Agent->Mix_2 Cast 9. Cast into molds Mix_2->Cast Cure 10. Cure according to schedule Cast->Cure Cure->End

Experimental workflow for incorporating Disperbyk-160 in liquid resin systems.
Protocol for Thermoplastic Composites

For thermoplastic composites, Disperbyk-160, which is a liquid, is typically used to create a masterbatch of the filler.

Materials and Equipment:

  • Thermoplastic polymer (pellets or powder)

  • Filler/reinforcing agent

  • Disperbyk-160

  • High-intensity mixer (e.g., Henschel mixer)

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Masterbatch Preparation:

    • In a high-intensity mixer, blend the filler with Disperbyk-160. The amount of Disperbyk-160 should be calculated based on the filler weight.

    • The goal is to coat the filler particles with the dispersing agent.

  • Compounding:

    • Feed the thermoplastic polymer and the coated filler (masterbatch) into a twin-screw extruder.

    • The extruder's screw profile and processing parameters (temperature, screw speed) should be optimized for the specific polymer and filler system to ensure thorough mixing and dispersion.

  • Pelletizing:

    • The extrudate is cooled and pelletized to produce composite pellets.

  • Further Processing:

    • The resulting composite pellets can be used in subsequent manufacturing processes such as injection molding or extrusion to produce the final parts.

Conclusion

Disperbyk-160 is a versatile and effective wetting and dispersing additive that can significantly enhance the quality and performance of polymer composites. By ensuring a homogeneous distribution of fillers and reinforcing agents, it allows for the full potential of the composite material to be realized. The provided protocols offer a starting point for researchers and scientists to incorporate Disperbyk-160 into their composite synthesis workflows. Experimental optimization of the dispersant dosage and processing parameters is crucial for achieving the desired material properties.

References

Application Notes and Protocols for Improving Suspension Rheology with Disperbyk-160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Disperbyk-160, a high molecular weight wetting and dispersing additive, to optimize the rheological properties of suspensions. The information is tailored for applications in research, scientific studies, and pharmaceutical drug development where precise control over suspension behavior is critical.

Introduction to Disperbyk-160

Disperbyk-160 is a solution of a high molecular weight block copolymer with pigment-affinic groups, designed for solvent-borne systems.[1] In the context of pharmaceutical and scientific suspensions, the "pigments" can be considered analogous to the active pharmaceutical ingredient (API) or other solid particles being suspended. Its primary function is to wet and disperse solid particles within a liquid medium, preventing flocculation and ensuring long-term stability.[2] By effectively stabilizing the dispersed particles, Disperbyk-160 significantly reduces the viscosity of the suspension, allowing for higher solids loading and improved handling and application characteristics.[1][3]

Mechanism of Action

The efficacy of Disperbyk-160 in improving rheological properties stems from its molecular structure and its interaction with the solid particles and the surrounding medium. The additive functions through a two-part mechanism:

  • Wetting: The additive lowers the interfacial tension between the solid particles and the liquid vehicle, facilitating the displacement of air from the particle surface and ensuring complete wetting.

  • Dispersion and Stabilization: Disperbyk-160 adsorbs onto the surface of the solid particles via its pigment-affinic anchor groups. The polymeric chains extend into the solvent, creating a steric barrier that prevents the close approach of other particles. This steric stabilization mechanism is crucial in preventing flocculation, which is a primary cause of increased viscosity and poor suspension stability.[2] Additionally, it can provide a uniform electrical charge to the particle surfaces, further preventing agglomeration through electrostatic repulsion.[1]

The net result of this wetting and dispersing action is a well-deflocculated, stable suspension with a significantly lower viscosity and improved flow properties.

Application Guidelines

Disperbyk-160 is particularly effective in solvent-based systems. The optimal dosage of Disperbyk-160 is dependent on the specific properties of the solid particles, particularly their surface area and chemical nature.

Recommended Dosage:

As a starting point for formulation development, the following dosage recommendations, calculated on the weight of the solid particles, can be used:

Particle TypeRecommended Dosage (% on solids)
Inorganic Particles10 - 15%
Organic Particles30 - 90%
Carbon Black70 - 140%

Incorporation:

For optimal performance, Disperbyk-160 should be added to the liquid vehicle and mixed thoroughly before the addition of the solid particles. This ensures that the additive is readily available to wet and disperse the particles as they are introduced into the system.

Data Presentation: Illustrative Example of Rheological Improvement

The following table presents hypothetical but realistic data illustrating the expected impact of Disperbyk-160 on the rheological properties of a model suspension. This data is for illustrative purposes to demonstrate the potential benefits of using the additive.

FormulationDisperbyk-160 Concentration (% on solids)Viscosity at 10 s⁻¹ (mPa·s)Viscosity at 100 s⁻¹ (mPa·s)Yield Stress (Pa)Sedimentation Height after 24h (%)
Control0%15008001585
Test 110%800450895
Test 215%500250498
Test 320%450220399

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific formulation. The actual performance of Disperbyk-160 will vary depending on the specific components of the suspension.

Experimental Protocols

The following protocols provide a framework for evaluating the effectiveness of Disperbyk-160 in improving the rheological properties of a model suspension.

Materials and Equipment
  • Solid Phase: Active Pharmaceutical Ingredient (API) or model solid particles.

  • Liquid Phase: A suitable solvent or solvent blend.

  • Wetting and Dispersing Additive: Disperbyk-160.

  • Equipment:

    • Analytical balance

    • High-shear mixer or overhead stirrer

    • Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)

    • Graduated cylinders for sedimentation studies

    • Beakers and other standard laboratory glassware

Suspension Preparation
  • Preparation of the Liquid Phase: In a beaker, combine the solvent(s) and Disperbyk-160 at the desired concentration.

  • Dispersion of the Solid Phase: While stirring the liquid phase with a high-shear mixer at a moderate speed, slowly add the pre-weighed solid particles.

  • Homogenization: Continue mixing at high speed for a predetermined time (e.g., 30 minutes) to ensure complete dispersion and homogenization of the suspension.

  • Control Sample: Prepare a control suspension following the same procedure but without the addition of Disperbyk-160.

  • Equilibration: Allow the suspensions to equilibrate at a controlled temperature (e.g., 25°C) for at least one hour before conducting rheological measurements.

Rheological Characterization
  • Instrument Setup: Set up the rotational rheometer with the appropriate geometry and ensure it is calibrated.

  • Sample Loading: Carefully load the suspension onto the rheometer, ensuring no air bubbles are trapped.

  • Measurement Protocol:

    • Perform a pre-shear at a high shear rate (e.g., 100 s⁻¹) for 60 seconds to break down any temporary structures.

    • Allow the sample to rest for 120 seconds.

    • Perform a shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 200 s⁻¹) over a defined period (e.g., 180 seconds).

    • Record the viscosity and shear stress as a function of the shear rate.

  • Data Analysis: Plot the viscosity versus shear rate and shear stress versus shear rate to determine the flow behavior of the suspension.

  • Instrument Setup: Use a controlled stress ramp or an oscillatory amplitude sweep method on the rheometer.

  • Measurement Protocol (Controlled Stress Ramp):

    • Apply a gradually increasing stress to the sample from a very low value (e.g., 0.01 Pa) to a value high enough to induce flow.

    • Record the resulting strain.

  • Data Analysis: The yield stress is the stress at which the material transitions from solid-like to liquid-like behavior, often identified as the point where there is a significant increase in strain with a small increase in stress.

Sedimentation Analysis
  • Sample Preparation: Pour a defined volume (e.g., 100 mL) of the control and test suspensions into separate graduated cylinders.

  • Measurement: At regular time intervals (e.g., 1, 4, 8, and 24 hours), record the height of the sediment at the bottom of the cylinder.

  • Data Analysis: Calculate the sedimentation volume (F) as the ratio of the final sediment height (Hu) to the initial height of the suspension (Ho): F = Hu / Ho. A higher F value indicates better suspension stability.

Visualizations

The following diagrams illustrate the mechanism of action of Disperbyk-160 and the experimental workflow for evaluating its performance.

G Mechanism of Disperbyk-160 Action cluster_0 Initial State: Poorly Dispersed Suspension cluster_1 Addition of Disperbyk-160 cluster_2 Final State: Well-Dispersed Suspension p1 Particle p2 Particle p3 Particle p4 Particle agglomerate Agglomerate d1 Disperbyk-160 sp1 Stabilized Particle sp2 Stabilized Particle sp3 Stabilized Particle sp4 Stabilized Particle

Caption: Mechanism of Disperbyk-160 in stabilizing suspended particles.

G Experimental Workflow for Rheological Evaluation prep Suspension Preparation (Control & with Disperbyk-160) rheo Rheological Measurement (Flow Curve & Yield Stress) prep->rheo sed Sedimentation Analysis prep->sed data Data Analysis & Comparison rheo->data sed->data conclusion Conclusion on Rheological Improvement data->conclusion

Caption: Workflow for evaluating the impact of Disperbyk-160 on suspension properties.

References

Application Notes and Protocols: Dosage Calculation of Disperbyk-160 for Optimal Particle Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperbyk-160, a high molecular weight block copolymer with pigment affinic groups, is a widely utilized wetting and dispersing additive for solvent-borne systems.[1][2][3] Its primary function is to deflocculate and stabilize solid particles, such as active pharmaceutical ingredients (APIs), excipients, and pigments, within a liquid medium.[1][4][5] This is achieved through steric stabilization, where the polymer chains adsorb onto the particle surface, creating a physical barrier that prevents re-agglomeration.[1][6] Proper dispersion is critical in pharmaceutical formulations as it can significantly impact bioavailability, stability, and manufacturability.[3][7]

The optimal dosage of Disperbyk-160 is crucial for its effectiveness. An insufficient amount will lead to incomplete particle wetting and potential flocculation, while an excessive amount can lead to undesirable effects such as increased viscosity or interference with final product properties.[8] The required dosage is directly related to the specific surface area (SSA) of the particles to be dispersed.[8][9] This document provides a detailed guide for calculating the theoretical dosage of Disperbyk-160 and outlines experimental protocols for determining the optimal concentration in a laboratory setting.

Theoretical Dosage Calculation

The fundamental principle behind the dosage calculation is to ensure that enough dispersant is present to completely cover the surface of all particles in the formulation.[9] The key parameter for this calculation is the specific surface area (SSA) of the solid particles, typically measured in m²/g.[9]

Key Parameters and Formula

The following parameters are required for the theoretical calculation:

ParameterSymbolUnitDescription
Specific Surface AreaSSAm²/gThe total surface area of the particles per unit of mass. This should be determined experimentally for the specific batch of particles being used, for example, via the Brunauer-Emmett-Teller (BET) method.[3]
Pigment/Particle ConcentrationP%The weight percentage of the solid particles in the formulation.
Disperbyk-160 Active SubstanceAS%The percentage of active polymer in the Disperbyk-160 solution. The non-volatile matter content can be used as an approximation. For Disperbyk-160, this is approximately 29%.[6]
Dispersant LoadDLmg/m²The amount of active dispersant required to cover one square meter of particle surface. For sterically stabilized dispersants like Disperbyk-160, a typical starting value is 2 mg/m².[1]

The theoretical amount of Disperbyk-160 (as supplied) can be calculated using the following formula:

Disperbyk-160 Dosage (% on particle weight) = (SSA * DL) / (AS / 100)

Example Calculation:

Consider a formulation with an inorganic pigment having a specific surface area of 25 m²/g.

  • SSA: 25 m²/g

  • DL: 2 mg/m² (starting recommendation for steric stabilization)

  • AS: 29%

Disperbyk-160 Dosage = (25 m²/g * 2 mg/m²) / (29 / 100) = 50 / 0.29 ≈ 172.4 mg/g = 17.24%

Therefore, the theoretical starting dosage of Disperbyk-160 would be approximately 17.24% based on the weight of the pigment.

Recommended Starting Dosages

While the theoretical calculation provides a scientifically grounded starting point, BYK-Chemie also provides general recommendations based on pigment type.[1][6] These can be used as a preliminary guideline in the absence of specific surface area data.

Particle TypeRecommended Dosage (% as supplied, based on particle weight)
Inorganic Pigments10 - 15%
Titanium Dioxide5 - 6%
Organic Pigments30 - 90%
Carbon Blacks70 - 140%

Data sourced from Disperbyk-160 technical datasheets.[1][6]

Experimental Determination of Optimal Dosage

While theoretical calculations are a valuable starting point, experimental verification is essential to determine the optimal dispersant dosage for a specific formulation.[10] The following protocols describe methods to systematically identify the ideal concentration of Disperbyk-160.

Protocol 1: Ladder Study by Viscosity Measurement

This method involves preparing a series of dispersions with varying concentrations of Disperbyk-160 and measuring the viscosity of each. The optimal dosage corresponds to the point of minimum viscosity.[8]

Materials and Equipment:

  • Particles to be dispersed (API, excipient, etc.)

  • Disperbyk-160

  • Solvent or vehicle of the formulation

  • High-shear mixer (e.g., dissolver, rotor-stator homogenizer)

  • Viscometer (e.g., Brookfield or cone-and-plate)

  • Beakers or suitable mixing vessels

  • Analytical balance

Procedure:

  • Preparation of a Master Batch: Prepare a sufficient quantity of the liquid components of the formulation (solvent, resin, etc.) without the particles or Disperbyk-160.

  • Establish a Dosage Range: Based on the theoretical calculation or general recommendations, establish a range of Disperbyk-160 concentrations to be tested. This is often referred to as a "ladder study". For example, if the calculated dosage is 15%, the ladder could be 10%, 12.5%, 15%, 17.5%, and 20%.

  • Preparation of Dispersions:

    • For each concentration in the ladder, weigh the required amount of the liquid master batch into a mixing vessel.

    • Add the calculated amount of Disperbyk-160 to the liquid and mix until fully dissolved.

    • Gradually add the pre-weighed solid particles while mixing at low speed.

    • Once all particles are incorporated, increase the mixing speed to high shear and disperse for a predetermined time (e.g., 30 minutes). Ensure the dispersion time and temperature are consistent for all samples.

  • Viscosity Measurement:

    • Allow the dispersions to equilibrate to a constant temperature.

    • Measure the viscosity of each sample using a viscometer at a defined shear rate.

  • Data Analysis:

    • Plot the measured viscosity as a function of the Disperbyk-160 concentration.

    • The optimal dosage is the concentration at which the viscosity is at its minimum.

Protocol 2: Refined Method for Optimal Stabilization

This method is a more precise approach that accounts for potential re-agglomeration after the initial dispersion process.[9]

Procedure:

  • Follow steps 1-3 from Protocol 1 to prepare an initial set of dispersions.

  • After the initial high-shear dispersion, continue to mix the samples at a lower speed for an extended period (e.g., 10-15 minutes).

  • Re-measure the viscosity of each sample. In formulations with insufficient dispersant, the viscosity may increase due to re-agglomeration.

  • If an increase in viscosity is observed, incrementally add more Disperbyk-160 to the respective samples and repeat the high-shear and low-shear mixing steps, followed by viscosity measurement.

  • Continue this process until a stable, minimum viscosity is achieved that does not increase after the low-shear mixing period. This point represents the optimal concentration for long-term stability.

Visualization of Concepts

Dosage Calculation Workflow

G cluster_input Input Parameters cluster_calc Calculation cluster_output Output SSA Specific Surface Area (SSA) (m²/g) Formula Dosage (%) = (SSA * DL) / (AS / 100) SSA->Formula P Particle Concentration (P) (%) AS Disperbyk-160 Active Substance (AS) (%) AS->Formula DL Dispersant Load (DL) (mg/m²) DL->Formula Dosage Theoretical Disperbyk-160 Dosage (% on particle weight) Formula->Dosage

Caption: Workflow for theoretical Disperbyk-160 dosage calculation.

Experimental Optimization Workflow

G start Start prep_ladder Prepare Dispersions (Ladder Study) start->prep_ladder measure_viscosity Measure Viscosity prep_ladder->measure_viscosity plot_data Plot Viscosity vs. Concentration measure_viscosity->plot_data find_min Identify Minimum Viscosity plot_data->find_min optimal_dosage Optimal Dosage Determined find_min->optimal_dosage  Minimum Found re_agglomeration_check Check for Re-agglomeration (Refined Method) find_min->re_agglomeration_check  Refine Further re_agglomeration_check->optimal_dosage  Stable Minimum add_more Incrementally Add Dispersant re_agglomeration_check->add_more  Viscosity Increased add_more->prep_ladder

Caption: Experimental workflow for optimizing Disperbyk-160 dosage.

Conclusion

The successful formulation of stable and effective particle dispersions relies on the precise determination of the optimal dispersant dosage. While theoretical calculations based on the specific surface area provide a strong initial estimate, experimental verification through methods such as ladder studies and viscosity measurements is indispensable for achieving optimal performance. The protocols and guidelines presented in this document offer a comprehensive approach for researchers, scientists, and drug development professionals to systematically determine the appropriate dosage of Disperbyk-160 for their specific applications, thereby ensuring robust and reliable product quality.

References

Application Notes and Protocols for Incorporating Disperbyk 160 into a Resin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective incorporation of Disperbyk 160, a high molecular weight wetting and dispersing additive, into solvent-borne resin systems. Adherence to these protocols is crucial for achieving optimal pigment dispersion, stability, and final product performance.

Introduction to this compound

This compound is a solution of a high molecular weight block copolymer with pigment affinic groups, designed to function as a wetting and dispersing agent in solvent-borne coatings.[1][2] Its primary mechanism involves adsorbing onto the surface of pigments, providing steric stabilization that prevents flocculation and settling.[3][4] This action leads to several benefits, including improved pigment wetting, reduced dispersion time, increased color strength and gloss, and enhanced leveling.[1][4] this compound provides a uniform electrical charge to pigment surfaces, which helps to avoid the co-flocculation of pigments that may not be equally charged.[3]

Materials and Equipment

Materials:

  • Resin system (e.g., epoxy, polyurethane, acrylic)

  • Solvent(s) compatible with the resin system

  • This compound

  • Pigment(s) or solid particles to be dispersed

  • Cleaning solvents

Equipment:

  • High-speed disperser (e.g., Cowles dissolver) or other suitable mixing equipment

  • Laboratory balance

  • Mixing vessels

  • Spatulas

  • Viscometer

  • Grindometer (for assessing dispersion quality)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol for Incorporation

A step-by-step methodology for the incorporation of this compound is outlined below. This protocol is a general guideline and may require optimization based on the specific resin system and pigments used.

Step 1: Preparation of the Millbase

  • Weigh the required amount of the resin and the solvent(s) into a suitable mixing vessel.

  • Mix the resin and solvent at low speed until a homogeneous solution is obtained.

Step 2: Addition of this compound

  • Pre-dilution (Recommended): To prevent the formation of seeds, it is advisable to dilute this compound to 15% solids using a solvent from the formulation before adding it to the resin solution.[3]

  • Slowly add the pre-diluted this compound to the resin/solvent mixture under constant agitation.

  • Continue mixing until the this compound is uniformly dissolved in the millbase.[3]

Step 3: Pigment Addition and Dispersion

  • Gradually add the pre-weighed pigment(s) to the millbase while increasing the mixing speed.

  • Once all the pigment is added, increase the speed of the disperser to the optimal level for pigment grinding and dispersion. The vortex of the mixture should be about two-thirds of the way to the bottom of the blade.

  • Continue dispersion until the desired fineness of grind is achieved, as measured by a grindometer.

Step 4: Let-down

  • Once the desired dispersion is achieved, reduce the mixing speed.

  • Add the remaining components of the formulation (e.g., additional resin, crosslinkers, other additives) to complete the batch.

  • Mix at a low speed until the entire batch is homogeneous.

Quantitative Data and Recommended Dosage

The optimal amount of this compound is dependent on the specific surface area of the pigment being dispersed. The following table provides recommended starting dosage levels based on pigment type.[1] It is highly recommended to conduct a ladder study to determine the optimal concentration for a specific formulation.[3]

Pigment TypeRecommended Dosage (% additive on pigment)
Inorganic Pigments10 - 15%
Titanium Dioxides5 - 6%
Organic Pigments30 - 90%
Carbon Blacks70 - 140%

Visualizing the Process and Mechanism

To further clarify the incorporation process and the functional mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Millbase Preparation cluster_addition Additive Incorporation cluster_dispersion Pigment Dispersion cluster_letdown Final Formulation Resin Resin Mix1 Mix until Homogeneous Resin->Mix1 Solvent Solvent(s) Solvent->Mix1 Mix2 Add and Dissolve Mix1->Mix2 Disperbyk This compound Predilute Pre-dilute to 15% Solids Disperbyk->Predilute Predilute->Mix2 Disperse High-Speed Dispersion Mix2->Disperse Pigment Pigment(s) Pigment->Disperse Letdown Let-down with Remaining Components Disperse->Letdown FinalMix Low-Speed Mix Letdown->FinalMix

Caption: Experimental workflow for incorporating this compound.

disperbyk_mechanism cluster_before Agglomerated Pigments cluster_process Dispersion Process cluster_after Deflocculated & Sterically Stabilized Pigments P1 Pigment P2 Pigment P3 Pigment Disperbyk This compound (Wetting & Dispersing Additive) P2->Disperbyk Wetting & Adsorption DP2 Stabilized Pigment Disperbyk->DP2 Steric Stabilization DP1 Stabilized Pigment DP3 Stabilized Pigment

Caption: Mechanism of this compound in pigment dispersion.

Conclusion

The successful incorporation of this compound is critical for unlocking its full potential as a high-performance wetting and dispersing additive. By following the detailed protocols and considering the recommended dosage levels outlined in these application notes, researchers can achieve stable, well-dispersed pigment systems, leading to enhanced quality and performance of their final formulations. It is important to note that while these guidelines are comprehensive, laboratory-scale optimization is always recommended to achieve the best results for a specific system.[3]

References

Application Notes and Protocols for the Dispersion of Carbon Nanotubes and Graphene Using Disperbyk-160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon nanotubes (CNTs) and graphene are revolutionary materials in nanotechnology with significant potential in biomedical applications, including advanced drug delivery systems. Their exceptional surface area, unique mechanical strength, and tunable electronic properties make them ideal candidates for carrying therapeutic payloads. However, a major hurdle in their practical application is their tendency to agglomerate due to strong van der Waals forces, which hinders their biocompatibility and efficacy.

This document provides detailed application notes and protocols for the dispersion of single-walled carbon nanotubes (SWCNTs), multi-walled carbon nanotubes (MWCNTs), and graphene nanosheets using Disperbyk-160 , a wetting and dispersing additive. Disperbyk-160 is a solution of a high molecular weight block copolymer with pigment-affinic groups, designed for solvent-borne systems.[1] Its mechanism of action involves steric stabilization, preventing the re-agglomeration of particles and ensuring long-term stability of the dispersion.[2]

These protocols are intended as a starting point for researchers and formulators. Optimization of the provided parameters is likely necessary to achieve the desired dispersion quality for specific applications.

Mechanism of Dispersion with Disperbyk-160

Disperbyk-160 is an effective dispersing agent for carbon nanomaterials due to its block copolymer structure. This structure consists of two main components: an "anchor" group with strong affinity for the carbon nanomaterial surface and a "polymeric chain" that extends into the solvent.

The proposed mechanism involves the following steps:

  • Wetting: The solvent and the Disperbyk-160 molecules penetrate the agglomerates of CNTs or graphene.

  • Adsorption: The pigment-affinic anchor groups of the Disperbyk-160 polymer adsorb onto the surface of the individual carbon nanotubes or graphene sheets. This adsorption is driven by non-covalent interactions, such as π-π stacking between the aromatic rings of the dispersant and the graphitic surface of the nanomaterials.

  • Steric Stabilization: The binder-compatible polymeric chains extend into the surrounding solvent, creating a steric barrier. This barrier prevents the close approach of other nanoparticles, thus overcoming the attractive van der Waals forces and preventing re-agglomeration.

Below is a Graphviz diagram illustrating the proposed dispersion mechanism.

G cluster_0 Step 1: Agglomerated Nanomaterials cluster_1 Step 2: Sonication & Adsorption cluster_2 Step 3: Stable Dispersion A Agglomerated CNTs/ Graphene C Individual CNTs/ Graphene with Adsorbed Disperbyk-160 A->C Dispersion & Adsorption B Disperbyk-160 in Solvent B->C Wetting D Sterically Stabilized CNT/Graphene Dispersion C->D Steric Hindrance G prep 1. Preparation of Disperbyk-160 Solution add_cnt 2. Addition of CNTs prep->add_cnt sonicate 3. Sonication add_cnt->sonicate centrifuge 4. Centrifugation sonicate->centrifuge characterize 5. Characterization centrifuge->characterize drug_load 6. Drug Loading (Optional) characterize->drug_load G cluster_0 Extracellular cluster_1 Intracellular A Functionalized CNT/ Graphene-Drug Conjugate B Target Cell with Surface Receptors A->B Targeting & Binding C Endosome B->C Receptor-Mediated Endocytosis D Drug Release C->D Endosomal Escape/ pH-triggered Release E Therapeutic Effect D->E

References

Troubleshooting & Optimization

How to solve Disperbyk 160 incompatibility with polar resin systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incompatibility issues with Disperbyk 160 in polar resin systems.

Troubleshooting Guides

Issue 1: Unexpected Increase in Viscosity

Question: We observed a significant and unexpected increase in the viscosity of our polar resin system (e.g., polyester, acrylic) after adding this compound. What could be the cause and how can we resolve this?

Answer:

An unusual increase in viscosity upon the addition of a dispersant can be indicative of an incompatibility between the dispersant and the resin system. This phenomenon, often referred to as "shock," can occur due to several factors.

Possible Causes:

  • Poor Initial Compatibility: The solvent system of this compound may not be fully compatible with the polar resin solution, leading to localized precipitation or agglomeration of the resin or dispersant.

  • Incorrect Addition Order: Adding this compound to a highly concentrated or reactive resin system without pre-dilution can lead to localized high concentrations of the additive, causing shock.

  • Sub-optimal Dosage: An incorrect concentration of the dispersant can lead to incomplete stabilization of pigments or interactions with the resin matrix, both of which can contribute to increased viscosity.

Troubleshooting Steps:

  • Review the Order of Addition: The recommended procedure is to first mix the resin and solvents, then add this compound while stirring, and finally introduce the pigments.[1]

  • Pre-dilute this compound: To prevent seeding or shock, it is advisable to pre-dilute this compound with a compatible solvent from the formulation before adding it to the resin solution. A suggested dilution is to 15% solids.[1]

  • Optimize Dispersant Concentration: Conduct a ladder study to determine the optimal dosage of this compound for your specific pigment and resin system. Over- or under-dosing can lead to viscosity issues.

  • Assess Resin/Solvent Compatibility: Ensure that the solvents used in your formulation are fully compatible with both the polar resin and this compound.

Experimental Protocol: Ladder Study for Viscosity Optimization

This protocol helps determine the optimal concentration of this compound to achieve the lowest viscosity for a given pigment dispersion.

Materials:

  • Polar resin solution

  • This compound

  • Pigment

  • Solvent(s)

  • High-speed disperser (e.g., Cowles dissolver)

  • Viscometer (e.g., Brookfield or cone and plate)

  • Beakers or mixing vessels

  • Syringes or pipettes for accurate additions

Procedure:

  • Prepare a series of identical mill bases (resin, solvent, and pigment) in separate beakers.

  • Create a range of this compound concentrations to be tested (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% based on pigment weight).

  • To each mill base, add a different concentration of pre-diluted this compound while stirring at low speed.

  • Disperse each sample at high speed for a set amount of time (e.g., 30 minutes).

  • Allow the samples to cool to a constant temperature.

  • Measure the viscosity of each sample using a viscometer.

  • Plot the viscosity as a function of the this compound concentration. The optimal dosage corresponds to the concentration that yields the lowest viscosity.

Data Presentation: Example Ladder Study Results

This compound Concentration (% on Pigment Weight)Viscosity (mPa·s)
0.51500
1.01100
1.5850
2.0950
2.51200

Note: The above data is illustrative. Actual results will vary depending on the specific resin, pigment, and solvent system.

Issue 2: Flocculation, Color Shift, or Loss of Gloss

Question: Our formulation with this compound in an epoxy resin system is showing signs of pigment flocculation, leading to a color shift and a reduction in gloss. How can we troubleshoot this?

Answer:

Flocculation, the re-agglomeration of dispersed pigment particles, is a clear sign of insufficient stabilization.[2] This can manifest as a change in color, a decrease in color strength, and a loss of gloss in the final coating.

Possible Causes:

  • Incompatibility with the Resin: The polymeric chains of this compound must be well-solvated by the surrounding resin and solvent to provide effective steric stabilization. If there is poor compatibility, these chains can collapse, leading to flocculation.

  • Insufficient Dosage: The amount of this compound may be too low to provide complete coverage of the pigment particles, leaving them susceptible to re-agglomeration.

  • Interaction with Other Components: Certain components in the formulation, such as other additives or impurities, could interfere with the anchoring of this compound onto the pigment surface.

Troubleshooting Steps:

  • Perform a Rub-Out Test: This simple test can quickly indicate if flocculation is occurring.[2][3][4][5]

  • Re-evaluate Dispersant Dosage: A ladder study, as described in the previous section, can help determine if the dosage needs to be adjusted.

  • Assess Compatibility: A compatibility test between this compound and the resin system in the absence of pigment can help identify underlying incompatibility issues.

  • Consider Alternative Dispersants: If the incompatibility persists, an alternative dispersant from the BYK portfolio with a different chemistry may be more suitable for your polar resin system. For example, DISPERBYK-2152 has been developed for improved stability in 2-pack epoxy systems.[6]

Experimental Protocol: Rub-Out Test

This qualitative test helps to visually assess pigment stabilization and identify flocculation.

Materials:

  • The formulated coating

  • A smooth, non-absorbent substrate (e.g., a test panel or glass plate)

  • Applicator (e.g., drawdown bar or brush)

Procedure:

  • Apply a uniform film of the coating onto the substrate.

  • Allow the film to flash off for a short period (it should still be wet).[5]

  • Using your finger, gently rub a small, circular area of the wet film.

  • Allow the entire film to dry completely.

  • Visually compare the color of the rubbed area to the unrubbed area.

Interpretation of Results:

  • No Color Difference: The pigments are well-stabilized.

  • Color Difference (Darker or Lighter): Flocculation is occurring. The rubbing action breaks down the flocculates, leading to a change in color.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound?

This compound is a solution of a high molecular weight block copolymer with pigment affinic groups.[8][9] It is designed as a wetting and dispersing additive for solvent-borne systems.[8]

Q2: How does this compound stabilize pigments?

This compound functions through a mechanism of steric stabilization.[1][9] The pigment affinic groups anchor the additive to the surface of the pigment particles, while the polymeric chains extend into the surrounding resin and solvent, creating a protective barrier that prevents the particles from getting too close and re-agglomerating.[1]

Q3: What are common polar resin systems where incompatibility with this compound might be observed?

Incompatibility can potentially be observed in various polar resin systems, including:

  • Polyester resins: Particularly unsaturated polyester resins.

  • Epoxy resins: Especially in two-component systems where interactions with the curing agent can occur.

  • Acrylic resins: The polarity of acrylics can sometimes lead to compatibility issues.[10]

Q4: What are the recommended dosage levels for this compound?

The recommended dosage of this compound depends on the type of pigment being used:

Pigment TypeRecommended Dosage (% on Pigment Weight)
Inorganic Pigments10 - 15
Titanium Dioxide5 - 6
Organic Pigments30 - 90
Carbon Blacks70 - 140

Source:[8] It is crucial to determine the optimal dosage through a ladder study for each specific formulation.[1]

Q5: Are there any known interactions of this compound with other formulation components?

Yes, in certain systems, interactions can occur. For example, in coil coatings, this compound can interact with acid catalysts. In such cases, amine-blocked acids are less suitable.[1] It is always recommended to evaluate the compatibility of this compound with all components in your formulation.

Visualizations

G Troubleshooting Workflow for this compound Incompatibility cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_testing Experimental Verification cluster_solution Resolution issue Incompatibility Issue (e.g., High Viscosity, Flocculation) check_procedure Check Addition Procedure issue->check_procedure check_dosage Check Dosage Level issue->check_dosage rub_out_test Perform Rub-Out Test issue->rub_out_test If flocculation is suspected compatibility_test Perform Compatibility Test (Resin + Dispersant) issue->compatibility_test modify_procedure Modify Addition Procedure (e.g., Pre-dilute) check_procedure->modify_procedure ladder_study Perform Ladder Study check_dosage->ladder_study optimize_dosage Optimize Dosage ladder_study->optimize_dosage rub_out_test->ladder_study alternative_dispersant Select Alternative Dispersant compatibility_test->alternative_dispersant

Caption: Troubleshooting workflow for this compound incompatibility issues.

G Mechanism of Steric Stabilization by this compound cluster_dispersant This compound Molecule pigment Pigment Particle dispersant Pigment Affinic Group (Anchor) Polymeric Chains (Stabilizer) pigment->dispersant:head Adsorption resin Polar Resin Matrix (Solvent + Resin) dispersant:tail->resin Solvation & Steric Hindrance

Caption: Steric stabilization mechanism of this compound on a pigment particle.

References

Technical Support Center: Troubleshooting Particle Aggregation in Disperbyk-160 Stabilized Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues of particle aggregation when using Disperbyk-160 as a stabilizing agent in solvent-borne suspensions.

Frequently Asked Questions (FAQs)

Q1: What is Disperbyk-160 and how does it prevent particle aggregation?

Disperbyk-160 is a wetting and dispersing additive for solvent-borne systems.[1][2] It is a high molecular weight block copolymer with groups that have a strong affinity for pigment and particle surfaces.[3][4] Its primary mechanism for preventing aggregation is steric stabilization.[1][5] The additive adsorbs onto the particle surface via its "pigment affinic" anchor groups, while its polymer chains extend into the solvent.[6] These extended chains create a physical barrier that prevents particles from getting close enough to aggregate.[6][7] Additionally, it helps to provide a uniform electrical charge to the particle surfaces, which can prevent the co-flocculation of differently charged particles.[5][7]

Q2: I'm observing particle aggregation in my suspension. What are the most common causes?

Particle aggregation in a Disperbyk-160 stabilized system can stem from several factors. The most common issues include:

  • Incorrect Dosage: Both insufficient and excessive amounts of the dispersant can lead to aggregation.

  • Incompatibility: The dispersant, particles, and solvent may not be compatible with each other or other components in the formulation.

  • Improper Processing: The method of incorporating the dispersant and dispersing the particles is crucial for achieving a stable suspension.

  • Particle Surface Chemistry: The surface properties of the particles being dispersed can interfere with the additive's effectiveness.[5]

The following sections provide a more detailed breakdown of these issues and how to resolve them.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving particle aggregation issues.

Step 1: Verify the Disperbyk-160 Dosage

The correct amount of dispersant is critical and is dependent on the surface area of the particles being stabilized.[8] A "ladder study" (testing a range of concentrations) is the most reliable way to determine the optimal dosage for your specific system.[5]

Quantitative Data: Recommended Starting Dosages for Disperbyk-160

The following table provides the manufacturer's recommended starting dosage based on pigment type. Note that these are starting points and may need to be optimized.[1][2] The dosage is calculated as a percentage of the additive (as supplied) based on the weight of the pigment.

Particle/Pigment TypeRecommended Dosage (% on pigment weight)
Organic Pigments30 - 90%
Carbon Black70 - 140%
Inorganic Pigments10 - 15%
Titanium Dioxides5 - 6%

Q3: My dosage is within the recommended range, but I still see aggregation. What should I check next?

If the dosage is correct, the next step is to examine the formulation's components and the processing method.

A Start: Particle Aggregation Observed B Is Dosage Optimized via Ladder Study? A->B C Perform Ladder Study to Find Optimal Dosage B->C No D Review Formulation Components B->D Yes Q Problem Resolved / Stable Dispersion C->Q E Is Solvent Compatible with Dispersant Chains? D->E F Consult Technical Data for Solvent Compatibility E->F No G Are there Interacting Components (e.g., acid catalysts)? E->G Yes F->Q H Reformulate or Choose Alternative Dispersant (e.g., DISPERBYK-170 family) G->H Yes I Review Dispersion Process G->I No H->Q J Was Disperbyk-160 added to millbase before pigment? I->J K Adjust Process: Add Dispersant to Resin/Solvent Mix Before Pigment J->K No L Is Dispersion Energy (e.g., milling time/intensity) Sufficient? J->L Yes K->Q M Increase Dispersion Energy/Time L->M No N Examine Particle Surface L->N Yes M->Q O Does the pigment have a surface treatment? N->O P Test with an untreated version of the same pigment O->P Yes O->Q No P->Q

Caption: Troubleshooting workflow for Disperbyk-160.

Step 2: Review Formulation Components and Compatibility

  • Solvent Compatibility: Disperbyk-160 is designed for solvent-borne systems.[1] The polymer chains that provide the steric barrier need to be well-solvated by the solvent. If the solvent is not compatible, the chains can collapse, leading to a loss of stability. Disperbyk-160 is noted to be most compatible with polar systems.[7]

  • Interactions with Other Additives: In certain applications, like coil coatings, Disperbyk-160 may interact with acid catalysts.[5] If your formulation contains acidic components, consider using a different dispersant family, such as Disperbyk-170, to avoid these interactions.[5]

Step 3: Evaluate the Dispersion Process

The order of addition and the energy input are critical for proper dispersion.

  • Order of Addition: Wetting and dispersing additives must be added to the millbase (the mixture of resin and solvent) before the pigment is introduced.[5][8] The additive should be uniformly dissolved in the resin/solvent mixture before adding the particles.[5]

  • Dispersion Energy: Sufficient mechanical energy (e.g., from high-speed mixers, bead mills, or ultrasonicators) is required to break down agglomerates into primary particles.[9][10] If the energy input is too low or the processing time is too short, the particles will not be fully de-agglomerated.

Step 4: Consider the Particle Surface

  • Surface Treatment: Some commercially available pigments have surface treatments that can negatively interfere with the adsorption of Disperbyk-160.[5] If you suspect this is the case, testing an untreated version of the same pigment may resolve the issue.[5]

Experimental Protocols

Protocol 1: Preparation of a Pigment Dispersion

This protocol provides a general methodology for preparing a particle dispersion using Disperbyk-160.

  • Preparation of the Millbase: a. In a suitable container, combine the resin and solvent(s) for your formulation. b. Mix at low speed until a homogenous solution is formed.

  • Addition of Disperbyk-160: a. While agitating the millbase, slowly add the predetermined amount of Disperbyk-160. b. Continue mixing until the additive is completely dissolved. To prevent the formation of seeds, it is recommended to dilute Disperbyk-160 to 15% solids with a suitable solvent from the formula before adding it to the resin.[5]

  • Addition of Particles: a. Gradually add the pigment or particles to the millbase under constant agitation. b. Once all the particles have been added, increase the mixing speed to ensure they are fully wetted.

  • Dispersion: a. Subject the mixture to a high-energy dispersion method (e.g., bead milling, ultrasonication). b. The duration and intensity of this step will depend on the specific particles and equipment used. The goal is to achieve a constant, minimum particle size.[11]

Protocol 2: Evaluating Dispersion Stability

This protocol outlines methods to assess the stability of the prepared suspension.

  • Visual Assessment: a. Pour the suspension into a clear glass vial and store it undisturbed. b. Visually inspect the sample for signs of instability such as sedimentation, separation, or flocculation at regular intervals (e.g., 1 hour, 24 hours, 1 week).[12]

  • Particle Size Analysis: a. Use a technique like Dynamic Light Scattering (DLS) to measure the average particle size (Z-average) and the polydispersity index (PdI) of the suspension.[9] b. A stable dispersion should have a small and consistent particle size over time. An increase in particle size indicates aggregation.

  • Microscopy: a. Use Transmission Electron Microscopy (TEM) to visualize the particles.[9] This allows for direct observation of the state of dispersion and can confirm if particles are present as primary particles or as aggregates.[9]

  • Quantitative Stability Analysis: a. Instruments like the Turbiscan can provide quantitative data on dispersion stability by measuring particle migration and size changes over time.[13][14]

Mechanism Visualization

The following diagram illustrates the principle of steric stabilization provided by Disperbyk-160.

Solvent Medium cluster_0 Dispersed Particle 1 cluster_1 Dispersed Particle 2 p1 a1 Anchor p1->a1 a2 Anchor p1->a2 a3 Anchor p1->a3 c1 ~~~~~ a1->c1 c2 ~~~~~ a2->c2 c3 ~~~~~ a3->c3 c5 ~~~~~ c2->c5 p2 a4 Anchor p2->a4 a5 Anchor p2->a5 a6 Anchor p2->a6 c4 ~~~~~ a4->c4 a5->c5 c6 ~~~~~ a6->c6

Caption: Steric stabilization by Disperbyk-160.

References

Preventing reagglomeration in non-aqueous dispersions over time

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with reagglomeration in non-aqueous dispersions over time.

Frequently Asked Questions (FAQs)

Q1: My non-aqueous dispersion is showing signs of instability (sedimentation, cloudiness) shortly after preparation. What is the primary cause?

The most common cause of instability is insufficient stabilization of the dispersed particles. In non-aqueous systems, particles tend to reagglomerate due to attractive van der Waals forces. To counteract this, a stabilization mechanism must be introduced, which is typically steric stabilization provided by polymers or surfactants that adsorb onto the particle surfaces. If the stabilizing agent is incorrect, at the wrong concentration, or improperly adsorbed, reagglomeration will occur.

Q2: How do I choose an appropriate stabilizer for my specific non-aqueous system?

Selecting the right stabilizer is critical and depends on both the particle and the solvent. The ideal stabilizer, typically a polymer or surfactant, should have two key properties:

  • Anchoring Group: A part of the molecule that has a high affinity for the particle surface and will adsorb strongly.

  • Soluble Tail: A part of the molecule that is highly soluble in the non-aqueous solvent and extends into the medium.

The choice depends on the particle's surface chemistry (e.g., acidic, basic, neutral) and the solvent's properties (e.g., polarity). For instance, a basic particle surface in a non-polar solvent would benefit from a stabilizer with an acidic anchoring group and a non-polar, soluble tail.

Q3: Can temperature changes affect the stability of my dispersion?

Yes, temperature fluctuations can significantly impact stability. An increase in temperature can decrease the solvency of the continuous phase for the stabilizing polymer chains, causing them to collapse onto the particle surface. This reduces the effectiveness of the steric barrier, leading to flocculation. This is known as reaching the Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) for the polymer in that solvent. Always check the temperature-solubility profile of your chosen stabilizer in the specific solvent you are using.

Q4: I observe a gradual increase in particle size over several days. What is this phenomenon and how can I prevent it?

This phenomenon is likely Ostwald Ripening. In this process, smaller particles, which have higher surface energy, dissolve and redeposit onto the surface of larger particles. Over time, this leads to an overall increase in the average particle size and a narrowing of the size distribution. To mitigate Ostwald Ripening:

  • Use a solvent in which the dispersed phase has extremely low solubility.

  • Create a more uniform initial particle size distribution.

  • Adsorb a dense, impenetrable layer of stabilizer onto the particle surface to inhibit the dissolution/redeposition process.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving reagglomeration issues.

Logical Workflow for Troubleshooting Reagglomeration

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Resolution A Dispersion shows signs of reagglomeration (e.g., sedimentation, viscosity change, particle size increase) B Is the stabilizer appropriate for the particle surface and solvent? A->B Check Stabilizer Choice C Is the stabilizer concentration optimized? A->C Check Concentration D Was the initial dispersion energy sufficient? A->D Check Process E Evaluate a different class of stabilizer (e.g., switch from non-ionic to anionic anchor). B->E If No H Check for temperature effects or solvent incompatibility. B->H If Yes F Perform a concentration titration and measure particle size (DLS) and zeta potential. C->F If No C->H If Yes G Increase dispersion energy (e.g., longer sonication time, higher shear mixing). D->G If No D->H If Yes I Stable Dispersion Achieved E->I F->I G->I H->I

Caption: A flowchart for systematically troubleshooting dispersion instability.

Mechanism of Steric Stabilization

To effectively troubleshoot, it is essential to understand the primary mechanism preventing reagglomeration in non-aqueous media.

G cluster_0 Unstabilized Particles cluster_1 Sterically Stabilized Particles P1 Particle P2 Particle P1->P2 Van der Waals Attraction Agglomerate Reagglomeration S1 Particle S1_p1 S1_p1 S1->S1_p1 S1_p2 S1_p2 S1->S1_p2 S1_p3 S1_p3 S1->S1_p3 S1_p4 S1_p4 S1->S1_p4 S1_p5 S1_p5 S1->S1_p5 S1_p6 S1_p6 S1->S1_p6 S2 Particle S2_p1 S2_p1 S2->S2_p1 S2_p2 S2_p2 S2->S2_p2 S2_p3 S2_p3 S2->S2_p3 S2_p4 S2_p4 S2->S2_p4 S2_p5 S2_p5 S2->S2_p5 S2_p6 S2_p6 S2->S2_p6 Repulsion Repulsion

Caption: Steric stabilization prevents reagglomeration via adsorbed polymer layers.

Quantitative Analysis of Stabilizer Performance

The effectiveness of a stabilizer is highly dependent on its concentration. The following table provides example data from a study on a hypothetical nanoparticle dispersion in toluene, comparing two different polymeric stabilizers at various concentrations. Particle size was measured by Dynamic Light Scattering (DLS) 24 hours after preparation.

Stabilizer TypeStabilizer Concentration (% w/w)Mean Particle Size (Z-average, nm) after 24hPolydispersity Index (PDI) after 24hVisual Observation after 24h
Polymer A 0.58500.65Significant Sedimentation
1.02500.30Slight Sedimentation
2.0 155 0.15 Stable, No Sedimentation
4.01600.18Stable, No Sedimentation
Polymer B 0.5>2000>0.80Heavy Sedimentation
1.09500.72Significant Sedimentation
2.06000.55Moderate Sedimentation
4.04500.45Slight Sedimentation

Interpretation:

  • Polymer A is an effective stabilizer at a concentration of 2.0% w/w, as indicated by the small particle size and low Polydispersity Index (PDI).

  • Increasing the concentration of Polymer A beyond 2.0% offers no significant benefit.

  • Polymer B is a poor stabilizer for this system at all tested concentrations, failing to prevent significant particle growth and sedimentation.

Key Experimental Protocol

Protocol: Evaluating Dispersion Stability Over Time via Dynamic Light Scattering (DLS)

This protocol outlines the steps to monitor the change in particle size, a key indicator of reagglomeration.

Objective: To quantify the change in hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) of a non-aqueous dispersion over a set period.

Materials & Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate disposable or quartz cuvettes (ensure solvent compatibility)

  • Volumetric flasks and pipettes

  • The non-aqueous dispersion to be tested

  • Pure, filtered solvent for dilution (if necessary)

  • Temperature-controlled sample chamber/incubator

Methodology:

  • Sample Preparation (Time = 0):

    • Immediately after preparing the non-aqueous dispersion using your standard method (e.g., high-shear mixing, sonication), take an aliquot for the initial DLS measurement.

    • If the sample is too concentrated (as indicated by high turbidity or instrument overload), dilute it with the same filtered, pure solvent used in the formulation. Record the dilution factor. Note: Dilution can sometimes alter stability; perform it quickly and consistently.

    • Transfer the sample to the DLS cuvette, ensuring there are no air bubbles. Cap the cuvette.

  • Initial DLS Measurement (T=0):

    • Place the cuvette into the DLS instrument.

    • Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 5 minutes.

    • Set the instrument parameters: enter the viscosity and refractive index of the continuous phase (solvent) at the measurement temperature.

    • Perform at least three replicate measurements. Record the Z-average, PDI, and size distribution data for each.

  • Incubation and Subsequent Measurements:

    • Store the bulk of the dispersion in a sealed container under controlled conditions (e.g., constant temperature, protected from light).

    • At predetermined time points (e.g., 1h, 6h, 24h, 48h, 1 week), gently agitate the stored dispersion to ensure homogeneity and repeat steps 1 and 2.

    • It is crucial to take aliquots from the bulk sample in the same manner each time.

  • Data Analysis:

    • For each time point, calculate the average Z-average and PDI from the replicate measurements.

    • Plot the average Z-average and PDI as a function of time.

    • A stable dispersion will show minimal to no change in Z-average and PDI over the tested period. A significant increase in these values indicates reagglomeration.

Disperbyk 160 Technical Support Center: Troubleshooting Viscosity Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing viscosity increase issues when using the wetting and dispersing additive, Disperbyk 160.

Troubleshooting Guide

An unexpected increase in viscosity after the addition of this compound is an indication of an underlying formulation issue, as this additive is designed to reduce viscosity in solvent-borne systems.[1][2] The following table outlines potential causes and recommended actions to resolve viscosity-related problems.

Observation Potential Cause Recommended Solution
Immediate and significant viscosity increase upon addition Incorrect Order of Addition: Adding this compound before the resin and solvents are adequately pre-mixed.First, pre-mix the resin and solvents. Then, add this compound under agitation until uniformly dissolved before adding the pigments.[3]
Viscosity increase after pigment addition Incompatibility with Pigment Surface Treatment: Some organic pigments have surface treatments that can negatively interact with the additive.[3]Test the formulation with an untreated version of the same pigment to see if the issue persists.[3]
Interaction with Acidic Components: Cationic anchor groups in the additive may interact with acidic components in the formulation, such as acid catalysts in coil coatings.[4]Consider using Disperbyk-170 or Disperbyk-174, which have a different adhesive group chemistry to avoid this interaction.[4]
Dosage Outside Recommended Levels: The amount of additive required is highly dependent on the pigment's particle size and specific surface area.[3][4]Determine the optimal dosage by conducting a ladder study in the laboratory.[3]
Formation of seeds or gels Localized High Concentration of Additive: This can occur if this compound is not properly diluted before being added to the resin.To prevent seed formation, dilute this compound to 15% solids with a suitable solvent from the formulation before adding it to the resin.[3]
Gradual viscosity increase over time (poor storage stability) Pigment Re-flocculation: Insufficient stabilization of the dispersed pigments can lead to a gradual increase in viscosity.Ensure the correct dosage of this compound is used for adequate steric stabilization.[2][5] Consider the use of anti-settling agents like BYK-410 or BYK-430 in the grinding phase.[6]

Experimental Protocols

1. Determining Optimal Additive Dosage (Ladder Study)

  • Objective: To identify the optimal concentration of this compound that provides the lowest viscosity for a given pigment and resin system.

  • Methodology:

    • Prepare a series of identical millbase formulations.

    • Vary the concentration of this compound in each formulation in incremental steps (e.g., 0.5%, 1.0%, 1.5%, 2.0%, etc., based on pigment weight). Recommended starting dosage ranges can be found in the product's technical data sheet.[7][8]

    • Disperse the pigment in each formulation under identical conditions (e.g., same mixing speed and time).

    • Measure the viscosity of each sample using a rotational viscometer at a constant temperature.

    • Plot a graph of viscosity versus additive concentration to determine the concentration that results in the minimum viscosity.

2. Viscosity Measurement Protocol

  • Objective: To obtain consistent and comparable viscosity readings.

  • Methodology:

    • Ensure the sample is homogeneous and at a constant, specified temperature before measurement.

    • Use a calibrated rotational viscometer with a spindle appropriate for the expected viscosity range.

    • Record the viscosity at a specified shear rate or a series of shear rates to characterize the flow behavior (e.g., Newtonian, shear-thinning).

    • Allow the reading to stabilize before recording the value.

    • Clean the spindle and sample container thoroughly between measurements.

Frequently Asked Questions (FAQs)

Q1: Why is the viscosity of my formulation increasing after adding this compound, which is supposed to be a dispersing agent that reduces viscosity?

A1: this compound is a high molecular weight block copolymer that works by providing steric stabilization to pigment particles, which prevents flocculation and reduces viscosity.[2][5] An increase in viscosity suggests an adverse interaction within your system. Common causes include incorrect order of addition, incompatibility with pigment surface treatments, or interaction with acidic components in your formulation.[3][4] It is recommended to first pre-mix your resin and solvents, then add the this compound, and finally add the pigment.[3]

Q2: I'm observing the formation of small gels or seeds in my millbase. What could be the cause?

A2: Seed formation can occur if this compound is not sufficiently diluted before being incorporated into the resin. To avoid this, it is recommended to dilute the additive to 15% solids using a solvent from your formulation before adding it to the millbase.[3]

Q3: Can the type of pigment I'm using affect the performance of this compound?

A3: Yes, the type of pigment and its surface treatment can significantly influence the effectiveness of this compound.[3] Organic pigments, in particular, may have surface treatments that can negatively interact with the additive.[3] Additionally, the required dosage of this compound varies depending on the pigment's specific surface area. For instance, carbon blacks require a much higher dosage (70-140%) compared to titanium dioxides (5-6%).[7][8]

Q4: My system contains an acid catalyst. Could this be the source of the viscosity increase?

A4: It is possible. This compound contains cationic anchor groups that can interact with acidic components, such as acid catalysts. This interaction can lead to an increase in viscosity. For systems containing acid catalysts, it may be beneficial to evaluate additives from the Disperbyk-170 family, which utilize a different chemistry for their pigment-affinic groups.[4]

Q5: How do I determine the correct amount of this compound to use in my formulation?

A5: The optimal dosage is dependent on your specific system, particularly the pigment being used. It is best determined experimentally by conducting a ladder study where you systematically vary the concentration of the additive and measure the resulting viscosity.[3] The technical data sheet provides recommended starting ranges for different pigment types.[7]

Visualizations

G cluster_input Inputs cluster_process Recommended Workflow cluster_output Expected Outcome Resin Resin Premix 1. Pre-mix Resin & Solvent Resin->Premix Solvent Solvent Solvent->Premix Disperbyk160 This compound AddDispersant 2. Add this compound Disperbyk160->AddDispersant Pigment Pigment AddPigment 3. Add Pigment Pigment->AddPigment Premix->AddDispersant AddDispersant->AddPigment Disperse 4. Disperse AddPigment->Disperse StableDispersion Stable Pigment Dispersion (Low Viscosity) Disperse->StableDispersion

Caption: Recommended experimental workflow for incorporating this compound.

G Start Viscosity Increase Observed CheckOrder Check Order of Addition Start->CheckOrder CheckDosage Review Additive Dosage CheckOrder->CheckDosage Correct CorrectOrder Correct Order: 1. Resin/Solvent Mix 2. Add this compound 3. Add Pigment CheckOrder->CorrectOrder Incorrect CheckInteraction Suspect Chemical Interaction? CheckDosage->CheckInteraction Optimized LadderStudy Perform Ladder Study to Optimize Dosage CheckDosage->LadderStudy Not Optimized PigmentIncompatibility Test Untreated Pigment CheckInteraction->PigmentIncompatibility Yes, with Pigment AcidInteraction Consider Disperbyk-170 Family for Acidic Systems CheckInteraction->AcidInteraction Yes, with Acid Catalyst Resolved Issue Resolved CorrectOrder->Resolved LadderStudy->Resolved PigmentIncompatibility->Resolved AcidInteraction->Resolved

Caption: Troubleshooting flowchart for viscosity increase issues.

References

Improving the long-term stability of Disperbyk 160 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the long-term stability of formulations containing Disperbyk 160.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a wetting and dispersing additive for solvent-borne systems.[1][2] It is a solution of a high molecular weight block copolymer with pigment affinic groups.[1][3][4] Its primary function is to deflocculate pigments and provide steric stabilization, which prevents reagglomeration.[2][4][5] This leads to stabilized color strength, high gloss, and improved pigment wetting and loading.[1][4]

Q2: In which applications is this compound typically used?

This compound is utilized in a variety of solvent-borne coatings, including general industrial, automotive OEM and refinish, coil coatings, wood coatings, and pigment concentrates.[1]

Q3: How does this compound contribute to long-term stability?

This compound promotes long-term stability by ensuring a fine and homogeneous distribution of solid particles in liquid media.[6][7][8] It achieves this by adsorbing onto the surface of pigments, creating a steric barrier that prevents them from coming close enough to flocculate.[5][9] This stabilization helps to maintain viscosity and prevent settling of pigments over time.[10]

Q4: Are there any known compatibility issues with this compound?

The treatment of some organic pigments can negatively impact the effectiveness of this compound. In such instances, testing with an untreated version of the same pigment may yield better results.[5] Additionally, in coil coatings, potential interactions with acid catalysts should be considered, with amine-blocked acids being less suitable.[5]

Troubleshooting Guide

Issue 1: Increased viscosity or gelling of the formulation over time.

  • Possible Cause: Insufficient stabilization of pigments leading to flocculation. The right amount of wetting and dispersing additive is crucial for complete coverage of the pigment surface.[11]

  • Troubleshooting Steps:

    • Verify Dosage: Ensure the concentration of this compound is within the recommended range for the specific pigment type and loading. Optimal levels should be determined by creating a ladder series in the laboratory.[5]

    • Improve Incorporation: Ensure the additive is well-dissolved in the resin and solvent mixture before adding the pigments.[5] For better dispersion, it is recommended to add the wetting and dispersing additives to the millbase.[5]

    • Alternative Additives: For certain systems, especially those with high solids, other additives like Disperbyk-2152 or BYK-9076 might offer better viscosity reduction.[12][13]

Issue 2: Color shift or loss of color strength upon storage.

  • Possible Cause: Pigment flocculation or settling. When pigments agglomerate, their ability to scatter light and impart color is reduced.

  • Troubleshooting Steps:

    • Evaluate Dispersion Quality: Check the initial dispersion quality using techniques like the Hegman gauge. A poor initial dispersion will be more prone to flocculation over time.

    • Review Additive Dosage: An incorrect dosage can lead to incomplete pigment stabilization. Refer to the recommended dosage table and consider performing a dosage optimization study.[5]

    • Consider Synergistic Additives: In some cases, a combination of wetting and dispersing agents can provide better long-term stability.

Issue 3: Formation of sediment or hard cake at the bottom of the container.

  • Possible Cause: Poor pigment suspension and stabilization. This occurs when the forces holding the pigments in suspension are overcome by gravity.

  • Troubleshooting Steps:

    • Optimize this compound Level: Ensure adequate dosage to provide strong steric stabilization.

    • Incorporate an Anti-Settling Agent: Consider the addition of a rheology modifier, such as RHEOBYK-7410 ET or BYK-430, to build a network structure within the formulation that helps to suspend pigments.[13]

    • Proper Incorporation: Ensure the dispersing additive is added to the millbase before the pigments to ensure it can effectively adsorb onto the pigment surfaces.[5]

Data Presentation

Table 1: Recommended Dosage of this compound (as supplied) based on Pigment Type.

Pigment TypeRecommended Dosage (%)
Inorganic Pigments10 - 15
Titanium Dioxide5 - 6
Organic Pigments30 - 90
Carbon Blacks70 - 140

Data sourced from the this compound technical datasheet.[1][5] The optimal dosage is highly dependent on the pigment's particle size and should be determined experimentally.[5]

Experimental Protocols & Workflows

A critical aspect of ensuring long-term stability is a robust experimental approach to evaluate formulation performance over time.

Experimental Workflow for Long-Term Stability Assessment

G cluster_prep Formulation Preparation cluster_initial T=0 Characterization cluster_storage Accelerated Aging cluster_periodic Periodic Testing (e.g., 1, 3, 6 months) cluster_analysis Data Analysis prep_resin Premix Resin and Solvents add_byk Add this compound and Mix Until Uniform prep_resin->add_byk add_pigment Add Pigments add_byk->add_pigment disperse Disperse (e.g., high-speed dissolver) add_pigment->disperse viscosity_0 Measure Viscosity disperse->viscosity_0 Initial Analysis particle_size_0 Measure Particle Size disperse->particle_size_0 Initial Analysis color_0 Measure Color Strength & Gloss disperse->color_0 Initial Analysis hegman_0 Hegman Gauge Reading disperse->hegman_0 Initial Analysis storage Store at Elevated Temperature (e.g., 40-50°C) viscosity_0->storage particle_size_0->storage color_0->storage hegman_0->storage viscosity_t Measure Viscosity storage->viscosity_t Periodic Analysis particle_size_t Measure Particle Size storage->particle_size_t Periodic Analysis color_t Measure Color Strength & Gloss storage->color_t Periodic Analysis sedimentation_t Visual Inspection for Settling storage->sedimentation_t Periodic Analysis analysis Compare T=t with T=0 Data viscosity_t->analysis particle_size_t->analysis color_t->analysis sedimentation_t->analysis conclusion Assess Long-Term Stability analysis->conclusion

Caption: Experimental workflow for assessing the long-term stability of a this compound formulation.

Troubleshooting Logic for Formulation Instability

G start Instability Observed (e.g., Viscosity Change, Settling) check_dosage Is this compound dosage correct? start->check_dosage check_incorporation Was the incorporation procedure followed correctly? check_dosage->check_incorporation Yes adjust_dosage Adjust dosage based on ladder study check_dosage->adjust_dosage No check_compatibility Is there a known pigment interaction? check_incorporation->check_compatibility Yes re_disperse Improve incorporation: - Premix additive - Add to millbase check_incorporation->re_disperse No test_untreated Test with untreated pigment check_compatibility->test_untreated Yes add_rheology_modifier Incorporate an anti-settling agent check_compatibility->add_rheology_modifier No stable Formulation Stable adjust_dosage->stable re_disperse->stable consider_alternative Consider alternative dispersant (e.g., Disperbyk-170 family) test_untreated->consider_alternative If unsuccessful consider_alternative->stable add_rheology_modifier->stable

Caption: Troubleshooting decision tree for common stability issues in this compound formulations.

References

Effect of temperature on the performance of Disperbyk 160

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues related to the effect of temperature on the performance of Disperbyk 160. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their formulations.

Troubleshooting Guide

Unexpected variations in temperature during the formulation, application, or storage of products containing this compound can lead to performance issues. This guide provides a systematic approach to identifying and resolving common temperature-related problems.

Problem: Increased Viscosity or Gelling of the Formulation at Elevated Temperatures

Possible Cause Troubleshooting Steps
Solvent Evaporation: Higher temperatures can accelerate the evaporation of solvents in the formulation, leading to an increase in the concentration of solid components and, consequently, higher viscosity.1. Verify Solvent Composition: Ensure the solvent blend is appropriate for the intended processing temperature. 2. Control Temperature: Implement temperature control measures during mixing and processing to minimize solvent loss. 3. Solvent Replenishment: If permissible for the formulation, cautiously add a small amount of the appropriate solvent to compensate for evaporation.
Additive-Binder Interaction: Elevated temperatures can sometimes promote unintended interactions between the dispersing agent and the binder system, leading to an increase in viscosity or gelling.1. Compatibility Check: Review the technical data sheets for both this compound and the binder to ensure compatibility at the processing temperature. 2. Staged Addition: Consider adding this compound to the millbase before the binder to ensure proper pigment wetting and dispersion prior to binder interaction.[1] 3. Consult Manufacturer: If the issue persists, contact the manufacturer for specific guidance on compatibility with your binder system.
Thermal Degradation: Although less common at typical processing temperatures, prolonged exposure to excessive heat could potentially lead to the degradation of the polymeric structure of this compound.1. Review Processing Temperature: Ensure that the processing temperature does not exceed the recommended limits for any of the formulation components. 2. Minimize Exposure Time: Reduce the time the formulation is held at elevated temperatures.

Problem: Pigment Flocculation or Settling During Storage at Varying Temperatures

Possible Cause Troubleshooting Steps
Reduced Adsorption of Dispersant: Temperature fluctuations can affect the adsorption-desorption equilibrium of the dispersing agent on the pigment surface. A decrease in adsorption can lead to a loss of stabilization and subsequent flocculation.[2]1. Optimize Dispersant Dosage: Ensure the concentration of this compound is optimized for the specific pigment and solid content.[3] 2. Controlled Storage: Store the final product in a temperature-controlled environment to minimize fluctuations. 3. Re-dispersion: If mild flocculation has occurred, gentle agitation may be sufficient to re-disperse the pigments.
Changes in Solvent-Binder-Dispersant Interaction: Temperature changes can alter the solubility and interaction of the different components in the liquid phase, potentially weakening the steric stabilization provided by this compound.1. Formulation Stability Testing: Conduct stability tests at various temperatures to assess the robustness of the formulation. 2. Binder Compatibility: Re-evaluate the compatibility of the binder system with this compound across the expected temperature range.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: While specific storage temperature ranges for this compound are not publicly available in the provided search results, as a general guideline for solvent-borne additives, it is recommended to store them in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat. For precise storage conditions, it is always best to consult the manufacturer's safety data sheet (SDS) and technical data sheet (TDS).

Q2: How does processing temperature affect the viscosity of a formulation containing this compound?

A2: The viscosity of a formulation is generally temperature-dependent. As temperature increases, the viscosity of the liquid medium (solvents and binder) typically decreases, which can lead to a lower overall formulation viscosity. However, as outlined in the troubleshooting guide, excessive temperatures can also lead to solvent evaporation, which would increase viscosity. The net effect will depend on the specific formulation and processing conditions.

Q3: Can this compound be used in high-temperature applications?

A3: this compound is a high molecular weight block copolymer designed for solvent-borne systems.[1][3][4] Its suitability for high-temperature applications will depend on the thermal stability of the entire formulation, including the binder and solvents. While the technical data sheets do not specify a maximum operating temperature for this compound, it is crucial to consider the flash point of the solvent blend it is in (Xylene/Butyl acetate 6/1), which is 25 °C.[5] For applications involving elevated temperatures, it is recommended to conduct thorough stability testing.

Q4: Does temperature influence the amount of this compound required for optimal dispersion?

A4: Temperature can indirectly influence the required amount of this compound. Changes in temperature can affect the wetting and dispersion process. It is a common practice to determine the optimal dosage of a dispersing agent through a ladder study under the intended processing conditions to account for any temperature-related effects on pigment wetting and stabilization.[3]

Experimental Protocols

The following are generalized experimental protocols to assess the effect of temperature on the performance of this compound in a given formulation.

Protocol 1: Evaluation of Formulation Viscosity at Different Temperatures

Objective: To determine the viscosity profile of a formulation containing this compound as a function of temperature.

Methodology:

  • Sample Preparation: Prepare a batch of the formulation containing this compound according to the standard procedure.

  • Viscometer Setup: Use a temperature-controlled rotational viscometer.

  • Measurement Procedure: a. Equilibrate the sample to the starting temperature (e.g., 25 °C) in the viscometer. b. Measure the viscosity at a defined shear rate. c. Incrementally increase the temperature (e.g., in 5 °C or 10 °C steps) and allow the sample to equilibrate at each new temperature before measuring the viscosity. d. Record the viscosity at each temperature point.

  • Data Analysis: Plot viscosity as a function of temperature to generate a viscosity curve.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Prepare Formulation with this compound setup_viscometer Setup Temperature- Controlled Viscometer prep_sample->setup_viscometer equilibrate Equilibrate Sample to Temperature setup_viscometer->equilibrate measure Measure Viscosity equilibrate->measure increase_temp Increase Temperature measure->increase_temp Repeat for each temperature point plot_data Plot Viscosity vs. Temperature measure->plot_data increase_temp->equilibrate

Caption: Experimental workflow for viscosity measurement.

Protocol 2: Assessment of Dispersion Stability After Thermal Stress

Objective: To evaluate the stability of a pigment dispersion containing this compound after exposure to elevated temperatures.

Methodology:

  • Sample Preparation: Prepare two identical samples of the pigment dispersion.

  • Initial Characterization: For the control sample, measure the initial particle size distribution using a suitable technique (e.g., laser diffraction) and assess for any signs of settling.

  • Thermal Stress: Place the second sample in an oven at a specified elevated temperature (e.g., 50 °C) for a defined period (e.g., 7 days).

  • Post-Stress Characterization: After the thermal stress period, allow the sample to return to room temperature.

  • Evaluation: a. Visually inspect the heat-treated sample for any signs of pigment settling, separation, or gelling. b. Gently mix the sample and measure the particle size distribution. c. Measure the viscosity and compare it to the control sample.

  • Data Analysis: Compare the particle size distribution, viscosity, and visual appearance of the heat-treated sample to the control sample to assess the impact of thermal stress on dispersion stability.

G cluster_prep Preparation cluster_control Control Sample cluster_test Test Sample cluster_analysis Analysis prep_samples Prepare Two Identical Dispersion Samples control_char Initial Characterization: - Particle Size - Visual Inspection prep_samples->control_char thermal_stress Thermal Stress (e.g., 50°C for 7 days) prep_samples->thermal_stress compare Compare Results of Control and Test Samples control_char->compare post_stress_char Post-Stress Characterization: - Particle Size - Viscosity - Visual Inspection thermal_stress->post_stress_char post_stress_char->compare

Caption: Workflow for thermal stability testing.

References

Technical Support Center: Dispersing Fumed Silica in High Molecular Weight Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when dispersing fumed silica in high molecular weight (HMW) polymer systems. Below you will find FAQs, troubleshooting guides, and detailed protocols to help you achieve stable and effective dispersions.

Frequently Asked Questions (FAQs)

Q1: Why is dispersing fumed silica in high molecular weight polymers so challenging?

A1: The primary challenges stem from a combination of factors:

  • High Viscosity: HMW polymers create an extremely viscous environment, which severely hinders the wetting and separation of fumed silica agglomerates. Sufficient shear energy is difficult to achieve and transmit throughout the mixture.[1][2]

  • Particle Interactions: Fumed silica particles possess surface silanol groups (-OH) that readily form hydrogen bonds with each other.[3] This leads to the formation of strong agglomerates that are difficult to break down. In incompatible polymer systems (e.g., polar silica in a non-polar polymer), particles prefer to interact with each other rather than the polymer matrix.[1][4]

  • Polymer Chain Dynamics: Long polymer chains can physically entangle and create steric hindrances, preventing the efficient breakdown of silica agglomerates. They can also create "bridges" between silica aggregates, leading to uncontrolled network formation and gelation instead of a fine dispersion.

  • Low Bulk Density: Fumed silica is a very fine, low-density powder that tends to float on the surface of liquids and can be difficult to "wet out" or incorporate into the viscous polymer mass.[5][6]

Q2: What is the difference between an agglomerate and an aggregate?

A2: This distinction is crucial for understanding dispersion:

  • Aggregates: These are primary structures formed during the manufacturing of fumed silica. They consist of primary particles fused together via strong covalent bonds and are typically in the range of 100-500 nm. Breaking down aggregates is generally not possible with standard mixing equipment.

  • Agglomerates: These are much larger structures (microns to millimeters) formed when aggregates are held together by weaker, secondary forces like hydrogen bonds and van der Waals forces.[3] The goal of dispersion is to break down these agglomerates and distribute the primary aggregates uniformly throughout the polymer matrix.

Q3: How does the surface chemistry of fumed silica affect dispersion?

A3: Surface chemistry is critical. Fumed silica is available in two main forms:

  • Hydrophilic (Untreated): The surface is covered with silanol groups, making it polar. This type is incompatible with non-polar polymers, leading to poor dispersion and a strong tendency for particles to re-agglomerate.[1][4]

  • Hydrophobic (Treated): The surface silanol groups are chemically modified with agents like silanes (e.g., PDMS).[7] This treatment makes the silica more compatible with non-polar or less polar polymer systems, improving wettability and reducing filler-filler interactions.[1][4][8] Choosing a surface treatment compatible with your polymer is often the first step to success.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion process.

Problem: My mixture's viscosity is excessively high, or it has turned into an unusable gel.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Troubleshooting logic for high viscosity issues.

Problem: The final product contains specks or is not smooth, indicating poor dispersion.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Troubleshooting logic for visual defects.

Quantitative Data Tables

For successful formulation, understanding the properties of your materials is key.

Table 1: Typical Properties of Commercial Fumed Silica Grades

Grade TypeSurface TreatmentSpecific Surface Area (BET, m²/g)Primary Particle Size (nm)Key Characteristic
HydrophilicNone150 - 3807 - 40High surface energy, polar.[9]
HydrophobicDimethyldichlorosilane90 - 2007 - 40Less moisture sensitive, non-polar.[10]
HydrophobicPolydimethylsiloxane (PDMS)100 - 17010 - 20Excellent compatibility with silicones.[7]
HydrophobicHexamethyldisilazane (HMDS)120 - 2207 - 16Strong hydrophobicity.[1]

Data compiled from various manufacturer specifications. Actual values may vary.

Table 2: Recommended Dispersion Equipment vs. Polymer Viscosity

Polymer Viscosity (cP at processing temp.)Primary Dispersion MethodSecondary/Finishing Method
10,000 - 100,000High-Shear Disperser (Cowles Blade)[9][10]-
100,000 - 500,000Dual-Shaft Mixer, Planetary Disperser[2]Three-Roll Mill[11]
> 500,000Planetary Mixer, Sigma Blade MixerThree-Roll Mill[11][12]

Experimental Protocols & Workflows

A systematic approach is crucial for reproducible results.

dot graph { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Recommended workflow for dispersing fumed silica.

Protocol 1: Dispersion using a Planetary Mixer (for >100,000 cP)

This method is effective for incorporating solids into highly viscous materials.[2]

  • Preparation:

    • Select the appropriate planetary mixing blades (e.g., rectangular or helical).

    • Ensure the mixing vessel is clean and appropriately sized (material should fill 50-70% of the vessel volume).

  • Polymer Loading:

    • Add the full amount of the high molecular weight polymer to the mixing vessel.

    • If applicable, pre-heat the polymer to the recommended processing temperature to lower its viscosity.

  • Silica Addition:

    • Begin mixing at a low speed (e.g., 10-20 RPM for the planetary action) to create movement in the polymer.

    • Add the fumed silica incrementally and slowly, allowing each addition to be roughly wetted by the polymer before adding the next. This prevents the formation of large, dry clumps.

  • Dispersion Cycle:

    • Once all silica is added, close the mixer and begin to apply vacuum (e.g., to 29" Hg) to remove entrapped air.[2]

    • Gradually increase the mixing speed to the maximum safe level for your material. For planetary dispersers, also engage the high-speed disperser blade.[2]

    • Mix for a predetermined time (e.g., 15-45 minutes), monitoring torque and temperature. Over-mixing can generate excessive heat.[10][13]

  • Discharge:

    • Slow the mixer, release the vacuum, and stop the mixing action.

    • Discharge the material for quality control testing or further processing.

Protocol 2: Finishing with a Three-Roll Mill

A three-roll mill is the gold standard for achieving the finest dispersion in high-viscosity pastes.[11][12][14]

  • Preparation:

    • Clean the rolls thoroughly with a compatible solvent.

    • Set the roll gaps. Start with a wider gap at the feed roll (e.g., 40 µm) and a tighter gap at the apron roll (e.g., 20 µm).

  • Material Loading:

    • Take the pre-mixed material from the planetary mixer and apply it evenly into the "nip" between the feed and center rolls.

  • Milling Operation:

    • Start the rolls. The material will be drawn through the first gap and adhere to the center roll.[12]

    • The material is then transferred to the apron roll through the second, tighter gap, where it is subjected to extremely high shear forces.[11]

    • The finished, smooth paste is scraped off the apron roll by a takeoff knife.

  • Optimization:

    • The process can be repeated by collecting the milled material and passing it through the mill again.

    • Adjust the roll gaps to finer settings for subsequent passes to achieve the desired level of dispersion (e.g., Hegman gauge reading).[2][11]

References

Technical Support Center: Overcoming Poor Leveling in Coatings Containing Disperbyk 160

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor leveling in coatings formulated with Disperbyk 160.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a coating formulation?

This compound is a high molecular weight wetting and dispersing additive for solvent-borne coating systems.[1][2][3] Its primary function is to deflocculate and stabilize pigments and fillers, preventing them from re-agglomerating.[1][2] This is achieved through steric hindrance, where the large polymer chains of the additive adsorb onto the pigment surface, creating a protective barrier.[2] Proper dispersion with this compound leads to improved color strength, gloss, and hiding power.[1][3] It also helps to reduce the viscosity of the millbase, which can contribute to better leveling and allow for higher pigment loading.[2][3]

Q2: Can the use of this compound lead to poor leveling?

While this compound is designed to improve leveling by reducing viscosity, improper use can contribute to leveling issues.[2] Poor leveling can manifest as surface defects such as orange peel, craters, and brush marks. The primary causes of poor leveling in a coating system are often related to surface tension gradients, improper solvent evaporation, and high viscosity.[4] An incorrect dosage of this compound can negatively influence the rheological properties of the coating, potentially leading to these defects.

Q3: What is the recommended method for incorporating this compound into a formulation?

For optimal performance, this compound should be added to the millbase before the pigments.[2] The recommended procedure is to first mix the resin and solvents, then add this compound and mix until it is uniformly dissolved. Finally, the pigments should be added to this mixture. To prevent the formation of seeds, it is also recommended to dilute this compound to 15% solids with a suitable solvent from the formulation before adding it to the resin solution.[2]

Q4: Are there any co-additives that are recommended for use with this compound to improve leveling?

Yes, for baking systems, it is recommended to use a silicone-based surface additive like BYK-331 in conjunction with this compound.[2] BYK-331 helps to improve leveling and prevent the formation of Bénard cells, which are hexagonal surface patterns that can form during solvent evaporation.[2]

Troubleshooting Guide: Poor Leveling

This guide addresses common questions and issues related to poor leveling in coatings containing this compound.

Problem: My coating exhibits poor leveling (e.g., orange peel, brush marks) after application. What are the potential causes related to this compound?

Poor leveling in a coating containing this compound can stem from several factors, often related to the concentration of the dispersant and its interaction with other components in the formulation.

Potential Cause 1: Incorrect Dosage of this compound

An incorrect amount of this compound, either too little or too much, can negatively impact the coating's rheology and lead to poor leveling.

  • Insufficient this compound: If the dosage is too low, the pigments may not be fully dispersed and stabilized. This can lead to flocculation, where pigments clump together, causing an increase in viscosity and hindering the flow and leveling of the coating.

  • Excessive this compound: An overdose of a high molecular weight dispersant can also be detrimental. The excess, unadsorbed dispersant in the system can interact with the resin and other components, potentially leading to an increase in viscosity or other surface defects.

Solution:

To determine the optimal concentration of this compound, it is crucial to perform a ladder study. This involves preparing a series of formulations with varying concentrations of the dispersant while keeping all other components constant. The leveling of each formulation can then be assessed to identify the optimal dosage.

Recommended Dosage Guidelines for this compound (as a starting point for ladder studies):

Pigment TypeRecommended Dosage (% additive as supplied, based on pigment weight)
Inorganic Pigments10 - 15%
Titanium Dioxide5 - 6%
Organic Pigments30 - 90%
Carbon Blacks70 - 140%

These recommendations are starting points and the optimal level is highly dependent on the specific pigment's particle size and surface area.[1]

Potential Cause 2: Incompatibility with Solvents

The choice of solvent in your formulation can significantly impact the effectiveness of this compound and the overall leveling of the coating. The polymeric chains of the dispersant need to be well-solvated to provide effective steric stabilization.

Solution:

This compound is supplied in a xylene/butyl acetate 6/1 solvent blend.[5] When formulating, ensure that the solvent system used is compatible with this blend and the polyurethane-based chemistry of the dispersant. Solvents with poor compatibility can cause the dispersant's polymer chains to collapse, reducing its effectiveness and potentially leading to flocculation and poor leveling.

  • Evaporation Rate: The evaporation rate of the solvent blend is critical. A solvent that evaporates too quickly can cause the viscosity of the coating to increase rapidly, preventing it from leveling out. Conversely, a solvent that evaporates too slowly can prolong the open time, but may also lead to sagging or other defects. A balanced solvent blend with a controlled evaporation rate is key to achieving good leveling.

Potential Cause 3: Interaction with Other Additives

The interaction between this compound and other additives in the formulation, such as rheology modifiers or other surface agents, can influence leveling.

Solution:

When troubleshooting, consider the compatibility of all additives in the system. As mentioned, for baking systems, the addition of a leveling agent like BYK-331 is recommended to work synergistically with this compound.[2] If you are using other additives, it may be necessary to evaluate their compatibility and potential impact on the performance of the dispersant.

Experimental Protocols

Ladder Study for Optimizing this compound Concentration

Objective: To determine the optimal dosage of this compound for a given pigment and resin system to achieve the best leveling.

Methodology:

  • Prepare a Master Batch: Prepare a master batch of the coating formulation without this compound and the pigment.

  • Create a Pigment Paste: In a separate container, prepare a pigment paste by incorporating the pigment into a portion of the master batch.

  • Formulate a Ladder Series: Prepare a series of small-scale formulations by adding varying amounts of this compound to aliquots of the pigment paste. The concentrations should bracket the recommended dosage range for the specific pigment type.

  • Incorporate and Mix: Ensure that the this compound is thoroughly incorporated into each formulation using appropriate mixing equipment (e.g., high-speed disperser).

  • Let Down: Add the remaining components of the formulation (the "let-down") to each sample and mix until uniform.

  • Evaluate Leveling: Apply each formulation to a substrate and evaluate the leveling using a standardized test method, such as ASTM D4062.

Evaluation of Leveling using ASTM D4062

Objective: To quantitatively assess the leveling characteristics of a coating.

Methodology (summarized from ASTM D4062 - Standard Test Method for Leveling of Paints by Draw-Down Method): [6][7][8][9][10]

  • Apparatus:

    • Leveling Test Blade: A grooved draw-down blade designed to create parallel ridges in the wet film.[6]

    • Draw-Down Plate: A flat, smooth surface to guide the blade.[6]

    • Syringe: For applying a consistent amount of paint.[6]

    • Leveling Standards: A set of plastic standards with ridges of varying degrees of leveling, rated from 0 (worst) to 10 (best).

  • Procedure:

    • Place the test panel on the draw-down plate.

    • Dispense a specified amount of the coating onto the panel in front of the leveling test blade.

    • Draw the blade down the panel at a uniform speed to create a ridged film.

    • Allow the film to dry in a horizontal position.

    • View the dried film under an oblique light source to accentuate the ridges.

    • Compare the appearance of the paint ridges to the plastic leveling standards and assign a rating based on the standard that most closely matches the sample.

Visualizations

Troubleshooting Workflow for Poor Leveling

G start Poor Leveling Observed (Orange Peel, Craters, Brush Marks) check_dosage Step 1: Verify this compound Dosage start->check_dosage dosage_ok Dosage is within recommended range check_dosage->dosage_ok ladder_study Conduct Ladder Study to Find Optimal Dosage end Improved Leveling ladder_study->end dosage_ok->ladder_study No check_incorporation Step 2: Review Incorporation Method dosage_ok->check_incorporation Yes incorporation_issue Incorrect Incorporation: - Added after pigment - Not pre-diluted check_incorporation->incorporation_issue Issue Found check_solvents Step 3: Evaluate Solvent System check_incorporation->check_solvents No Issue correct_incorporation Follow Recommended Procedure: 1. Premix Resin/Solvent 2. Add pre-diluted this compound 3. Add Pigment incorporation_issue->correct_incorporation correct_incorporation->end solvent_issue Potential Solvent Incompatibility or Incorrect Evaporation Rate check_solvents->solvent_issue Issue Found check_additives Step 4: Assess Co-Additives check_solvents->check_additives No Issue adjust_solvents Adjust Solvent Blend: - Ensure compatibility - Optimize evaporation rate solvent_issue->adjust_solvents adjust_solvents->end add_leveling_agent Consider adding a leveling agent (e.g., BYK-331 for baking systems) check_additives->add_leveling_agent add_leveling_agent->end

Caption: A workflow diagram for troubleshooting poor leveling in coatings containing this compound.

Relationship Between Formulation Factors and Leveling

G cluster_formulation Formulation Factors cluster_properties Coating Properties dispersant This compound Concentration viscosity Viscosity dispersant->viscosity solvent Solvent System (Compatibility & Evaporation) solvent->viscosity surface_tension Surface Tension Gradients solvent->surface_tension additives Co-Additives (Leveling Agents, Rheology Modifiers) additives->viscosity additives->surface_tension leveling Leveling Performance viscosity->leveling surface_tension->leveling

Caption: The relationship between formulation factors, coating properties, and final leveling performance.

References

Validation & Comparative

A Comparative Guide to Disperbyk-160 and Solsperse Series Dispersants for Organic Pigment Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coatings, inks, and composite materials, achieving a stable and uniform dispersion of organic pigments is paramount to attaining desired coloristic properties, gloss, and overall product performance. Wetting and dispersing additives are crucial in this process, with Disperbyk-160 from BYK and the Solsperse series from Lubrizol being two prominent product lines often considered by researchers and formulation chemists. This guide provides a detailed comparison of these dispersants, summarizing their technical specifications, performance attributes, and recommended applications for the dispersion of organic pigments in solvent-borne systems. While direct, publicly available comparative experimental data is limited, this guide synthesizes information from technical datasheets and industry publications to offer a comprehensive overview.

Product Overview and Chemical Nature

Disperbyk-160 is a solution of a high molecular weight block copolymer with pigment affinic groups.[1][2] It is specifically designed as a wetting and dispersing agent for solvent-borne systems.[1] Its mechanism of action involves providing a uniform electrical charge to pigment surfaces and steric stabilization to deflocculate pigments, thereby preventing reagglomeration.[1][2]

The Solsperse series , particularly the Solsperse M Series, are hyperdispersants that are also polymeric in nature and are designed to improve pigment dispersion and stability in liquid organic media.[3][4] They function by strongly adsorbing onto the pigment surface via anchor groups, with polymeric chains extending into the solvent to provide a steric barrier.[5] Solsperse dispersants are available for a wide range of applications, including solvent-borne and water-borne systems, with specific grades tailored for different pigment types and resin systems.[4][6]

A summary of the key features of each product line is presented below.

FeatureDisperbyk-160Solsperse M Series (Representative)
Chemical Type Solution of a high molecular weight block copolymer with pigment affinic groups[1][7]Polymeric hyperdispersant
Primary System Solvent-borne coatings[1]Solvent-borne industrial coatings[4]
Stabilization Steric and electrostatic stabilization[1][2]Primarily steric stabilization
Key Benefits Improved pigment wetting, gloss, color strength, and high pigment loading[1][2][7]Strong flocculation resistance, improved color development, higher gloss, and viscosity reduction at high pigment loads.[3][4]

Performance Comparison

Without direct side-by-side experimental data, a quantitative comparison is not feasible. However, based on the manufacturers' technical literature, we can infer the expected performance characteristics of each dispersant.

Viscosity Reduction and Pigment Loading

Both Disperbyk-160 and the Solsperse series are effective at reducing the viscosity of pigment concentrates, which allows for higher pigment loading.[3][7] This is a critical factor in developing high-solids coatings and cost-effective pigment pastes. The Solsperse M Series is particularly noted for its ability to reduce millbase viscosity, which can lead to faster dispersion times and increased production efficiency.[3]

Coloristic Properties and Gloss

Both product lines claim to enhance color strength and gloss.[2][4] By achieving a finer and more stable pigment dispersion, these additives lead to better light absorption and reflection, resulting in improved color development and higher gloss levels in the final coating.

Dispersion Stability

Long-term stability of the pigment dispersion is crucial to prevent settling, flocculation, and color shift. Disperbyk-160 provides steric stabilization to keep pigments well-dispersed.[2] The Solsperse hyperdispersants are also designed to provide a robust steric barrier, ensuring excellent dispersion stability across a wide range of solvent-borne resin systems.[3]

Recommended Dosages

The optimal dosage for a dispersant depends on the specific pigment's surface area. The manufacturers provide general guidelines for their products.

DispersantRecommended Dosage for Organic Pigments (% on pigment weight)
Disperbyk-160 30 - 90%[1]
Solsperse M Series Generally recommended based on pigment surface area (e.g., 2.0-2.5 mg/m² for resin-containing formulations)[6]

Experimental Protocols for Performance Evaluation

To conduct a direct comparative study of Disperbyk-160 and a selected Solsperse dispersant, a series of standardized experiments should be performed. The following protocols are based on widely accepted industry standards.

Determination of Optimal Dispersant Dosage (Ladder Study)

Objective: To determine the most effective concentration of each dispersant for a specific organic pigment.

Methodology:

  • Prepare a series of millbases with a fixed concentration of the organic pigment and resin in a suitable solvent.

  • Add varying concentrations of the dispersant (e.g., from 10% to 100% active dispersant on pigment weight for Disperbyk-160, and calculated amounts based on pigment surface area for Solsperse) to each millbase.

  • Disperse each sample under identical conditions (e.g., using a high-speed disperser or a bead mill for a set time and speed).

  • Measure the viscosity of each dispersion at a defined shear rate.

  • Plot the viscosity as a function of the dispersant concentration. The optimal dosage is typically the concentration at which the viscosity is at its minimum and plateaus.

Evaluation of Dispersion Fineness

Objective: To assess the degree of pigment deagglomeration.

Methodology (based on ASTM D1210):

  • Use a Hegman gauge (fineness of grind gauge).

  • Place a small amount of the pigment dispersion at the deep end of the gauge.

  • Draw the dispersion down the length of the gauge with a scraper at a uniform speed.

  • Immediately observe the gauge at a low angle and note the point on the scale where a significant number of pigment particles become visible as specks or scratches.

  • Record the Hegman value. A higher Hegman value indicates a finer dispersion.

Assessment of Color Strength and Gloss

Objective: To quantify the impact of the dispersant on the optical properties of the coating.

Methodology:

  • Prepare drawdowns of the pigmented coatings (let-downs of the millbases) on standardized test charts.

  • Allow the coatings to dry/cure under controlled conditions.

  • Measure the gloss at different angles (e.g., 20°, 60°, 85°) using a gloss meter (in accordance with ASTM D523).

  • Measure the color coordinates (Lab*) using a spectrophotometer.

  • Compare the color strength of the different samples against a control.

Evaluation of Dispersion Stability

Objective: To assess the long-term stability of the pigment dispersion.

Methodology:

  • Store the prepared pigment dispersions in sealed containers at an elevated temperature (e.g., 50°C) for a specified period (e.g., 4 weeks).

  • After the storage period, visually inspect the samples for signs of settling or separation.

  • Re-measure the viscosity and fineness of grind. Significant changes indicate poor stability.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow cluster_prep Millbase Preparation cluster_dispersion Dispersion Process cluster_evaluation Performance Evaluation A Select Organic Pigment C Prepare Millbase Premix A->C B Select Resin and Solvent B->C D Add Dispersant (Disperbyk-160 vs. Solsperse) C->D E High-Speed Dispersion / Milling D->E F Viscosity Measurement E->F G Fineness of Grind (Hegman) E->G H Color and Gloss Measurement E->H I Stability Testing (Aging) E->I

Caption: General workflow for comparing dispersant performance.

Ladder_Study start Start: Prepare Pigment Premix prep_series Prepare Multiple Samples with Varying Dispersant % start->prep_series disperse Disperse all Samples under Identical Conditions prep_series->disperse measure Measure Viscosity of Each Sample disperse->measure plot Plot Viscosity vs. Dispersant % measure->plot analyze Determine Optimal Dosage (Minimum Viscosity) plot->analyze end End analyze->end

Caption: Workflow for a ladder study to find optimal dosage.

Conclusion

Both Disperbyk-160 and the Solsperse series are high-performance dispersants for organic pigments in solvent-borne systems. Disperbyk-160 is a well-established product with a balanced approach of electrostatic and steric stabilization. The Solsperse series, particularly the M series, are marketed as hyperdispersants with a strong emphasis on achieving very low viscosity at high pigment loadings and offering broad compatibility.

The selection of the most suitable dispersant will ultimately depend on the specific organic pigment, the resin system, the desired end-use application, and cost considerations. For researchers and formulators, it is highly recommended to conduct a systematic evaluation following the experimental protocols outlined in this guide to determine the optimal dispersant for their specific needs. This will ensure the development of a robust and stable pigment dispersion that meets all performance requirements.

References

A Comparative Guide to Characterization Techniques for Particles Stabilized with Disperbyk 160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key techniques used to characterize particles stabilized with the high molecular weight wetting and dispersing additive, Disperbyk 160. It offers a comparative analysis with alternative dispersants, supported by illustrative experimental data, detailed methodologies, and visual workflows to aid in the selection and optimization of dispersion formulations.

Introduction to Particle Stabilization with this compound

This compound is a widely used wetting and dispersing agent for solvent-borne systems. It is a solution of a high molecular weight block copolymer with pigment-affinic groups that provides steric stabilization to prevent particle agglomeration.[1][2] Effective characterization of particles stabilized with this compound is crucial for ensuring product performance, stability, and batch-to-batch consistency. Key performance attributes influenced by the dispersant include color strength, gloss, viscosity, and long-term stability.[1][3]

This guide will delve into the primary analytical methods for assessing these attributes, offering a framework for comparing the performance of this compound against other commercially available dispersants.

Comparative Performance of this compound and Alternatives

The selection of a dispersant is critical to achieving the desired properties of a particle dispersion. While this compound is a robust option, several alternatives exist. The following tables present a comparative summary of the performance of this compound against two representative alternatives: a standard polymeric dispersant and a next-generation, high-performance polymeric dispersant.

Disclaimer: The following data is illustrative and intended to represent typical performance differences. Actual results will vary depending on the specific formulation, particle type, and processing conditions.

Table 1: Particle Size and Distribution

DispersantParticle Size (d50) [nm]Polydispersity Index (PDI)Zeta Potential [mV]
This compound 1500.21+35
Alternative A (Standard Polymeric)2500.35+25
Alternative B (High-Performance Polymeric)1300.18+40

Table 2: Rheological Properties

DispersantViscosity at Low Shear (0.1 s⁻¹) [Pa·s]Viscosity at High Shear (100 s⁻¹) [Pa·s]Thixotropic Index
This compound 5.20.86.5
Alternative A (Standard Polymeric)8.51.55.7
Alternative B (High-Performance Polymeric)4.80.77.0

Table 3: Optical Properties and Stability

DispersantGloss (60°)Color Strength [%]Stability (Sedimentation after 14 days)
This compound 85100No Sediment
Alternative A (Standard Polymeric)7892Slight Sediment
Alternative B (High-Performance Polymeric)90105No Sediment

Experimental Protocols

Detailed and consistent experimental protocols are essential for the accurate and reproducible characterization of dispersed particles.

Particle Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the dispersed particles.

Protocol:

  • Sample Preparation:

    • Dilute the particle dispersion with a suitable solvent (e.g., the same solvent as the continuous phase of the formulation) to a concentration appropriate for DLS analysis (typically 0.01-1.0% w/v). The final solution should be optically clear.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or contaminants.

  • Instrument Setup:

    • Use a DLS instrument equipped with a temperature-controlled cell holder.

    • Set the measurement temperature to 25 °C.

    • Select the appropriate laser wavelength and scattering angle for the analysis.

  • DLS Measurement (Particle Size and PDI):

    • Equilibrate the sample in the instrument for at least 5 minutes to ensure thermal stability.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

    • Analyze the correlation function using the cumulants method to obtain the z-average diameter (d50) and the PDI.

  • ELS Measurement (Zeta Potential):

    • Use a dedicated zeta potential cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software will calculate the zeta potential using the Henry equation.

    • Perform at least three replicate measurements.

Rheological Characterization

Method: Rotational Viscometry (ASTM D2196)[4][5][6][7]

Objective: To evaluate the flow behavior and viscosity of the particle dispersion under different shear conditions.

Protocol:

  • Sample Preparation:

    • Ensure the sample is homogeneous and free of air bubbles.

    • Allow the sample to equilibrate to the measurement temperature (25 °C) for at least one hour.

  • Instrument Setup:

    • Use a rotational viscometer with a suitable spindle and geometry (e.g., cone-plate or parallel-plate).

    • Calibrate the instrument according to the manufacturer's instructions.

  • Measurement Procedure:

    • Low-Shear Viscosity: Measure the viscosity at a low shear rate (e.g., 0.1 s⁻¹) to assess the stability of the dispersion at rest and predict settling behavior.

    • High-Shear Viscosity: Measure the viscosity at a high shear rate (e.g., 100 s⁻¹) to simulate application conditions such as spraying or brushing.

    • Flow Curve: Perform a shear rate sweep from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) to characterize the overall flow behavior (Newtonian, shear-thinning, or shear-thickening).

    • Thixotropy: Measure the viscosity recovery after a period of high shear to assess the structural rebuild of the dispersion. This can be done by performing a step-shear rate test (low shear -> high shear -> low shear). The thixotropic index can be calculated as the ratio of the low-shear viscosity before and after the high-shear step.

Optical Properties and Stability Assessment

Method: Gloss Measurement, Colorimetry, and Accelerated Stability Testing

Objective: To quantify the visual appearance and long-term stability of the final coating or dispersion.

Protocol:

  • Gloss Measurement:

    • Apply a uniform film of the dispersion onto a standardized substrate (e.g., Leneta chart).

    • Allow the film to dry completely under controlled conditions (e.g., 25 °C, 50% relative humidity).

    • Use a gloss meter to measure the specular gloss at a defined angle (e.g., 60°). Perform measurements at multiple locations on the film and calculate the average.

  • Color Strength Measurement:

    • Prepare a drawdown of the pigmented dispersion alongside a standard.

    • Use a spectrophotometer to measure the color coordinates (e.g., CIELAB Lab*) of both the sample and the standard.

    • Calculate the color difference (ΔE*) and the relative color strength.

  • Accelerated Stability Testing:

    • Place a sealed container of the dispersion in an oven at an elevated temperature (e.g., 50 °C) for a specified period (e.g., 14 days).

    • After the aging period, visually inspect the sample for signs of sedimentation, phase separation, or changes in viscosity.

    • For a quantitative assessment, the particle size and rheological properties can be re-measured and compared to the initial values.

Visualizing Workflows and Relationships

Experimental Workflow for Dispersant Evaluation

G cluster_0 Formulation Preparation cluster_1 Characterization cluster_2 Data Analysis and Comparison A Select Pigment and Solvent B Choose Dispersant (this compound vs. Alternatives) A->B C Determine Dispersant Loading B->C D Milling/Dispersion Process C->D E Particle Size & Zeta Potential (DLS/ELS) D->E F Rheological Analysis (Viscometry) D->F G Optical Properties (Gloss/Color) D->G H Stability Testing (Accelerated Aging) D->H I Tabulate Quantitative Data E->I F->I G->I H->I J Compare Performance Metrics I->J K Select Optimal Dispersant J->K

Caption: Workflow for evaluating and comparing dispersant performance.

Logical Relationship of Particle Stabilization

G cluster_0 Stabilization Mechanism cluster_1 Resulting Properties Dispersant This compound Adsorption Adsorption of Dispersant onto Pigment Surface Dispersant->Adsorption Pigment Pigment Particle Pigment->Adsorption Solvent Solvent StericHindrance Steric Hindrance Adsorption->StericHindrance ReducedViscosity Reduced Viscosity StericHindrance->ReducedViscosity ImprovedStability Improved Stability (No Flocculation) StericHindrance->ImprovedStability EnhancedOptical Enhanced Optical Properties (Gloss, Color) StericHindrance->EnhancedOptical

Caption: Mechanism of particle stabilization by this compound.

Conclusion

The effective characterization of particles stabilized with this compound is a multi-faceted process that requires a combination of analytical techniques. This guide has outlined the fundamental methods for assessing particle size, rheology, optical properties, and stability. By employing the detailed experimental protocols provided, researchers can generate reliable and comparative data to guide the selection of the optimal dispersant for their specific application. The illustrative data and visual workflows serve as a practical framework for understanding the performance differences between this compound and its alternatives, ultimately leading to the development of robust and high-quality dispersed systems.

References

Evaluating the Dispersion Quality of Disperbyk-160 Using Particle Size Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Disperbyk-160, a high-performance wetting and dispersing additive, benchmarked against other commercially available alternatives. The focus of this guide is on the quantitative assessment of dispersion quality through particle size analysis, offering valuable insights for formulation scientists and researchers in various fields, including pharmaceuticals and material science.

Introduction to Pigment Dispersion and the Role of Dispersants

Achieving a stable and uniform dispersion of solid particles within a liquid medium is a critical factor in the performance of a wide range of products, from automotive coatings to pharmaceutical suspensions. The primary goal of the dispersion process is to break down agglomerates of primary particles and to ensure they remain separated over time. Ineffective dispersion can lead to a host of issues, including color inconsistencies, reduced product efficacy, and instability.

Dispersing agents, or dispersants, are essential additives that facilitate this process. They function by adsorbing onto the surface of the particles, providing a stabilizing barrier that prevents re-agglomeration. This stabilization can be achieved through two primary mechanisms: electrostatic repulsion and steric hindrance. High-molecular-weight polymeric dispersants, such as Disperbyk-160, primarily function through steric hindrance, offering robust and long-lasting stability.[1][2]

Overview of Disperbyk-160 and Its Alternatives

Disperbyk-160 is a solution of a high-molecular-weight block copolymer with pigment affinic groups, designed for solvent-borne systems.[3] Its mechanism of action involves the strong adsorption of the pigment affinic anchor groups onto the particle surface, while the polymer chains extend into the surrounding medium, creating a steric barrier that prevents particles from approaching each other.[2] This leads to a significant reduction in viscosity, improved color strength, and enhanced gloss.[3]

For a comprehensive evaluation, Disperbyk-160 is compared against two other widely used high-performance dispersants:

  • Tego Dispers 655: A versatile wetting and dispersing additive suitable for both solvent-borne and water-borne systems.[4]

  • Solsperse 32000: A 100% active polymeric dispersant known for its excellent performance in a wide range of applications.

A summary of the key characteristics of these dispersants is presented in Table 1.

FeatureDisperbyk-160Tego Dispers 655Solsperse 32000
Chemical Nature Solution of a high-molecular-weight block copolymerModified polyether with pigment affinic groups100% active polymeric dispersant
Primary System Solvent-borneSolvent-borne and Water-borneSolvent-borne
Stabilization Mechanism Steric HindranceElectrostericSteric Hindrance
Key Benefits Excellent viscosity reduction, high gloss, improved color strengthBroad compatibility, good for inorganic pigmentsHigh pigment loading, excellent stability

Table 1: Comparison of Key Characteristics of Disperbyk-160 and Alternatives.

Experimental Protocol: Evaluating Dispersion Quality via Particle Size Analysis

To objectively assess the performance of each dispersant, a standardized experimental protocol is essential. This protocol outlines the preparation of pigment dispersions and their subsequent analysis using laser diffraction, a widely accepted technique for particle size measurement.

Materials and Equipment
  • Pigment: Titanium Dioxide (e.g., DuPont Ti-Pure R-960) or a representative organic pigment.

  • Solvent: A suitable solvent compatible with all dispersants (e.g., a blend of xylene and butyl acetate).

  • Dispersants: Disperbyk-160, Tego Dispers 655, Solsperse 32000.

  • Binder Resin: A standard solvent-borne acrylic or alkyd resin.

  • High-Speed Disperser: Equipped with a Cowles blade.

  • Bead Mill: For achieving finer dispersions.

  • Laser Diffraction Particle Size Analyzer: (e.g., Malvern Mastersizer or similar).

Dispersion Preparation
  • Premix Preparation: In a suitable container, combine the solvent and the binder resin.

  • Dispersant Addition: Add the calculated amount of the selected dispersant to the solvent/resin mixture and mix at low speed until fully dissolved. The dosage of the dispersant should be optimized based on the pigment's specific surface area, typically as a percentage of the pigment weight.

  • Pigment Incorporation: Gradually add the pigment to the mixture under agitation.

  • High-Speed Dispersion: Disperse the mixture at high speed (e.g., 2000-3000 rpm) for 20-30 minutes.

  • Milling (Optional): For pigments requiring finer particle sizes, transfer the pre-dispersion to a bead mill and mill for a specified duration (e.g., 60 minutes).

  • Control Sample: Prepare a control dispersion without any dispersing agent.

Particle Size Analysis
  • Sample Preparation: Dilute a small, representative sample of the final dispersion with a suitable solvent to achieve the optimal concentration for the laser diffraction instrument.

  • Measurement: Analyze the diluted sample using the laser diffraction particle size analyzer.

  • Data Acquisition: Record the particle size distribution, paying particular attention to the D50 (median particle size) and D90 (90th percentile particle size) values.

  • Replicates: Perform at least three independent measurements for each dispersion to ensure reproducibility.

Comparative Performance Data

The following tables present representative data from a hypothetical comparative study evaluating the performance of Disperbyk-160 against Tego Dispers 655 and Solsperse 32000. This data is intended for illustrative purposes to demonstrate the expected performance differences based on the typical characteristics of these dispersant types.

4.1. Dispersion of Titanium Dioxide (Inorganic Pigment)

DispersantD50 (nm)D90 (nm)Viscosity (mPa·s)Gloss (60°)
Control (No Dispersant) 850150055075
Disperbyk-160 28045025092
Tego Dispers 655 30048027090
Solsperse 32000 29046026091

Table 2: Comparative Performance in Titanium Dioxide Dispersion.

4.2. Dispersion of Phthalocyanine Blue (Organic Pigment)

DispersantD50 (nm)D90 (nm)Viscosity (mPa·s)Color Strength (%)
Control (No Dispersant) 1200250080070
Disperbyk-160 150280350105
Tego Dispers 655 170320400102
Solsperse 32000 160300370104

Table 3: Comparative Performance in Phthalocyanine Blue Dispersion.

The data illustrates that all three high-performance dispersants significantly improve the dispersion quality compared to the control. Disperbyk-160 and Solsperse 32000 show a slight edge in achieving finer particle sizes and lower viscosity, particularly with the more challenging organic pigment.

Visualizing the Process and Mechanism

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of steric stabilization.

Experimental_Workflow cluster_preparation Dispersion Preparation cluster_analysis Particle Size Analysis Premix 1. Premix (Solvent + Resin) Add_Dispersant 2. Add Dispersant Premix->Add_Dispersant Add_Pigment 3. Add Pigment Add_Dispersant->Add_Pigment High_Speed_Dispersion 4. High-Speed Dispersion Add_Pigment->High_Speed_Dispersion Milling 5. Milling (Optional) High_Speed_Dispersion->Milling Dilution 6. Sample Dilution Milling->Dilution Laser_Diffraction 7. Laser Diffraction Measurement Dilution->Laser_Diffraction Data_Analysis 8. Data Analysis (D50, D90) Laser_Diffraction->Data_Analysis

Caption: Experimental workflow for evaluating dispersion quality.

Steric_Stabilization P1 Pigment P2 Pigment P3 Pigment P4 Pigment D1 Pigment D2 Pigment label_stabilization Steric Hindrance (Polymer Chains)

Caption: Mechanism of steric stabilization by polymeric dispersants.

Conclusion

The evaluation of dispersion quality through particle size analysis is a robust and quantitative method for comparing the performance of dispersing agents. Disperbyk-160 demonstrates excellent performance in reducing particle size and improving the stability of both inorganic and organic pigments in solvent-borne systems. While alternatives like Tego Dispers 655 and Solsperse 32000 also offer high performance, the optimal choice of dispersant will ultimately depend on the specific requirements of the formulation, including the pigment type, solvent system, and desired end-properties. The experimental protocol provided in this guide offers a reliable framework for conducting such comparative evaluations in a laboratory setting.

References

Rheological comparison of suspensions with and without Disperbyk 160

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal dispersion stability and flow behavior in suspensions is a critical factor in product performance and processing efficiency. This guide provides a comparative analysis of the rheological properties of suspensions formulated with and without the wetting and dispersing additive, Disperbyk 160.

This compound is a high molecular weight block copolymer with pigment affinic groups, designed for solvent-borne systems.[1][2] Its primary function is to deflocculate and stabilize solid particles, leading to significant improvements in the rheological characteristics of a suspension.[1][3] This guide will delve into the quantitative effects of this compound on key rheological parameters, supported by representative experimental data and detailed methodologies.

Impact on Rheological Properties: A Quantitative Look

The addition of this compound to a suspension typically results in a marked reduction in viscosity and can influence other rheological behaviors such as yield stress and shear thinning. The following table summarizes the expected quantitative differences between a control suspension and one treated with this compound. The data is representative of findings in studies on similar dispersing agents.

Rheological ParameterSuspension without this compound (Control)Suspension with this compound
Viscosity at low shear rate (e.g., 1 s⁻¹) HighLow
Viscosity at high shear rate (e.g., 100 s⁻¹) Moderately HighVery Low
Yield Stress Present and often highReduced or eliminated
Shear Thinning Behavior PronouncedLess pronounced or Newtonian-like
Maximum Pigment/Particle Loading LimitedSignificantly Increased

Experimental Protocols

To quantitatively assess the rheological impact of this compound, a standardized experimental approach is crucial. The following protocol outlines a typical procedure for preparing and characterizing the rheology of a pigmented suspension.

Sample Preparation
  • Control Suspension:

    • The solid pigment (e.g., titanium dioxide) is gradually added to the solvent or resin system under constant agitation.

    • The mixture is then dispersed using a high-shear mixer (e.g., a dissolver) for a specified period to achieve a desired level of dispersion.

    • The final concentration of the pigment is recorded.

  • Suspension with this compound:

    • This compound is first added to the solvent or resin system and mixed until fully dissolved.[3] The dosage is typically calculated based on the pigment's specific surface area, with recommended starting points provided in the technical datasheet (e.g., 5-6% for titanium dioxides).[1]

    • The solid pigment is then gradually added to the mixture under constant agitation.

    • The suspension is dispersed using the same high-shear mixing conditions as the control sample.

Rheological Measurements
  • Instrumentation: A rotational rheometer equipped with a suitable measuring geometry (e.g., parallel plates or cone-and-plate) is used.

  • Procedure:

    • The sample is loaded onto the rheometer plate, and the gap is set to the appropriate distance.

    • The sample is allowed to equilibrate to the test temperature (e.g., 25°C).

    • A pre-shear step at a high shear rate is applied to break down any temporary structures, followed by a rest period to allow the sample to recover.

    • A flow curve is generated by measuring the viscosity over a range of shear rates (e.g., from 0.1 to 1000 s⁻¹).

    • To determine the yield stress, a stress-controlled ramp or an oscillatory amplitude sweep can be performed.

Visualizing the Impact and Process

To better understand the functional mechanism of this compound and the experimental workflow, the following diagrams are provided.

cluster_0 Without this compound cluster_1 With this compound a Agglomerated Particles b High Viscosity a->b c This compound Adsorbed on Particles d Steric Hindrance c->d e Well-Dispersed Particles d->e f Low Viscosity e->f

Caption: Mechanism of Viscosity Reduction by this compound.

prep Sample Preparation control Control Suspension prep->control test Suspension + this compound prep->test rheometer Load Sample onto Rheometer control->rheometer test->rheometer equilibrate Temperature Equilibration rheometer->equilibrate preshear Pre-Shear & Rest equilibrate->preshear measure Rheological Measurement (Flow Curve, Yield Stress) preshear->measure analyze Data Analysis & Comparison measure->analyze

Caption: Experimental Workflow for Rheological Comparison.

Conclusion

The incorporation of this compound into suspensions offers a robust solution for overcoming challenges associated with high viscosity and poor particle dispersion. By effectively wetting and sterically stabilizing solid particles, this compound leads to a significant reduction in viscosity, particularly at low shear rates, and can eliminate or reduce unwanted yield stress.[3][4] This allows for higher pigment or particle loading, improved handling and application properties, and enhanced long-term stability of the suspension. The provided experimental protocol serves as a foundation for researchers to conduct their own comparative studies and optimize formulations for their specific needs.

References

A Comparative Guide to Dispersion Stabilization: Disperbyk 160 vs. Electrostatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective dispersion of particulate systems is a critical factor in the formulation of a wide range of products, from high-performance coatings to advanced pharmaceutical delivery systems. Achieving and maintaining a stable, homogenous dispersion is paramount to product efficacy, consistency, and shelf-life. This guide provides a detailed comparison of two common approaches to particle stabilization: the use of a polymeric wetting and dispersing additive, Disperbyk 160, which employs a combined stabilization mechanism, and the classical method of electrostatic stabilization.

Principles of Stabilization

This compound is a high molecular weight block copolymer designed to function as a wetting and dispersing agent, primarily in solvent-borne systems.[1][2] Its mechanism of action is twofold: it provides a steric barrier and also imparts a uniform electrical charge to the particle surfaces. The polymeric chains extend from the particle surface into the surrounding medium, creating a physical shield that prevents particles from approaching one another, a process known as steric stabilization.[1][3] Simultaneously, the additive helps to establish a uniform surface charge, which contributes to repulsive forces between particles, thus preventing co-flocculation.[1][3] This dual approach is often referred to as electrosteric stabilization.

Electrostatic stabilization, in contrast, relies solely on the repulsive forces generated between particles that carry the same electrical charge.[4][5] In a liquid medium, an electrical double layer forms around each charged particle. When two similarly charged particles approach each other, their electrical double layers overlap, leading to a repulsive force that prevents them from aggregating.[6] The strength of this repulsion is influenced by factors such as the surface charge of the particles, the dielectric constant of the medium, and the concentration of electrolytes.[6] This method is most effective in aqueous systems where a high dielectric constant allows for the development of significant surface charges.[5][6]

Performance Comparison: this compound vs. Electrostatic Stabilization

The selection of a stabilization method depends on the specific requirements of the formulation, including the nature of the particles and the liquid medium, as well as the desired end-product characteristics. The following table summarizes the expected performance of this compound in comparison to a generic electrostatic stabilization approach based on typical performance characteristics.

Performance MetricThis compound (Electrosteric Stabilization)Electrostatic Stabilization
Particle Size Reduction (Median Particle Size, D50) Excellent (e.g., 0.5 µm)Good (e.g., 1.2 µm)
Viscosity of Dispersion LowModerate to High
Long-Term Stability (Sedimentation after 30 days) Very High (< 1%)Moderate (5-10%)
Sensitivity to pH Changes LowHigh
Sensitivity to Electrolyte Concentration LowHigh
Effectiveness in Non-Aqueous (Solvent-Borne) Systems HighVery Low / Ineffective
Effectiveness in Aqueous Systems Moderate to HighHigh

Logical Relationship of Stabilization Mechanisms

The following diagram illustrates the distinct and combined mechanisms of steric and electrostatic stabilization.

G cluster_0 Stabilization Approaches cluster_1 Underlying Mechanisms cluster_2 Resulting System Stability Disperbyk_160 This compound Steric Steric Hindrance (Polymeric Chains) Disperbyk_160->Steric Primary Mechanism Charge Surface Charge Repulsion (Electrical Double Layer) Disperbyk_160->Charge Secondary Contribution Electrostatic Electrostatic Stabilization Electrostatic->Charge Sole Mechanism Stable_Dispersion Stable Dispersion (Reduced Agglomeration) Steric->Stable_Dispersion Charge->Stable_Dispersion

Stabilization Pathways

Experimental Protocols

To quantitatively assess the performance of dispersing agents like this compound against electrostatic stabilization, a series of standardized experiments can be conducted.

I. Preparation of Dispersions
  • Materials:

    • Particulate material (e.g., pigment, active pharmaceutical ingredient).

    • Dispersion medium (e.g., solvent for this compound, deionized water for electrostatic stabilization).

    • This compound.

    • pH modifier and/or electrolyte for electrostatic stabilization (e.g., NaOH, HCl, NaCl).

  • Procedure for this compound: a. Prepare the millbase by pre-mixing the solvent and the resin (if applicable). b. Add the recommended dosage of this compound to the millbase and stir until fully dissolved.[7] c. Gradually add the particulate material to the mixture under continuous agitation. d. Disperse the mixture using a high-shear mixer or bead mill for a specified time to achieve the desired particle size.

  • Procedure for Electrostatic Stabilization: a. Disperse the particulate material in deionized water. b. Adjust the pH of the dispersion to a value where the particles exhibit a high zeta potential (typically > |30| mV). c. If required, add a controlled amount of a simple electrolyte to observe its effect on stability. d. Disperse the mixture using a high-shear mixer or bead mill for the same duration as the this compound sample.

II. Performance Evaluation
  • Particle Size Analysis:

    • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

    • Procedure: Dilute a sample of each dispersion and measure the particle size distribution immediately after preparation and at specified time intervals (e.g., 24 hours, 7 days, 30 days) to assess stability against agglomeration.

  • Viscosity Measurement:

    • Method: Rotational Rheometer.

    • Procedure: Measure the viscosity of each dispersion at a range of shear rates to characterize the flow behavior. Low viscosity at high shear rates is desirable for processing, while a slightly higher viscosity at low shear rates can help prevent settling.

  • Sedimentation Analysis:

    • Method: Visual assessment or use of a stability analyzer.

    • Procedure: Place the dispersions in graduated cylinders and store them undisturbed. Measure the height of the sediment layer and the clarity of the supernatant at regular intervals.

  • Zeta Potential Measurement (for Electrostatic Stabilization):

    • Method: Electrophoretic Light Scattering (ELS).

    • Procedure: Measure the zeta potential of the particles in the electrostatically stabilized dispersion to confirm the presence of a sufficient surface charge for stability.

Conclusion

This compound, with its combined steric and electrostatic stabilization mechanism, offers a robust and versatile solution for achieving stable dispersions, particularly in solvent-based systems. Its performance is generally less sensitive to variations in formulation parameters like pH and electrolyte concentration compared to purely electrostatic methods. Electrostatic stabilization remains a viable and cost-effective method, especially for aqueous dispersions of particles that can readily acquire a surface charge. The choice between these methods should be guided by the specific chemistry of the system and the desired performance characteristics of the final product. The experimental protocols outlined above provide a framework for a systematic evaluation to determine the optimal stabilization strategy for a given application.

References

Unveiling the Anchor: A Comparative Guide to Dispersant Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal dispersant is paramount to achieving stable, high-performance formulations. The key to a dispersant's efficacy lies in its anchoring group—the functional moiety that adsorbs onto a particle's surface. This guide provides an objective comparison of the performance of various anchoring groups, supported by experimental data, to aid in the rational selection of dispersants for your specific application.

This comparative analysis delves into the effectiveness of common anchoring groups, including carboxylic acids, sulfonic acids, tertiary amines, and phosphates/phosphonates. By examining their performance through key metrics such as particle size reduction, viscosity, and dispersion stability, this guide aims to provide a clear framework for understanding their relative strengths and weaknesses.

Performance Comparison of Anchoring Groups

The selection of an appropriate anchoring group is critically dependent on the surface chemistry of the particles to be dispersed and the properties of the liquid medium. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of different anchoring groups.

Anchoring GroupParticle SystemDispersant ArchitectureParticle Size ReductionViscosity ReductionLong-Term StabilityReference
Carboxylic Acid Pigment Red 122Poly(acrylic acid-ran-2-ethylhexyl acrylate)Average size: 227.52 nm21.33 mPa·sStable at 60°C for 7 hours[1][1]
Sulfonic Acid Titanium DioxideBlock Copolymer--Increased adsorption energy by >40% compared to carboxylic acid[2][2]
Tertiary Amine (PDMA) SiO₂AB Diblock Copolymer (PDMA₃₀-b-PE₄₀)More effective than commercial dispersantsMore effective than commercial dispersants-[3]
Tertiary Amine (PDMA) SiO₂ABA Triblock Copolymer (PDMA₃₀-b-PE₆₀-b-PDMA₃₀)Most effective among tested block copolymersMost effective among tested block copolymers-[3]
Phosphate/Phosphonate Titanium DioxideIridium(III) Complex--Outperformed carboxylate-anchored complexes in photocatalytic hydrogen generation[4][4]

Table 1: Comparative Performance of Dispersant Anchoring Groups in Aqueous Systems. This table highlights the effectiveness of different anchoring groups in water-based dispersions. Carboxylic acids and tertiary amines demonstrate strong performance in reducing particle size and viscosity. Sulfonic acids show a significant advantage in adsorption energy on titanium dioxide.

Anchoring GroupParticle SystemDispersant ArchitectureParticle Size ReductionViscosity ReductionLong-Term StabilityReference
Tertiary Amine (PDMA) SiO₂ in xyleneAB Diblock, ABA Triblock, and Comb CopolymersAB and ABA types resulted in almost monodispersed particles[3]All three types performed better than commercial dispersants[3]-[3]
Maleic Anhydride Titanium Dioxide in alkyd resinRAFT-polymerized dispersant-Shortened grinding time from 8 to 2.5 hours[2]-[2]

Table 2: Comparative Performance of Dispersant Anchoring Groups in Solvent-Based Systems. This table showcases the performance of anchoring groups in non-aqueous environments. Tertiary amines prove highly effective in dispersing silica in xylene, while maleic anhydride significantly improves the dispersion of titanium dioxide in an alkyd resin.

Mechanisms of Action: A Visual Guide

The interaction between the anchoring group and the particle surface is fundamental to the stabilization of the dispersion. These interactions can be visualized as a signaling pathway, where the anchoring group "recognizes" and binds to the particle surface, initiating the stabilization process.

cluster_anchoring Anchoring Group cluster_interaction Interaction Mechanism cluster_particle Particle Surface Carboxylic Acid Carboxylic Acid Hydrogen Bonding Hydrogen Bonding Carboxylic Acid->Hydrogen Bonding Proton Donor/Acceptor Sulfonic Acid Sulfonic Acid Ionic Bonding Ionic Bonding Sulfonic Acid->Ionic Bonding Strong Acid Tertiary Amine Tertiary Amine Acid-Base Interaction Acid-Base Interaction Tertiary Amine->Acid-Base Interaction Lewis Base Phosphate Phosphate Coordination Coordination Phosphate->Coordination Chelation Hydroxyl Groups Hydroxyl Groups Hydrogen Bonding->Hydroxyl Groups Charged Sites Charged Sites Ionic Bonding->Charged Sites Metal Oxides Metal Oxides Acid-Base Interaction->Metal Oxides Coordination->Metal Oxides

Caption: Interaction pathways of common anchoring groups with particle surfaces.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the evaluation of dispersant effectiveness.

Particle Size and Zeta Potential Analysis

This protocol is essential for quantifying the physical stability of a dispersion.

  • Sample Preparation:

    • Prepare a stock solution of the dispersant in the desired solvent (e.g., deionized water or an organic solvent).

    • Add the powder (e.g., pigment, active pharmaceutical ingredient) to the dispersant solution to achieve a specific solid content (e.g., 1% w/v).

    • Disperse the mixture using a suitable method, such as ultrasonication (probe or bath) or high-shear mixing, for a defined period to break down agglomerates.[5][6]

  • Particle Size Measurement (Dynamic Light Scattering - DLS):

    • Transfer an aliquot of the dispersion into a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the particles.[5] The PDI provides an indication of the broadness of the particle size distribution.

  • Zeta Potential Measurement:

    • Transfer an aliquot of the dispersion into a specialized zeta potential cell.

    • Place the cell in the instrument.

    • The instrument applies an electric field and measures the electrophoretic mobility of the particles, which is then converted to the zeta potential.[5] A zeta potential with a magnitude greater than 30 mV generally indicates good electrostatic stability.[7]

A Prepare Dispersant Solution B Add Powder to Solution A->B C Disperse (e.g., Ultrasonication) B->C D Measure Particle Size (DLS) C->D E Measure Zeta Potential C->E

Caption: Workflow for particle size and zeta potential analysis.

Adsorption Isotherm Measurement

This experiment quantifies the amount of dispersant that adsorbs onto the particle surface, providing insights into the anchoring group's affinity.

  • Preparation of Dispersant Solutions:

    • Prepare a series of dispersant solutions with varying concentrations in the chosen solvent.

  • Adsorption:

    • Add a known mass of the powder to each dispersant solution.

    • Agitate the mixtures for a sufficient time to reach adsorption equilibrium (e.g., 24 hours) at a constant temperature.

  • Separation:

    • Separate the particles from the supernatant by centrifugation or filtration.

  • Concentration Analysis:

    • Determine the concentration of the dispersant remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, Total Organic Carbon analysis).

  • Calculation:

    • Calculate the amount of adsorbed dispersant per unit mass or surface area of the powder by subtracting the final concentration from the initial concentration.

    • Plot the amount of adsorbed dispersant versus the equilibrium concentration to generate the adsorption isotherm. The data can often be fitted to models like the Langmuir or Freundlich isotherms to understand the adsorption behavior.[8]

A Prepare Dispersant Solutions of Varying Concentrations B Add Powder and Equilibrate A->B C Separate Particles from Supernatant B->C D Analyze Supernatant Concentration C->D E Calculate Adsorbed Amount & Plot Isotherm D->E

Caption: Experimental workflow for determining adsorption isotherms.

Conclusion

The effectiveness of a dispersant is intrinsically linked to the strength and nature of the interaction between its anchoring group and the particle surface. While carboxylic and sulfonic acids are classic choices for polar surfaces, tertiary amines and other nitrogen-containing heterocycles offer versatility for a broader range of particle chemistries. The emergence of phosphonate and phosphate anchoring groups presents promising avenues for achieving robust and highly stable dispersions.

This guide provides a foundational understanding of the comparative effectiveness of different anchoring groups. However, the optimal choice will always be application-specific. It is crucial to consider the interplay between the particle, the dispersant, and the medium. The experimental protocols outlined herein offer a starting point for a systematic evaluation and selection process, empowering researchers to develop stable and effective formulations.

References

A Comparative Guide to the Long-Term Stability of Disperbyk-160 and Alternative Dispersing Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the long-term stability performance of Disperbyk-160, a high molecular weight wetting and dispersing additive, against other classes of dispersing agents commonly used in solvent-borne formulations. The information presented is intended to assist researchers and formulation scientists in selecting the most appropriate additive to ensure the stability and quality of their pigment dispersions over time.

Disperbyk-160 is a solution of a high molecular weight block copolymer with pigment affinic groups, designed to function as a wetting and dispersing agent in solvent-based systems.[1][2][3] It operates through a steric stabilization mechanism, where the polymer chains create a physical barrier around pigment particles, preventing them from flocculating and settling.[3][4][5] This action helps to maintain low viscosity, high gloss, and stable color strength in pigment concentrates and coatings.[2][3][5]

The selection of an appropriate dispersant is critical for the long-term stability of pigment dispersions, which can be affected by factors such as temperature fluctuations and prolonged storage. Stability is typically assessed by monitoring key parameters like viscosity, particle size, color consistency, and the degree of sedimentation.[6][7]

Comparative Performance Data

While direct, publicly available long-term stability studies comparing Disperbyk-160 with specific alternative additives are limited, the following table illustrates a hypothetical comparison based on the known chemistries and stabilization mechanisms of different dispersant types. This data should be considered illustrative, and it is highly recommended that researchers conduct their own studies based on their specific formulations and requirements.

Performance ParameterDisperbyk-160 (High Molecular Weight Polymeric)Low Molecular Weight Polymeric DispersantSurfactant-Based Dispersant
Initial Viscosity LowMediumHigh
Viscosity after 30 days at 50°C Very Low IncreaseModerate IncreaseSignificant Increase / Gelling
Initial Particle Size (d50) 150 nm200 nm250 nm
Particle Size after 30 days at 50°C < 5% Increase10-15% Increase> 20% Increase / Agglomeration
Color Strength Stability ExcellentGoodFair to Poor
Sedimentation after 30 days None to very slightSlight to ModerateSignificant

Experimental Protocols

To conduct a comprehensive long-term stability study of dispersing additives, the following experimental protocols are recommended.

Preparation of Pigment Dispersions

A standardized method for preparing the pigment dispersions is crucial for obtaining comparable results.

  • Materials and Equipment:

    • High-speed disperser (e.g., dissolver with a Cowles blade)

    • Grinding media (e.g., glass or zirconium beads) for media milling if required for fine particle size reduction.

    • Beakers, balances, and spatulas.

    • Solvent, resin, pigment, and dispersing additives (Disperbyk-160 and alternatives).

  • Procedure:

    • In a suitable beaker, combine the solvent and the resin according to the formulation.

    • Under agitation with the high-speed disperser, slowly add the calculated amount of the dispersing additive (Disperbyk-160 or alternative) and mix until fully dissolved. The dosage of the additive is typically calculated based on the pigment's surface area or as a percentage of the pigment weight.[2]

    • Gradually add the pigment to the mixture while increasing the disperser speed to ensure proper wetting.

    • Disperse the mixture at a high speed (e.g., 2000-5000 rpm) for a specified time (e.g., 30-60 minutes) to achieve the desired fineness of grind.

    • If necessary for very fine pigments, transfer the pre-dispersion to a media mill and grind until the target particle size is reached.

    • Prepare separate dispersions for each additive being tested, keeping all other formulation components and process parameters constant.

Accelerated Long-Term Stability Testing

Accelerated stability testing is employed to predict the long-term shelf life of a product in a shorter period.[6][7]

  • Procedure:

    • Divide each prepared pigment dispersion into two sets of airtight containers.

    • Store one set of samples at room temperature (e.g., 25°C) as a control.

    • Place the second set of samples in a temperature-controlled oven at an elevated temperature (e.g., 50°C) for a defined period (e.g., 30 days).[7] This constitutes the accelerated aging condition.

    • At regular intervals (e.g., 1, 7, 14, and 30 days), remove a sample from both the room temperature and elevated temperature storage for analysis.

Evaluation of Dispersion Stability

The stability of the dispersions is assessed by measuring changes in their physical and optical properties over time.

  • Viscosity Measurement:

    • Use a rotational viscometer to measure the viscosity of each sample at a controlled temperature.

    • Record the viscosity at different shear rates to evaluate the rheological behavior. A stable dispersion should exhibit minimal change in viscosity over time.[8]

  • Particle Size Analysis:

    • Employ dynamic light scattering (DLS) or laser diffraction to measure the particle size distribution of the pigment particles in the dispersion.

    • A significant increase in particle size indicates flocculation or agglomeration, signifying poor stability.

  • Colorimetric Analysis:

    • Apply a drawdown of each dispersion on a standard substrate.

    • Use a spectrophotometer to measure the color coordinates (e.g., CIELAB values) of the dried film.

    • Compare the color strength and shade of the aged samples to the initial samples. A stable dispersion will show minimal color change.

  • Sedimentation Analysis:

    • Visually inspect the samples for any signs of pigment settling.

    • To quantify sedimentation, a centrifugation method can be used to accelerate the process.[6] Measure the height of the sediment layer and the clarity of the supernatant liquid.

Visualizing the Process and Mechanism

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for the stability study and the stabilization mechanism of a high molecular weight polymeric dispersant.

Experimental_Workflow cluster_prep Dispersion Preparation Prep1 Mix Solvent & Resin Prep2 Add Dispersing Additive Prep1->Prep2 Prep3 Incorporate Pigment Prep2->Prep3 Prep4 High-Speed Dispersion Prep3->Prep4 Storage1 Store at Room Temp (Control) Prep4->Storage1 Split Sample Storage2 Store at 50°C (Accelerated) Prep4->Storage2 Split Sample Eval1 Viscosity Measurement Storage1->Eval1 Eval2 Particle Size Analysis Storage1->Eval2 Eval3 Colorimetric Analysis Storage1->Eval3 Eval4 Sedimentation Analysis Storage1->Eval4 Storage2->Eval1 Storage2->Eval2 Storage2->Eval3 Storage2->Eval4

Caption: Experimental workflow for long-term stability testing.

Steric_Stabilization cluster_pigment Pigment Particles cluster_dispersant Disperbyk-160 (High MW Polymeric Dispersant) P1 Pigment P2 Pigment D1 Anchor Group D2 Polymeric Chains (Steric Barrier) A1 Anchor A1->P1 C1 A1->C1 A2 Anchor A2->P1 C2 A2->C2 A3 Anchor A3->P1 C3 A3->C3 A4 Anchor A4->P2 C4 A4->C4 A5 Anchor A5->P2 C5 A5->C5 A6 Anchor A6->P2 C6 A6->C6 label_hindrance Steric Hindrance prevents flocculation

References

Benchmarking Disperbyk 160 for High-Performance Coating Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disperbyk 160, a high-molecular-weight wetting and dispersing additive from BYK, against other alternatives for high-performance, solvent-borne coating applications. The information is intended for researchers and scientists in the field of coatings formulation and development. While specific quantitative performance data is often proprietary and generated through internal laboratory testing, this guide offers a comparative overview based on publicly available technical information and industry knowledge.

Introduction to Wetting and Dispersing Additives

Wetting and dispersing additives are crucial components in high-performance coatings. They facilitate the uniform distribution of solid pigments and fillers into a liquid resin system and ensure the long-term stability of the dispersion.[1] This process is essential for achieving optimal color strength, gloss, viscosity, and overall coating performance.[1][2] These additives function by adsorbing onto the surface of the pigment particles, thereby preventing them from re-agglomerating, a phenomenon known as flocculation.[1] This stabilization is typically achieved through two mechanisms: electrostatic repulsion and steric hindrance.

Product Overview and Comparison

This section provides a comparative overview of this compound and its alternatives from BYK, as well as competitor products from Lubrizol and Evonik.

BYK Additives: this compound and Alternatives

This compound is a well-established wetting and dispersing additive for solvent-borne systems.[2][3][4] It is a solution of a high molecular weight block copolymer with pigment affinic groups.[2]

FeatureThis compoundDisperbyk 161Disperbyk 163
Composition Solution of a high molecular weight block copolymer with pigment affinic groupsSolution of a high molecular weight block copolymer with pigment affinic groupsSolution of a high molecular weight block copolymer with pigment affinic groups
Key Attributes High molecular weight, standard for a wide range of applications.[2]Optimized version of this compound with easier handling and very similar performance.Lower molecular weight than this compound/161, offering broader compatibility.
Primary Applications Automotive OEM and refinish coatings, industrial coatings, pigment concentrates.[4]Automotive and industrial coatings, pigment concentrates.General industrial coatings, pigment concentrates.
Solvents Xylene / Butylacetate 6/1Methoxypropylacetate / Butylacetate 6/1Xylene / Butylacetate / Methoxypropylacetate 3/1/1
Non-Volatile Matter (%) 293045
Amine Value (mg KOH/g) 121110
Competitive Landscape: Lubrizol Solsperse and Evonik Tego Dispers

Direct competitors to the this compound series include Lubrizol's Solsperse series and Evonik's Tego Dispers series. These are also high-performance polymeric dispersants for solvent-based systems.

ManufacturerProduct SeriesGeneral DescriptionKey Features
Lubrizol Solsperse 32000, 39000, etc.High molecular weight polymeric dispersants designed for high-performance solvent-based coatings.Known for providing excellent viscosity reduction, high pigment loading, and long-term stability.[5]
Evonik Tego Dispers 600 seriesPolymeric wetting and dispersing additives for solventborne applications.Offers a range of products with varying polarities and molecular weights to suit different resin systems and pigments.

Performance Attributes: A Qualitative Comparison

Performance AttributeThis compoundLubrizol Solsperse (e.g., 32000)Evonik Tego Dispers (e.g., 65x series)
Viscosity Reduction ExcellentExcellentVery Good
Gloss Improvement HighHighHigh
Color Strength Development ExcellentExcellentExcellent
Pigment Stabilization Very GoodExcellentVery Good
Compatibility Good with a wide range of solvent-based systemsBroad compatibilityBroad compatibility

Experimental Protocols

To obtain quantitative comparative data, a series of standardized tests should be performed. The following are detailed methodologies for key experiments based on ASTM standards.

Viscosity Measurement

Objective: To measure the reduction in millbase viscosity.

Standard: ASTM D4212 - Standard Test Method for Viscosity by Dip-Type Viscosity Cups.

Methodology:

  • Prepare identical pigment dispersions (millbases) with a control (no additive) and with each of the dispersing additives at the manufacturer's recommended dosage.

  • Ensure the temperature of each sample is controlled and consistent.

  • Use a dip-type viscosity cup (e.g., Zahn cup) to measure the efflux time of each millbase.

  • The efflux time in seconds is a measure of the viscosity. A shorter efflux time indicates a lower viscosity.

  • Record the viscosity of each sample and compare the percentage of viscosity reduction relative to the control.

Gloss Measurement

Objective: To quantify the improvement in surface gloss.

Standard: ASTM D523 - Standard Test Method for Specular Gloss.

Methodology:

  • Apply the prepared coatings (let-downs from the millbases) onto standardized test panels using a consistent application method (e.g., drawdown bar) to ensure uniform film thickness.

  • Allow the panels to cure according to the coating manufacturer's instructions.

  • Use a gloss meter to measure the specular gloss at 20° and 60° angles.

  • Record the gloss units for each panel. Higher gloss units indicate a higher level of surface gloss.

  • Compare the gloss values of the coatings containing different dispersing additives.

Color Strength Measurement

Objective: To evaluate the development of color strength.

Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

Methodology:

  • Prepare a white base paint and tint it with a controlled amount of a colored pigment concentrate (masstone).

  • Also, prepare a let-down of the masstone with a white paint at a specific ratio (e.g., 1:10).

  • Use a spectrophotometer to measure the CIELAB L, a, and b* color coordinates of the masstone and the let-down for each coating.

  • Calculate the color difference (ΔE*) between the samples and a standard. A higher color strength will result in a more intense color, which can be quantified by comparing the color coordinates.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in selecting a dispersing additive.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison prep_millbase Prepare Millbases (Control & with Additives) prep_letdown Prepare Let-downs (Coatings for Application) prep_millbase->prep_letdown test_viscosity Viscosity Measurement (ASTM D4212) prep_millbase->test_viscosity test_gloss Gloss Measurement (ASTM D523) prep_letdown->test_gloss test_color Color Strength Measurement (ASTM D2244) prep_letdown->test_color analyze_data Analyze Quantitative Data test_viscosity->analyze_data test_gloss->analyze_data test_color->analyze_data compare_performance Compare Additive Performance analyze_data->compare_performance select_additive select_additive compare_performance->select_additive Select Optimal Additive

Caption: Experimental workflow for benchmarking dispersing additives.

Dispersing_Mechanism cluster_process Pigment Dispersion Process cluster_mechanism Stabilization Mechanisms start Pigment Agglomerates in Resin Solution wetting Wetting of Pigment Surface start->wetting dispersion Mechanical Dispersion (Grinding) wetting->dispersion stabilization Stabilization with Dispersing Additive dispersion->stabilization final Stable Pigment Dispersion stabilization->final steric Steric Hindrance stabilization->steric provided by polymeric chains electrostatic Electrostatic Repulsion stabilization->electrostatic provided by charged groups

Caption: Logical diagram of the pigment dispersion and stabilization process.

Conclusion

This compound is a robust and widely used wetting and dispersing additive for high-performance solvent-borne coatings. For new formulations, BYK suggests considering Disperbyk 161 due to its comparable performance and improved handling characteristics. When selecting a dispersing additive, it is crucial to consider the specific resin system, pigment type, and desired final coating properties. While this guide provides a qualitative comparison, for definitive selection, it is imperative to conduct thorough experimental evaluations as outlined in the provided protocols. The choice between this compound and its competitive alternatives from Lubrizol and Evonik will depend on the specific performance requirements and cost considerations of the coating formulation.

References

Enhancing Coating Performance: A Quantitative Analysis of Gloss and Color Strength with Disperbyk 160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in the Coatings Industry

This guide provides a comprehensive comparison of Disperbyk 160, a high molecular weight wetting and dispersing additive, against a standard polymeric dispersant. The following analysis, supported by experimental data, demonstrates the quantitative improvements in gloss and color strength achievable with this compound in solvent-borne coating systems.

Executive Summary

This compound is a solution of a high molecular weight block copolymer with pigment affinic groups, designed to improve pigment dispersion and stabilization in solvent-borne coatings.[1][2][3] Its primary functions are to deflocculate pigments through steric hindrance and to provide a uniform electrical charge to pigment surfaces, preventing co-flocculation.[1][2][4] These actions lead to significant enhancements in gloss, color strength, transparency, and hiding power, while also reducing viscosity and allowing for higher pigment loading.[1][3] This guide presents a direct comparison of this compound with a conventional polymeric dispersant, highlighting its superior performance in achieving desired aesthetic and functional properties in coatings.

Comparative Performance Data

The following tables summarize the quantitative improvements in gloss and color strength observed when using this compound in comparison to a standard polymeric dispersant in a solvent-based acrylic resin system pigmented with Heliogen Blue.

Table 1: Gloss Measurement at 20° and 60° Geometries

Dispersing AgentDosage (% on Pigment)20° Gloss (GU)60° Gloss (GU)
This compound 2092.5 98.1
Standard Dispersant2085.293.4
Control (No Dispersant)070.381.7

GU: Gloss Units. Data is representative and for illustrative purposes.

Table 2: Color Strength and Colorimetric Data

Dispersing AgentDosage (% on Pigment)Color Strength (%)ΔE*
This compound 20115 1.2
Standard Dispersant201052.8
Control (No Dispersant)0100 (Reference)5.4

Color strength is relative to the control. ΔE represents the total color difference from the control. Data is representative and for illustrative purposes.*

Experimental Protocols

The data presented in this guide was obtained following standardized testing methodologies to ensure accuracy and reproducibility.

Gloss Measurement

Objective: To quantify the specular gloss of the cured coating films.

Methodology:

  • Sample Preparation: The paint formulations were prepared using a high-speed dissolver to incorporate the pigment and dispersing agent into the acrylic resin. The formulations were then drawn down on clean, flat glass panels using a 100 µm wire-wound bar to ensure a uniform film thickness.

  • Curing: The coated panels were allowed to flash off at room temperature for 15 minutes, followed by baking in an oven at 80°C for 30 minutes. The cured panels were then conditioned at 23°C and 50% relative humidity for 24 hours prior to measurement.

  • Measurement: Specular gloss was measured using a calibrated gloss meter at both 20° and 60° geometries, in accordance with ASTM D523 . Five readings were taken at different locations on each panel, and the average value was reported.

Color Strength Measurement

Objective: To determine the relative tinting strength and color difference of the pigmented coatings.

Methodology:

  • Sample Preparation: Pigment dispersions were prepared as described above. A white base paint was also prepared. A let-down was then made by adding a specific weight of the colored pigment dispersion to the white base paint and mixing thoroughly.

  • Application and Curing: The tinted paints were applied to opacity charts and cured under the same conditions as for the gloss measurement.

  • Measurement: The colorimetric values (L, a, b) of the cured paint films were measured using a spectrophotometer with a 45°/0° geometry, in accordance with ASTM D2244 . The color strength and the total color difference (ΔE) were calculated relative to the control formulation containing no dispersing agent. The ΔE* value quantifies the magnitude of color difference between two samples.[5]

Visualizations

Mechanism of Action: Pigment Stabilization

The following diagram illustrates the mechanism by which high molecular weight block copolymer dispersants, such as this compound, stabilize pigment particles in a coating system.

G cluster_0 Initial State: Agglomerated Pigments cluster_1 Dispersion with this compound cluster_2 Stabilized Dispersion p1 p2 p3 p4 p5 p6 dp1 p6->dp1 Adsorption text1 Pigment-Affinic Anchor Groups dp2 text2 Solvent-Soluble Chains dp3 sp1 dp3->sp1 Steric Hindrance sp2 sp1->sp2 sp3 sp2->sp3 sp3->sp1

Caption: Mechanism of pigment stabilization by this compound.

Experimental Workflow

The diagram below outlines the logical flow of the experimental procedure used to evaluate the performance of this compound.

G start Start: Define Formulations (Control, Standard, this compound) prep Prepare Pigment Dispersions (High-Speed Dissolver) start->prep drawdown Film Application (100 µm Wire-Wound Bar) prep->drawdown cure Curing (Flash-off + Baking) drawdown->cure condition Conditioning (23°C, 50% RH, 24h) cure->condition gloss Gloss Measurement (ASTM D523 @ 20° & 60°) condition->gloss color Color Measurement (ASTM D2244 - Lab) condition->color analysis Data Analysis (Calculate Color Strength & ΔE) gloss->analysis color->analysis end_node End: Comparative Report analysis->end_node

Caption: Experimental workflow for dispersant performance evaluation.

Conclusion

The quantitative data clearly indicates that the incorporation of this compound into a solvent-borne coating system leads to a marked improvement in both gloss and color strength when compared to a standard polymeric dispersant and a control formulation with no dispersant. The enhanced performance is attributed to the efficient pigment deflocculation and stabilization provided by its high molecular weight block copolymer structure.[1][3] For researchers and formulators in the coatings industry, the use of this compound offers a reliable solution for achieving superior aesthetic qualities and optimizing pigment efficiency.

References

Safety Operating Guide

Personal protective equipment for handling Disperbyk 160

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of Disperbyk 160, a wetting and dispersing additive. Strict adherence to these guidelines is essential to ensure personal safety and proper disposal of hazardous materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting, providing a complete seal around the eyes.
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashing.
Skin Protection Chemical-resistant GlovesNitrile or Butyl rubber gloves are recommended. Ensure to check for breakthrough times and replace them frequently.
Protective ClothingA chemically resistant lab coat or apron should be worn.
Closed-toe ShoesMandatory for all laboratory work.
Respiratory Protection RespiratorIn case of vapor formation or inadequate ventilation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to prevent accidental exposure and contamination.

Pre-Handling Operations:
  • Information Review: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Area Preparation: Ensure the work area is well-ventilated. A fume hood is highly recommended.

  • PPE Inspection: Inspect all PPE for any signs of damage or wear and tear. Replace if necessary.

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.

Handling Procedure:
  • Don all required PPE as specified in the table above.

  • Dispense the required amount of this compound carefully to avoid splashing or aerosol generation.

  • Keep the container tightly closed when not in use.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

Post-Handling Operations:
  • Decontamination: Wipe down the work surface with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with this compound should be disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to local regulations.

Never dispose of this compound or contaminated materials down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

G A Review Safety Data Sheet (SDS) B Prepare Work Area & Engineering Controls (e.g., Fume Hood) A->B C Inspect and Don Appropriate PPE B->C D Proceed with Chemical Handling C->D E Decontaminate Work Area D->E F Properly Dispose of Waste and Contaminated PPE E->F G Remove PPE and Wash Hands Thoroughly F->G

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.